molecular formula C9H4Cl3NO2S B024175 1,4-Dichloroisoquinoline-7-sulfonyl chloride CAS No. 223671-80-5

1,4-Dichloroisoquinoline-7-sulfonyl chloride

Cat. No.: B024175
CAS No.: 223671-80-5
M. Wt: 296.6 g/mol
InChI Key: UVTOICZCRRXFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dichloroisoquinoline-7-sulfonyl chloride (CAS 223671-80-5) is a versatile and high-value bifunctional intermediate designed for advanced organic synthesis and drug discovery research. This compound features two distinct reactive centers: the sulfonyl chloride group and chlorine atoms at the 1 and 4 positions of the isoquinoline ring, enabling sequential and selective derivatization to create a diverse array of complex molecules. Main Applications & Research Value: Pharmaceutical Intermediate: Serves as a critical building block in the synthesis of potential therapeutic agents. Its high reactivity makes it particularly valuable for constructing compound libraries for high-throughput screening against various biological targets. Sulfonamide & Sulfonate Synthesis: The sulfonyl chloride group undergoes facile nucleophilic substitution with amines and alcohols to produce sulfonamide and sulfonate esters, functional groups prevalent in many bioactive compounds and catalysts. Cross-Coupling Reactions: The chlorine atoms, especially at the 4-position, are amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of aromatic, heteroaromatic, and other carbon-based substituents to fine-tune the properties of the final molecule. Handling & Safety: This compound is for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic use. Please consult the Safety Data Sheet (SDS) prior to use and adhere to all standard safety protocols for handling reactive acid chlorides.

Properties

IUPAC Name

1,4-dichloroisoquinoline-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3NO2S/c10-8-4-13-9(11)7-3-5(16(12,14)15)1-2-6(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTOICZCRRXFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=NC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586543
Record name 1,4-Dichloroisoquinoline-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223671-80-5
Record name 1,4-Dichloroisoquinoline-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,4-Dichloroisoquinoline-7-sulfonyl chloride CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Dichloroisoquinoline-7-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a vast array of biological activities.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. The strategic introduction of functional groups onto this scaffold is a cornerstone of modern drug design.

Among the most versatile and reactive functional groups is the sulfonyl chloride moiety (-SO₂Cl). Its incorporation yields highly reactive intermediates, primarily isoquinoline sulfonyl chlorides, which serve as pivotal building blocks for synthesizing diverse libraries of sulfonamide derivatives.[1] This guide focuses on a specific, highly functionalized intermediate: This compound . The presence of two chloro-substituents on the isoquinoline ring, in addition to the reactive sulfonyl chloride at the 7-position, makes this compound a unique and valuable tool for researchers, offering multiple points for chemical modification and fine-tuning of pharmacological properties.

This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the known properties, plausible synthetic strategies, core reactivity, and critical applications of this compound, with a strong emphasis on its role in the generation of novel therapeutic agents.

Core Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are prerequisites for its effective use in a research setting. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 223671-80-5[3]
Molecular Formula C₉H₄Cl₃NO₂S[4]
Molecular Weight 296.56 g/mol [4]
Purity (Typical) ≥ 95%[4]
Appearance Light brown powder solid (Typical for related compounds)[5]
Storage Conditions 2-8 °C, under inert atmosphere, dry[4][5]
Solubility Expected to be soluble in anhydrous aprotic organic solvents (e.g., Dichloromethane, THF, Acetonitrile). It is reactive with protic solvents like water and alcohols.General chemical knowledge

Note: Experimental data such as melting point, boiling point, and specific solubility values are not widely published and would typically be determined empirically and provided on a supplier's certificate of analysis.

Synthesis and Chemical Reactivity

Plausible Synthetic Pathways

Proposed Synthetic Workflow:

  • Starting Material: The synthesis would likely begin with a pre-functionalized isoquinoline, such as 1,4-dichloroisoquinoline.

  • Sulfonation: This intermediate would undergo sulfonation at the 7-position using a strong sulfonating agent like chlorosulfonic acid (ClSO₃H) or fuming sulfuric acid (oleum). The position of sulfonation is directed by the existing substituents on the ring.

  • Conversion to Sulfonyl Chloride: If the sulfonation yields the sulfonic acid, a subsequent step is required. The isolated isoquinoline-7-sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often with a catalytic amount of DMF, to yield the final this compound.[1]

G A 1,4-Dichloroisoquinoline (Starting Material) B Sulfonation (e.g., ClSO₃H or Oleum) A->B C 1,4-Dichloroisoquinoline-7-sulfonic acid (Intermediate) B->C D Chlorination (e.g., SOCl₂/DMF) C->D E This compound (Final Product) D->E

Caption: General workflow for the synthesis of isoquinoline sulfonyl chlorides.

Core Reactivity Profile: The Sulfonyl Chloride Hub

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This reactivity is the key to creating diverse libraries of sulfonamide-based compounds.

  • Reaction with Amines (Aminolysis): This is the most common and significant reaction. The sulfonyl chloride reacts readily with primary or secondary amines, typically in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct, yielding stable sulfonamides (R-SO₂-NR'R'').

  • Reaction with Alcohols (Alcoholysis): In the presence of a base, it reacts with alcohols to form sulfonic acid esters (R-SO₂-OR').

  • Reaction with Water (Hydrolysis): The compound is sensitive to moisture and will hydrolyze to the corresponding 1,4-Dichloroisoquinoline-7-sulfonic acid. This necessitates the use of anhydrous solvents and storage under inert gas to maintain its integrity.

G cluster_0 Nucleophilic Substitution Core 1,4-Dichloroisoquinoline- 7-sulfonyl chloride Amine Primary/Secondary Amine (R₂NH) Core->Amine + R₂NH - HCl Alcohol Alcohol (R'OH) Core->Alcohol + R'OH - HCl Water Water (H₂O) Core->Water + H₂O - HCl Sulfonamide Sulfonamide Derivative Amine->Sulfonamide Ester Sulfonic Ester Alcohol->Ester Acid Sulfonic Acid (Hydrolysis Product) Water->Acid

Caption: Core reactivity pathways of the sulfonyl chloride group.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a versatile intermediate for generating compounds with potential therapeutic value. The resulting sulfonamides have been investigated for a wide spectrum of biological activities.[1]

  • Anticancer Agents: Many isoquinoline derivatives are explored for their antiproliferative effects, which can be associated with mechanisms like the inhibition of signaling pathways (e.g., PI3K/Akt/mTOR) or the induction of apoptosis.[2]

  • Central Nervous System (CNS) Agents: Isoquinoline-sulfonamides have been synthesized and evaluated as multi-receptor agents targeting serotonin (5-HT) and dopamine (D) receptors, showing potential for treating CNS disorders.[1][7]

  • Enzyme Inhibitors: The sulfonamide moiety can act as a zinc-binding group or form critical hydrogen bonds within the active sites of enzymes, leading to potent and selective inhibition. Targets have included protein kinases.[1]

  • Antibacterial Agents: The isoquinoline core is present in some antibacterial compounds, and new sulfonamide derivatives are often screened for activity against various bacterial strains.[1]

The drug discovery process leverages this intermediate to rapidly generate a chemical library. By reacting the single sulfonyl chloride with hundreds or thousands of different commercially available amines, a large and diverse set of candidate molecules can be synthesized and submitted for high-throughput biological screening.

G A 1,4-Dichloroisoquinoline- 7-sulfonyl chloride C Parallel Synthesis (Aminolysis Reaction) A->C B Amine Library (R₁, R₂, R₃...Rₙ) B->C D Sulfonamide Library (Diverse Molecular Candidates) C->D E High-Throughput Biological Screening D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Drug Candidate G->H

Caption: Drug discovery pathway starting from the isoquinoline scaffold.

Experimental Protocols and Safe Handling

General Protocol for Sulfonamide Synthesis

This protocol describes a representative procedure for reacting this compound with an amine. Causality: The use of anhydrous solvent is critical to prevent hydrolysis of the starting material. The base is necessary to neutralize the HCl generated, driving the reaction to completion.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., Dichloromethane or THF).

  • Addition of Amine: Add the desired primary or secondary amine (1.1 eq) to the solution.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA), dropwise to the stirring solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that robust safety protocols are non-negotiable. This compound is a reactive chemical and must be handled with appropriate care. The following safety information is synthesized from data on structurally related compounds.[8][9]

Hazard Profile:

Hazard StatementDescriptionGHS Code
Causes skin irritation. Contact with skin can cause redness and irritation.H315
Causes serious eye irritation. Can cause significant, potentially damaging, eye irritation upon contact.H319
May cause respiratory irritation. Inhalation of dust may irritate the respiratory tract.H335
Harmful if swallowed. Ingestion can be harmful.H302

Safe Handling and Storage:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[5][8]

  • Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust.[8]

  • Moisture Control: This compound is moisture-sensitive. Handle under an inert atmosphere (Argon or Nitrogen) whenever possible. Use oven-dried glassware and anhydrous solvents.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. A recommended storage temperature is 2-8 °C.[4][9] Keep away from water, bases, and oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its trifunctional nature—a reactive sulfonyl chloride for library generation and two chloro-substituents for further structural diversification—provides medicinal chemists with a powerful platform for developing novel therapeutics. A thorough understanding of its properties, reactivity, and handling requirements is essential for unlocking its full potential in the synthesis of next-generation isoquinoline-based drugs targeting a wide range of human diseases.

References

An In-Depth Technical Guide to 1,4-Dichloroisoquinoline-7-sulfonyl chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1,4-Dichloroisoquinoline-7-sulfonyl chloride, a key intermediate in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support researchers in their drug discovery and development endeavors.

Chemical Identity and Core Properties

This compound is a complex heterocyclic compound featuring an isoquinoline core, two chlorine substituents, and a reactive sulfonyl chloride group. This unique combination of functional groups makes it a valuable building block for creating diverse molecular architectures.

digraph "1_4_Dichloroisoquinoline_7_sulfonyl_chloride" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext];

// Define atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.7!"]; C3 [label="C", pos="1.2,-0.7!"]; C4 [label="C", pos="1.2,-2.1!"]; C4a [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-3.5!"]; C6 [label="C", pos="-1.2,-4.9!"]; C7 [label="C", pos="0,-5.6!"]; C8 [label="C", pos="1.2,-4.9!"]; C8a [label="C", pos="1.2,-3.5!"]; Cl1 [label="Cl", pos="-2.4,-0!"]; Cl4 [label="Cl", pos="2.4,-2.8!"]; S [label="S", pos="0,-7.0!"]; O1 [label="O", pos="-1.2,-7.7!"]; O2 [label="O", pos="1.2,-7.7!"]; Cl7 [label="Cl", pos="0,-8.4!"];

// Define bonds N1 -- C1; C1 -- C8a [style=invis]; C1 -- Cl1; N1 -- C3; C3 -- C4; C4 -- C4a; C4 -- Cl4; C4a -- C5; C4a -- C8a; C5 -- C6; C6 -- C7; C7 -- C8; C7 -- S; C8 -- C8a; S -- O1 [style=double]; S -- O2 [style=double]; S -- Cl7;

// Aromatic ring indication (approximate) edge [style=dashed, color="#5F6368"]; C4a -- C8a; C8a -- C1; C1 -- N1; N1 -- C3; C3 -- C4; C4 -- C4a; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a;

}

Figure 1: Chemical Structure of this compound.

PropertyValueSource(s)
CAS Number 223671-80-5[1]
Molecular Formula C₉H₄Cl₃NO₂S[1]
Molecular Weight 296.56 g/mol [1]
Melting Point 97-99°C[1]
Recommended Storage 2-8°C[2]

Synthesis and Spectroscopic Characterization

A general approach for the synthesis of quinoline sulfonyl chlorides involves the reaction of the corresponding quinoline derivative with chlorosulfonic acid.[3] This reaction is typically performed at controlled temperatures to ensure the selective introduction of the sulfonyl chloride group.

Predictive Spectroscopic Data:

Due to the lack of publicly available experimental spectra, the following are predicted characteristic spectroscopic features based on the structure and data from analogous compounds:

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the chlorine and sulfonyl chloride groups.

  • ¹³C NMR: The spectrum would display distinct signals for the nine carbon atoms of the isoquinoline ring, with the carbons attached to chlorine and the sulfonyl group being significantly downfield.

  • FT-IR: Key vibrational bands would include those for the S=O stretching of the sulfonyl chloride group (typically in the regions of 1375-1450 cm⁻¹ and 1180-1190 cm⁻¹), as well as C=C and C=N stretching vibrations of the aromatic isoquinoline core.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns due to the presence of three chlorine atoms.

Physicochemical Properties

Solubility

The solubility of this compound in various organic solvents has not been extensively documented. However, based on its structure, it is expected to be soluble in a range of common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Its solubility in protic solvents like alcohols may be limited and could lead to reaction.

Stability and Reactivity

Sulfonyl chlorides are known to be reactive compounds, particularly susceptible to hydrolysis. The sulfonyl chloride moiety is a potent electrophile, readily reacting with nucleophiles.

  • Hydrolytic Stability: In the presence of water or moisture, this compound is expected to hydrolyze to the corresponding sulfonic acid.[4] This reaction is often accelerated by heat and changes in pH. Therefore, it is crucial to handle and store the compound under anhydrous conditions.

  • Reactivity with Nucleophiles: The primary utility of this compound in synthesis stems from its reactivity with a wide array of nucleophiles. It readily reacts with amines to form sulfonamides, with alcohols to yield sulfonate esters, and with other nucleophiles, making it a versatile intermediate for introducing the dichloroisoquinoline moiety into larger molecules.[5] The chlorine atoms on the isoquinoline ring are also susceptible to nucleophilic aromatic substitution, although this typically requires more forcing conditions than the reaction at the sulfonyl chloride.

digraph "Reactivity_Pathway" { graph [rankdir="LR"]; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

A [label="1,4-Dichloroisoquinoline-\n7-sulfonyl chloride"]; B [label="Primary/Secondary Amine\n(R₂NH)"]; C [label="Sulfonamide Derivative"]; D [label="Alcohol\n(R'OH)"]; E [label="Sulfonate Ester"]; F [label="Water\n(H₂O)"]; G [label="Sulfonic Acid"];

A -> C [label="Sulfonamide\nFormation"]; B -> C [style=invis]; A -> E [label="Sulfonate Ester\nFormation"]; D -> E [style=invis]; A -> G [label="Hydrolysis"]; F -> G [style=invis]; }

Figure 2: Key reaction pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are of significant interest in medicinal chemistry. The quinoline and isoquinoline scaffolds are found in a wide range of biologically active compounds and approved drugs.[3][6] The presence of chlorine atoms can enhance biological activity and modulate pharmacokinetic properties.[7]

This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.[8] By reacting the sulfonyl chloride with various amines or alcohols, a library of derivatives can be generated for screening against different biological targets. The dichloroisoquinoline core itself is a privileged structure in drug discovery, and this reagent provides a convenient handle for its incorporation.

Safe Handling and Disposal

As a sulfonyl chloride, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are essential.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.

  • Body Protection: A lab coat and, if necessary, an apron should be used to prevent skin contact.

Handling Procedures:

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Keep away from moisture and water to prevent hydrolysis and the release of corrosive hydrogen chloride gas.

  • Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[2]

Disposal:

Waste material should be treated as hazardous. Small amounts can be carefully neutralized by slow addition to a stirred, cold, basic solution (e.g., sodium bicarbonate). Larger quantities should be disposed of through a licensed waste disposal company. Always consult and adhere to local and institutional regulations for chemical waste disposal.

Experimental Protocols

While specific protocols for this compound are not published, the following general procedures for reactions involving sulfonyl chlorides can be adapted.

General Protocol for Sulfonamide Synthesis

This protocol outlines a general method for the reaction of a sulfonyl chloride with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the amine and the tertiary amine base in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve this compound in the anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

digraph "Sulfonamide_Synthesis_Workflow" { graph [rankdir="TB"]; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

A [label="Dissolve Amine and Base\nin Anhydrous Solvent"]; B [label="Cool to 0°C"]; C [label="Prepare Sulfonyl Chloride Solution"]; D [label="Dropwise Addition of\nSulfonyl Chloride Solution"]; E [label="Warm to Room Temperature\nand Stir"]; F [label="Reaction Quench"]; G [label="Aqueous Workup\nand Extraction"]; H [label="Drying and Concentration"]; I [label="Purification"];

A -> B; C -> D; B -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Figure 3: General workflow for sulfonamide synthesis.

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant potential in the field of drug discovery. Its unique structural features and the reactivity of the sulfonyl chloride group allow for the synthesis of a wide range of novel compounds. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is paramount for its effective and safe utilization in a research setting. This guide serves as a foundational resource for scientists and researchers looking to explore the synthetic utility of this important building block.

References

A Technical Guide to the Spectroscopic Characterization of 1,4-Dichloroisoquinoline-7-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural elucidation of novel chemical entities is the bedrock of modern drug discovery and materials science. 1,4-Dichloroisoquinoline-7-sulfonyl chloride is a bespoke heterocyclic compound with potential applications as a reactive intermediate in medicinal chemistry. As this is a specialized, non-commercial compound, its experimental spectroscopic data is not available in public repositories. This guide, therefore, serves a dual purpose: first, to present a robust, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on first principles; and second, to provide detailed, field-proven protocols for acquiring and validating this data experimentally. This document is structured to empower researchers to confidently synthesize, characterize, and validate the structure of this molecule and its analogs, ensuring the highest degree of scientific integrity.

Part 1: Predicted Spectroscopic Data & Interpretation

The following sections detail the predicted spectroscopic signatures for this compound. These predictions are derived from established principles of spectroscopy, considering the electronic effects of the chloro and sulfonyl chloride substituents on the isoquinoline scaffold.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring portion of the isoquinoline core. The powerful electron-withdrawing nature of the sulfonyl chloride group and the anisotropic effects of the heterocyclic ring will dominate the chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0.00 ppm)

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-8~ 8.5 - 8.7Doublet (d)J ≈ 8.5 - 9.0Deshielded by the adjacent sulfonyl chloride group and the peri-effect of the nitrogen lone pair.
H-6~ 8.3 - 8.5Doublet of Doublets (dd)J ≈ 8.5 - 9.0, J ≈ 2.0Influenced by ortho-coupling to H-5 and meta-coupling to H-8. Deshielded by the para-sulfonyl chloride group.
H-5~ 8.1 - 8.3Doublet (d)J ≈ 8.5 - 9.0Primarily influenced by ortho-coupling to H-6.
H-3~ 7.8 - 8.0Singlet (s)N/AThe isolated proton on the pyridine ring, deshielded by the adjacent nitrogen and chloro-substituent.

Note: These are estimations. Modern NMR prediction software can provide more refined values.[1][2][3]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide a map of the carbon framework. The presence of nine distinct signals is expected, corresponding to the nine carbon atoms in the isoquinoline ring system. The chemical shifts are heavily influenced by the electronegativity of the nitrogen and chlorine substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon PositionPredicted Chemical Shift (δ, ppm)Rationale
C-1~ 150 - 152Attached to nitrogen and chlorine, highly deshielded.
C-3~ 122 - 125Aromatic CH carbon on the pyridine ring.
C-4~ 145 - 148Attached to chlorine, significantly deshielded.
C-4a~ 135 - 138Quaternary carbon at the ring junction.
C-5~ 128 - 130Aromatic CH carbon.
C-6~ 129 - 131Aromatic CH carbon.
C-7~ 140 - 143Quaternary carbon attached to the sulfonyl chloride group.
C-8~ 127 - 129Aromatic CH carbon.
C-8a~ 130 - 133Quaternary carbon at the ring junction, adjacent to nitrogen.

Note: ¹³C NMR prediction algorithms often have a larger margin of error than ¹H NMR predictions.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for confirming the presence of key functional groups.[5] The spectrum of this compound will be dominated by strong absorptions from the S=O bonds of the sulfonyl chloride.

Table 3: Predicted Principal IR Absorption Bands

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
~ 3100 - 3000C-H stretch (aromatic)Medium to Weak
~ 1620 - 1580C=N / C=C stretch (aromatic ring)Medium to Strong
~ 1375 - 1390SO₂ asymmetric stretchStrong
~ 1180 - 1195SO₂ symmetric stretchStrong
~ 800 - 900C-H bend (aromatic, out-of-plane)Strong
~ 750 - 850C-Cl stretchStrong
~ 550 - 650S-Cl stretchMedium to Strong

Reference data for sulfonyl chloride stretches can be found in various spectroscopic libraries.[6][7]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is anticipated to yield a distinct molecular ion peak and a characteristic fragmentation pattern.[8] A key feature will be the isotopic pattern resulting from the presence of three chlorine atoms.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z ValueProposed Ion FragmentKey Features & Rationale
295 / 297 / 299 / 301 [M]⁺˙ (Molecular Ion) Base Peak Cluster. The characteristic isotopic pattern for three chlorine atoms (³⁵Cl₃, ³⁵Cl₂³⁷Cl, ³⁵Cl³⁷Cl₂, ³⁷Cl₃) will be a definitive signature. The most abundant peak will be at m/z 295.
260 / 262 / 264[M - Cl]⁺Loss of a chlorine radical from the molecular ion.
196 / 198[M - SO₂Cl]⁺Loss of the sulfonyl chloride radical, a common fragmentation pathway.[9]
161[M - SO₂Cl - Cl]⁺Subsequent loss of a second chlorine atom.
126[C₈H₄N]⁺Fragmentation of the isoquinoline ring system.

The isotopic distribution of chlorine (~3:1 for ³⁵Cl:³⁷Cl) is a powerful diagnostic tool in mass spectrometry.[10][11]

Part 2: Experimental Protocols for Spectroscopic Analysis

To ensure the generation of high-quality, reproducible data, the following self-validating protocols are recommended. The logic behind these workflows is to provide a systematic approach to structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Causality: The choice of a deuterated solvent like CDCl₃ is crucial as it solubilizes the compound without creating large interfering signals in the ¹H spectrum.[12] The concentration is optimized to provide a good signal-to-noise ratio in a reasonable time, especially for the less sensitive ¹³C nucleus.[13]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound for ¹H NMR (or 30-50 mg for ¹³C NMR) into a clean, dry vial.[12]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[12]

    • Wipe the outside of the NMR tube with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol to remove any fingerprints or dust.

  • Instrument Setup & Acquisition:

    • Insert the sample into the spectrometer's spinner turbine and place it in the depth gauge to ensure correct positioning within the probe.[14]

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.[15]

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical solvent peaks.[16]

    • Acquire a standard ¹H NMR spectrum (typically 16-32 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum (typically requires several hundred to a few thousand scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra to achieve a flat baseline.[15]

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum and analyze the multiplicities and coupling constants.

    • Peak-pick and reference the ¹³C spectrum.

Workflow Visualization:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in CDCl3/TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert & Lock transfer->insert shim Shim Field insert->shim acquire Acquire Spectra (1H, 13C) shim->acquire ft Fourier Transform acquire->ft phase Phase & Calibrate ft->phase analyze Analyze & Interpret phase->analyze

Caption: Standard workflow for NMR sample analysis.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol

Causality: ATR-FTIR is the method of choice for solid powders due to its minimal sample preparation, speed, and ease of use.[17][18] By pressing the sample against the ATR crystal (often diamond or zinc selenide), an evanescent wave penetrates the sample to a depth of a few microns, generating a high-quality spectrum of the material's surface.[18][19]

Step-by-Step Methodology:

  • Background Collection:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue lightly dampened with isopropanol and allowing it to dry completely.

    • Collect a background spectrum of the empty, clean crystal. This is crucial to subtract the absorbance of the atmosphere (CO₂, H₂O) and the instrument itself.[20]

  • Sample Analysis:

    • Place a small amount of the this compound powder onto the center of the ATR crystal. A few milligrams is sufficient.[19]

    • Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal.[17]

    • Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Post-Measurement:

    • Clean the crystal thoroughly with a dry tissue, followed by a solvent-dampened tissue, to prepare for the next sample.

Workflow Visualization:

FTIR_Workflow clean Clean ATR Crystal background Collect Background Spectrum clean->background sample Place Sample on Crystal & Apply Pressure background->sample acquire Acquire Sample Spectrum sample->acquire process Process & Analyze (Baseline Correction, Peak Picking) acquire->process

Caption: Experimental workflow for ATR-FTIR analysis.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Causality: EI is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the sample, causing reproducible fragmentation.[21][22] This fragmentation is like a fingerprint, providing valuable structural information. Direct insertion is suitable for pure, thermally stable solid samples.

Step-by-Step Methodology:

  • Sample Preparation:

    • Load a few micrograms of the pure solid sample into a capillary tube.

    • Insert the capillary tube into the direct insertion probe.

  • Instrument Setup & Analysis:

    • Insert the probe into the mass spectrometer's ion source.

    • Slowly heat the probe to volatilize the sample into the ion source under high vacuum.[23]

    • The gaseous molecules are bombarded with 70 eV electrons, causing ionization and fragmentation.

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight) and separated based on their mass-to-charge (m/z) ratio.

    • Acquire the mass spectrum over a suitable range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion cluster and confirm its m/z values and isotopic pattern.

    • Analyze the major fragment ions and propose fragmentation pathways that are consistent with the predicted structure.[24]

Workflow Visualization:

MS_Workflow load Load Sample onto Direct Insertion Probe insert Insert Probe into Ion Source (Vacuum) load->insert volatilize Heat to Volatilize Sample insert->volatilize ionize Ionize with 70 eV Electron Beam volatilize->ionize separate Separate Ions by m/z ionize->separate detect Detect Ions & Generate Mass Spectrum separate->detect

Caption: Workflow for EI-MS via direct insertion probe.

Part 3: Data Validation & Trustworthiness

The power of this multi-technique approach lies in its self-validating nature. No single technique can unambiguously prove a structure, but together they form a logical, self-reinforcing system.

  • Mass Spectrometry provides the molecular formula (via accurate mass and isotopic pattern), confirming the elemental composition.

  • IR Spectroscopy confirms the presence of the key sulfonyl chloride functional group.

  • ¹³C NMR confirms the number of unique carbon atoms in the molecule, matching the proposed carbon skeleton.

  • ¹H NMR provides the final piece of the puzzle, showing the number, connectivity, and electronic environment of the protons, confirming the specific isomer and substitution pattern.

When the data from all four experiments align with the predicted values for this compound, the structural assignment can be made with a very high degree of confidence.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1,4-Dichloroisoquinoline-7-sulfonyl Chloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When coupled with a sulfonyl chloride moiety, a reactive pharmacophore known for its interaction with protein kinases and other enzymes, the resulting isoquinoline sulfonyl chloride derivatives present a compelling starting point for the development of novel therapeutics. This technical guide provides a comprehensive exploration of the potential therapeutic targets of analogs based on the 1,4-Dichloroisoquinoline-7-sulfonyl chloride framework. Drawing upon the established pharmacology of related isoquinoline and sulfonyl chloride-containing molecules, we hypothesize and detail methodologies to investigate key cellular signaling pathways implicated in oncology, neurodegenerative disorders, and cardiovascular diseases. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven protocols for target identification and validation.

Introduction: The Rationale for Investigating this compound Analogs

The isoquinoline ring system is a recurring motif in natural products and synthetic pharmaceuticals, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic efficacy of isoquinoline derivatives is often attributed to their ability to intercalate with DNA or interact with the active sites of various enzymes.[1] Concurrently, the sulfonyl group is a key functional group in a multitude of approved drugs, recognized for its ability to form hydrogen bonds and other non-covalent interactions with biological targets, thereby acting as potent enzyme inhibitors.[3][4]

The convergence of these two pharmacophores in the form of isoquinoline sulfonyl chlorides creates a class of compounds with significant therapeutic potential. A notable example is Fasudil, an isoquinoline sulfonamide derivative, which is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and is clinically used for the treatment of cerebral vasospasm.[5][6] The reactive sulfonyl chloride group in the parent compound, this compound, serves as a versatile chemical handle for the synthesis of a library of sulfonamide analogs, enabling the exploration of structure-activity relationships and the optimization of target engagement.

Given the established precedent of isoquinoline derivatives as kinase inhibitors, this guide will focus on the most probable therapeutic targets within this enzyme family, particularly those involved in cell proliferation, survival, and migration.

Hypothesized Therapeutic Targets and Signaling Pathways

Based on the known biological activities of structurally related compounds, we propose the following signaling pathways and their key protein components as primary therapeutic targets for this compound analogs.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[2][7] Isoquinoline derivatives have been shown to modulate this pathway, inducing apoptosis and cell cycle arrest in cancer cells.[2]

Mandatory Visualization: PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Inhibition of Apoptosis S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Growth & Protein Synthesis S6K->Proliferation eIF4E->Proliferation Inhibition Inhibitor 1,4-Dichloroisoquinoline-7- sulfonyl chloride analogs Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Hypothesized inhibition points of analogs in the PI3K/Akt/mTOR pathway.

The Rho-Kinase (ROCK) Signaling Pathway

The Rho-associated kinase (ROCK) pathway is a critical regulator of the actin cytoskeleton, influencing cell shape, motility, and smooth muscle contraction.[5][6] The clinical success of Fasudil, an isoquinoline sulfonamide, as a ROCK inhibitor underscores the potential of this target class for cardiovascular and neurological disorders.[5][6][8] Inhibition of ROCK can lead to vasodilation and has neuroprotective effects.[5]

Mandatory Visualization: Rho-Kinase (ROCK) Signaling Pathway

ROCK_Signaling_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Activation by GTP Exchange ROCK ROCK RhoA_GTP->ROCK Activation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation pMLC p-MLC MLCP->pMLC Dephosphorylation MLC->pMLC Contraction Actomyosin Contraction pMLC->Contraction Inhibitor 1,4-Dichloroisoquinoline-7- sulfonyl chloride analogs Inhibitor->ROCK

Caption: Postulated mechanism of ROCK inhibition leading to smooth muscle relaxation.

Other Potential Targets
  • Topoisomerases: These enzymes are crucial for DNA replication and transcription. Isoquinoline alkaloids have been reported to inhibit topoisomerase activity, leading to anticancer effects.[1][2]

  • NF-κB Signaling Pathway: The transcription factor NF-κB plays a key role in inflammation and cancer cell survival. Some isoquinoline derivatives have been shown to inhibit the NF-κB signaling pathway.[2]

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy. The isoquinoline scaffold is present in some CDK inhibitors.

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step methodologies for the experimental validation of the hypothesized therapeutic targets.

Biochemical Kinase Inhibition Assay (General)

This protocol is designed to determine the direct inhibitory effect of the synthesized analogs on purified kinase enzymes.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by a specific kinase. Inhibition is quantified by a decrease in the phosphorylated product.

  • Materials:

    • Purified recombinant kinase (e.g., PI3K, Akt, ROCK)

    • Kinase-specific substrate peptide

    • ATP

    • Kinase assay buffer

    • Test compounds (analogs of this compound)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well assay plates

    • Plate reader

  • Step-by-Step Methodology:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add the diluted compounds to the assay plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Prepare a kinase/substrate mixture in the assay buffer and add it to the wells.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Incubate for the recommended time to allow the detection signal to develop.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for PI3K/Akt/mTOR Pathway Inhibition (Western Blot)

This protocol assesses the effect of the test compounds on the phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway in a cellular context.[9][10]

  • Principle: Western blotting is used to detect changes in the phosphorylation levels of Akt (at Ser473 and Thr308) and downstream targets like S6K, indicating pathway inhibition.

  • Materials:

    • Cancer cell line with a constitutively active PI3K/Akt pathway (e.g., MCF-7, PC-3)

    • Cell culture medium and supplements

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6K, anti-total S6K, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Step-by-Step Methodology:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.[9]

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualization: Western Blot Workflow

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection & Analysis Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Image Analysis Detection->Analysis

References

A Technical Guide to the Speculative Mechanism of Action of 1,4-Dichloroisoquinoline-7-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,4-Dichloroisoquinoline-7-sulfonyl chloride is a heterocyclic compound featuring a privileged isoquinoline scaffold. While direct studies on its mechanism of action are not currently available in the public domain, its structural motifs—the isoquinoline core, chloro substituents, and a highly reactive sulfonyl chloride group—provide a strong basis for speculating on its potential biological activities. This guide synthesizes information from related quinoline and isoquinoline derivatives to propose plausible mechanisms of action.[1][2] We will explore two primary hypotheses: first, the role of the compound as a reactive electrophile capable of covalent modification of protein targets, and second, its more conventional role as a synthetic intermediate for a library of sulfonamides with potential as enzyme inhibitors. This document provides a framework for researchers, outlining speculative pathways and detailing robust experimental protocols to investigate these hypotheses, thereby guiding future drug discovery and development efforts.

Introduction: The Isoquinoline Scaffold and the Significance of the Sulfonyl Moiety

The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of natural products and synthetic drugs with diverse pharmacological properties.[2] These properties include anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.[1][3] The biological versatility of the isoquinoline scaffold is often enhanced by various substitutions on the ring system.

The subject of this guide, this compound, possesses three key features that inform our speculation:

  • The Isoquinoline Core: A bicyclic aromatic system that can intercalate into DNA or bind to hydrophobic pockets in enzymes.

  • Dichloro Substitution: The chlorine atoms at positions 1 and 4 can significantly modulate the electronic properties of the ring system and influence binding affinity and metabolic stability.

  • The Sulfonyl Chloride Group (-SO₂Cl): This is a highly reactive electrophilic group. In a biological context, it can react with nucleophilic residues in proteins, such as the thiol group of cysteine, the amine group of lysine, or the hydroxyl group of serine, leading to irreversible covalent modification. More commonly in drug discovery, it serves as a versatile chemical handle for synthesizing a library of sulfonamide derivatives by reacting it with various amines.[4]

Given the high reactivity of the sulfonyl chloride, it is plausible that the compound itself is not the final active agent but rather a progenitor to more stable, biologically active sulfonamides. However, the potential for direct covalent inhibition cannot be dismissed and warrants investigation.

Speculative Mechanisms of Action

Hypothesis A: Direct Covalent Inhibition via Electrophilic Attack

The sulfonyl chloride moiety is a potent electrophile. Upon introduction into a biological system, it could directly and irreversibly bind to nucleophilic amino acid residues within the active or allosteric sites of target proteins. This covalent modification would likely lead to a complete and irreversible loss of protein function.

Potential protein classes susceptible to such modification include:

  • Cysteine Proteases: The catalytic cysteine residue is a prime target for electrophilic attack.

  • Kinases: Cysteine residues within the ATP-binding pocket (e.g., in certain classes of kinases) can be targeted by covalent inhibitors.

  • Phosphatases: Similar to proteases, a catalytic cysteine or other nucleophilic residue could be targeted.

This mechanism is analogous to known covalent inhibitors in pharmacology, where high potency and prolonged duration of action are achieved through the formation of a stable covalent bond.

Hypothesis B: Action as a Precursor to Bioactive Sulfonamides

A more conventional and highly probable role for this compound is as a key intermediate for the synthesis of a diverse library of isoquinoline-7-sulfonamides. The sulfonamide group is a critical pharmacophore found in a multitude of approved drugs, including diuretics, antibiotics, and anticancer agents.[4][5] The R-group attached to the sulfonamide nitrogen can be varied extensively to modulate potency, selectivity, and pharmacokinetic properties.

Based on the activities of related quinoline and isoquinoline sulfonamides, we can speculate on several potential targets for derivatives of this compound:[3][6][7]

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamides are the classic inhibitors of CAs. Certain isoenzymes, such as CA IX and XII, are overexpressed in hypoxic tumors and are validated anticancer targets.[7] An isoquinoline sulfonamide derivative could selectively inhibit these tumor-associated CAs.

  • Kinase Inhibition: The quinoline scaffold is present in several FDA-approved kinase inhibitors (e.g., Bosutinib, Lenvatinib).[7] Derivatives could be designed to target the ATP-binding site of various protein kinases implicated in cancer cell proliferation and survival, such as EGFR, VEGFR, or Src family kinases.

  • Pyruvate Kinase M2 (PKM2) Inhibition: Certain quinoline sulfonamide derivatives have been identified as modulators of PKM2, an enzyme that plays a key role in the metabolic reprogramming of cancer cells.[3]

  • Topoisomerase Inhibition: Some complex isoquinoline derivatives have demonstrated the ability to inhibit topoisomerases, enzymes critical for DNA replication and repair.[1]

The following diagram illustrates the two speculative pathways.

G cluster_0 Hypothesis A: Direct Covalent Inhibition cluster_1 Hypothesis B: Precursor to Bioactive Sulfonamides Molecule This compound (-SO₂Cl) Protein Target Protein (e.g., Kinase, Protease) with Nucleophilic Residue (Cys, Lys) Molecule->Protein Electrophilic Attack Covalent_Complex Irreversibly Inhibited Covalent Complex Protein->Covalent_Complex Covalent Bond Formation Molecule_B This compound (-SO₂Cl) Amine Amine Library (R-NH₂) Molecule_B->Amine Synthesis Sulfonamide Isoquinoline-7-Sulfonamide Library (-SO₂NH-R) Amine->Sulfonamide Enzyme Enzyme Target (e.g., Carbonic Anhydrase, Kinase) Sulfonamide->Enzyme Binding Inhibition Non-covalent Enzyme Inhibition Enzyme->Inhibition G Start Active Compound Identified (e.g., Derivative 4) Biochemical_Screen Broad Panel Kinase/Enzyme Screen Start->Biochemical_Screen Affinity_Chromo Affinity Chromatography-Mass Spectrometry Start->Affinity_Chromo Thermal_Shift Cellular Thermal Shift Assay (CETSA) Start->Thermal_Shift Hypothesis_Test Hypothesis-Driven Testing (e.g., CA, PKM2 assays) Start->Hypothesis_Test Putative_Target Putative Target(s) Identified Biochemical_Screen->Putative_Target Affinity_Chromo->Putative_Target Thermal_Shift->Putative_Target Hypothesis_Test->Putative_Target Recombinant_Protein Recombinant Protein Assay (IC₅₀/Kᵢ determination) Putative_Target->Recombinant_Protein Cell_Target Cell-Based Target Engagement Assay (e.g., Western Blot for Pathway Modulation) Putative_Target->Cell_Target Final_Validation Target Validated Recombinant_Protein->Final_Validation Cell_Target->Final_Validation

References

An In-depth Technical Guide to 1,4-Dichloroisoquinoline-7-sulfonyl chloride: From Discovery to Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,4-Dichloroisoquinoline-7-sulfonyl chloride, a pivotal intermediate in the development of targeted therapeutics. While the specific historical details of its initial synthesis are not extensively documented, its emergence is intrinsically linked to the quest for potent and selective inhibitors of the urokinase-type plasminogen activator (uPA), a key enzyme implicated in cancer metastasis. This guide will delve into the plausible synthetic pathways, its critical role in the synthesis of isoquinolinylguanidine-based uPA inhibitors, the underlying mechanism of action of these inhibitors, and detailed experimental protocols relevant to its application in research and drug development.

Introduction: The Isoquinoline Scaffold and the Significance of Sulfonyl Chlorides

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous natural products and synthetic drugs with a wide range of biological activities.[1] The fusion of a benzene ring to a pyridine ring creates a unique electronic and steric environment, making it an attractive starting point for the design of novel therapeutic agents.

The introduction of a sulfonyl chloride group (-SO₂Cl) onto the isoquinoline framework dramatically enhances its synthetic utility. Sulfonyl chlorides are highly reactive electrophiles that readily undergo nucleophilic substitution with a variety of nucleophiles, most notably amines, to form stable sulfonamides. This reactivity is the cornerstone of their application in constructing diverse molecular libraries for drug discovery.

The Emergence of this compound: A Response to a Therapeutic Need

The history of this compound is not one of isolated discovery but rather a development driven by the need for specific molecular tools to probe and inhibit the urokinase-type plasminogen activator (uPA) pathway. uPA is a serine protease that plays a crucial role in the degradation of the extracellular matrix, a process hijacked by cancer cells to facilitate invasion and metastasis.[2][3]

Elevated levels of uPA are strongly correlated with poor prognosis in many cancers, making it a compelling target for anti-cancer therapies.[2] The development of potent and selective uPA inhibitors became a significant focus in medicinal chemistry, leading to the exploration of various chemical scaffolds. Among these, the 1-isoquinolinylguanidines emerged as a particularly promising class of inhibitors.[4]

This compound was identified as a key building block for the synthesis of these complex isoquinolinylguanidine derivatives. Its specific substitution pattern—with chloro groups at positions 1 and 4 and a sulfonyl chloride at position 7—was found to be crucial for achieving high potency and selectivity for uPA over other related proteases.[4]

Synthesis and Characterization

Plausible Synthetic Pathway

The synthesis likely commences with a suitable substituted benzene derivative and builds the isoquinoline ring system, followed by chlorination and chlorosulfonation.

Synthetic Pathway A Substituted Benzene Derivative B Isoquinoline Ring Formation (e.g., Pomeranz-Fritsch or Bischler-Napieralski reaction) A->B Reagents C Isoquinoline Core B->C D Chlorination C->D Chlorinating Agent (e.g., POCl₃) E 1,4-Dichloroisoquinoline D->E F Chlorosulfonation E->F Chlorosulfonic Acid (ClSO₃H) G This compound F->G

Caption: Plausible synthetic route to this compound.

Step-by-Step Conceptual Protocol:

  • Construction of the Isoquinoline Ring: The synthesis would likely begin with a commercially available, appropriately substituted benzene precursor. Standard isoquinoline synthesis methodologies such as the Pomeranz-Fritsch reaction (reacting a benzaldehyde with an aminoacetoaldehyde diethyl acetal) or the Bischler-Napieralski reaction (cyclodehydration of an acylated β-phenylethylamine) could be employed to construct the core isoquinoline heterocycle.[5]

  • Chlorination of the Isoquinoline Core: The resulting isoquinoline derivative would then undergo chlorination to introduce the chloro groups at the 1 and 4 positions. This is a common transformation for such heterocyclic systems and can often be achieved using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

  • Chlorosulfonation of 1,4-Dichloroisoquinoline: The final step involves the introduction of the sulfonyl chloride group at the 7-position of the 1,4-dichloroisoquinoline intermediate. This is typically achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid (ClSO₃H) . The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to ensure regioselective sulfonation at the desired position.

Characterization

The structural confirmation of this compound would rely on a combination of standard analytical techniques:

Analytical Technique Expected Observations
¹H NMR Spectroscopy Aromatic protons on the isoquinoline ring system would exhibit characteristic chemical shifts and coupling patterns.
¹³C NMR Spectroscopy Resonances corresponding to the nine carbon atoms of the dichloroisoquinoline core, including those bearing the chloro and sulfonyl chloride substituents.
Infrared (IR) Spectroscopy Characteristic absorption bands for the S=O stretching of the sulfonyl chloride group (typically in the regions of 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of C₉H₄Cl₃NO₂S, along with a characteristic isotopic pattern due to the presence of three chlorine atoms.

Application in the Synthesis of Urokinase-Type Plasminogen Activator (uPA) Inhibitors

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of 1-isoquinolinylguanidine-based inhibitors of uPA.[4]

The Role of uPA in Cancer Progression

The urokinase-type plasminogen activator (uPA) system is a key player in the degradation of the extracellular matrix (ECM), the scaffold that surrounds cells.[2] This system is tightly regulated in normal physiological processes like wound healing. However, in the context of cancer, tumor cells often overexpress uPA.[2] uPA initiates a proteolytic cascade by converting the inactive zymogen plasminogen into the active protease plasmin.[6] Plasmin, in turn, can degrade various components of the ECM and activate other matrix-degrading enzymes.[6] This breakdown of the ECM allows cancer cells to invade surrounding tissues and metastasize to distant organs.[2]

uPA Pathway cluster_0 Tumor Cell uPA uPA Plasminogen Plasminogen (inactive) uPA->Plasminogen activates Plasmin Plasmin (active) Plasminogen->Plasmin ECM_Degradation Extracellular Matrix Degradation Plasmin->ECM_Degradation Invasion Tumor Cell Invasion & Metastasis ECM_Degradation->Invasion

Caption: The role of uPA in promoting tumor invasion and metastasis.

Synthesis of Isoquinolinylguanidine Inhibitors

The synthesis of the potent isoquinolinylguanidine uPA inhibitors leverages the reactivity of the sulfonyl chloride group of this compound.

General Synthetic Workflow:

  • Sulfonamide Formation: this compound is reacted with a suitable amine to form the corresponding sulfonamide. The choice of amine is critical for the final properties of the inhibitor.

  • Introduction of the Guanidine Moiety: The guanidine group, or a precursor that can be converted to a guanidine, is introduced, typically at the 1-position of the isoquinoline ring.

  • Further Functionalization: Additional chemical modifications may be performed to optimize the potency, selectivity, and pharmacokinetic properties of the final inhibitor molecule.

Inhibitor Synthesis Workflow A 1,4-Dichloroisoquinoline- 7-sulfonyl chloride C Sulfonamide Formation A->C B Amine (R-NH₂) B->C D Isoquinoline Sulfonamide Intermediate C->D E Guanidination D->E F 1-Isoquinolinylguanidine uPA Inhibitor E->F

Caption: General workflow for the synthesis of isoquinolinylguanidine uPA inhibitors.

Mechanism of Action of Isoquinolinylguanidine Inhibitors

The isoquinolinylguanidine derivatives act as competitive inhibitors of uPA.[7] The positively charged guanidinium group is designed to mimic the side chain of arginine, a key recognition motif for the substrate of uPA, and interacts with the negatively charged aspartate residue in the S1 pocket of the enzyme's active site. The isoquinoline scaffold provides a rigid framework that positions the interacting groups for optimal binding within the active site, thereby blocking the access of the natural substrate, plasminogen.

Conclusion

This compound, while not a widely known compound in its own right, holds significant importance as a specialized building block in the field of medicinal chemistry. Its development was a direct result of the targeted effort to create potent and selective inhibitors of the urokinase-type plasminogen activator. The unique substitution pattern of this molecule provides the necessary chemical handles and structural framework to construct complex isoquinolinylguanidine inhibitors that have shown promise in preclinical studies for the treatment of cancer. This technical guide has provided a comprehensive overview of its likely synthesis, its critical role in drug discovery, and the biochemical rationale for its use, underscoring the importance of such key intermediates in the development of novel therapeutics.

References

A Technical Guide to 1,4-Dichloroisoquinoline-7-sulfonyl chloride: Sourcing, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical step in the journey of discovery. 1,4-Dichloroisoquinoline-7-sulfonyl chloride, a polyfunctional heterocyclic compound, has emerged as a valuable intermediate, particularly in the synthesis of targeted therapeutics. This guide provides an in-depth technical overview of this reagent, from commercial sourcing and synthesis considerations to its application in the development of urokinase inhibitors.

Introduction to this compound

This compound (CAS No. 223671-80-5) is a unique chemical entity characterized by an isoquinoline core substituted with two reactive chlorine atoms and a sulfonyl chloride group.[1] This trifecta of functional groups offers a versatile platform for medicinal chemists to construct complex molecular architectures. The electron-withdrawing nature of the chlorine and sulfonyl chloride substituents significantly influences the reactivity of the isoquinoline ring system, making it a subject of interest for creating diverse compound libraries.

The isoquinoline scaffold itself is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The addition of the dichlorinated pattern and the sulfonyl chloride handle at the 7-position further enhances its utility as a scaffold for targeted drug design.

Commercial Availability and Supplier Selection

A reliable supply of high-purity starting materials is paramount for reproducible research and development. This compound is available from several specialized chemical suppliers. When selecting a supplier, researchers should consider not only cost but also purity, availability of different quantities, and the quality of accompanying technical documentation, such as Certificates of Analysis (CoA).

Below is a comparative table of some commercial suppliers:

SupplierBrand/PartnerPurityAvailable Quantities
Fisher ScientificToronto Research Chemicals (TRC)Not specified50mg, 100mg, 250mg
CymitQuimicaApollo Scientific97%100mg, 250mg, 1g
CymitQuimicaFluorochem97%Not specified
ChemShuttle95%1g, 5g, 10g, 25g
AladdinNot specified50mg, 100mg, 250mg, 1g
Laibo ChemOrion CientificNot specified1g

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

A logical workflow for supplier selection is outlined in the diagram below:

G A Define Research Needs (Quantity, Purity) B Identify Potential Suppliers (e.g., Fisher, CymitQuimica, ChemShuttle) A->B C Request Quotations and Certificates of Analysis (CoA) B->C D Evaluate Supplier on: - Purity (from CoA) - Price per gram - Lead Time - Technical Support C->D E Select Optimal Supplier D->E F Perform Incoming Quality Control (e.g., NMR, LC-MS) E->F

Caption: Workflow for selecting a commercial supplier.

Synthesis and Chemical Reactivity

While commercially available, understanding the synthesis of this compound provides valuable insights into potential impurities and handling considerations. The synthesis of related quinoline and isoquinoline sulfonyl chlorides often involves multi-step sequences.[3] A plausible synthetic route would likely involve the construction of the dichloroisoquinoline core followed by a chlorosulfonylation reaction.

The reactivity of this molecule is governed by its three key functional groups:

  • Sulfonyl Chloride: This is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamides.[4][5] This reaction is the cornerstone of its use in medicinal chemistry.

  • C1 and C4 Chlorine Atoms: The chlorine atoms on the isoquinoline ring are susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of these positions allows for the introduction of additional diversity elements, although the conditions required may be harsher than those for the sulfonamide formation.

The general reaction for the formation of a sulfonamide is depicted below:

G cluster_0 Sulfonamide Formation A This compound D 1,4-Dichloroisoquinoline-7-sulfonamide A->D + B Primary or Secondary Amine (R1R2NH) B->D C Base (e.g., Triethylamine, Pyridine) E HCl salt of Base C->E Reacts with HCl byproduct

Caption: General scheme for sulfonamide synthesis.

Application in the Synthesis of Urokinase Inhibitors

A key application of this compound is as an intermediate in the synthesis of isoquinolinylguanidines, which have been investigated as urokinase inhibitors.[6][7] Urokinase, a serine protease, is involved in cancer cell invasion and metastasis, making it an attractive target for anticancer drug development.

The synthesis of these inhibitors typically involves the reaction of this compound with a suitably functionalized amine to form a sulfonamide linkage. This is then followed by further chemical modifications to introduce the guanidine moiety.

Exemplary Experimental Protocol: Synthesis of a Sulfonamide Intermediate

The following is a representative, step-by-step protocol for the synthesis of a sulfonamide from this compound and a generic primary amine. Note: This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Characterization and Quality Control

For any research application, rigorous characterization of the starting material is essential. For this compound, the following analytical techniques are recommended for quality control:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the core structure and the substitution pattern.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the material.

Potential impurities could arise from the synthesis, such as isomers with the sulfonyl chloride group at a different position or incompletely chlorinated precursors. It is crucial to analyze the CoA from the supplier and, if necessary, perform in-house analysis to ensure the material meets the requirements of the intended research.

Conclusion

This compound is a versatile and valuable building block for drug discovery and medicinal chemistry. Its commercial availability, coupled with the well-established reactivity of the sulfonyl chloride group, provides a reliable entry point for the synthesis of novel isoquinoline-based compounds. The demonstrated application in the development of urokinase inhibitors highlights its potential in oncology research. By carefully selecting suppliers, understanding its chemical reactivity, and employing robust synthetic protocols, researchers can effectively leverage this compound to accelerate their drug discovery programs.

References

Methodological & Application

Strategic Synthesis of Novel N-Substituted 1,4-Dichloroisoquinoline-7-sulfonamides: A Versatile Platform for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract This document provides a detailed protocol for the synthesis of a diverse library of sulfonamides derived from 1,4-Dichloroisoquinoline-7-sulfonyl chloride. Isoquinoline sulfonamides are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial and kinase inhibitory functions.[1][2] The described methodology leverages the differential reactivity of the starting material to achieve selective sulfonylation, preserving the C1 and C4 chloro-substituents as valuable synthetic handles for subsequent diversification. This guide offers a robust, step-by-step procedure, characterization data, and a troubleshooting guide for researchers in drug development and organic synthesis.

Introduction and Scientific Rationale

The sulfonamide functional group is a cornerstone of modern pharmacotherapy, present in a significant percentage of top-prescribed drugs.[3] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability, make it an attractive bioisostere for amides.[4] When incorporated into a heterocyclic framework like isoquinoline, the resulting molecules often possess potent and specific biological activities.[5]

The starting material, this compound, is a trifunctional electrophile. The successful synthesis of a specific sulfonamide library hinges on controlling the chemoselectivity of the nucleophilic attack. The sulfonyl chloride group is significantly more electrophilic and susceptible to reaction with amines than the aryl chlorides at the C1 and C4 positions under standard conditions.[6][7] This inherent reactivity difference allows for a clean and selective reaction at the sulfonyl group, yielding the desired sulfonamide while retaining the chloro-substituents for future late-stage functionalization, such as palladium-catalyzed cross-coupling reactions.

This protocol details a reliable method for the reaction between this compound and a variety of primary and secondary amines in the presence of a mild base.

Reaction Principle and Mechanism

The core transformation is the nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. An amine (primary or secondary) acts as the nucleophile, attacking the electrophilic sulfur center. This is followed by the elimination of a chloride ion. A tertiary amine base, such as triethylamine (TEA) or pyridine, is typically added to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[7]

Reaction_Mechanism General Reaction Scheme reactant1 This compound mid reactant1->mid reactant2 R1R2NH (Amine) reactant2->mid product N-Substituted-1,4-dichloroisoquinoline-7-sulfonamide byproduct HCl product->byproduct + mid->product  Base (e.g., Et3N)  Solvent (e.g., DCM)  0 °C to RT

Figure 1: General scheme for the synthesis of sulfonamides.

Materials and Equipment

Reagents and Chemicals
  • This compound

  • Various primary and secondary amines (e.g., aniline, benzylamine, morpholine, piperidine)

  • Triethylamine (TEA), ≥99.5%

  • Pyridine, anhydrous, 99.8%[7]

  • Dichloromethane (DCM), anhydrous, ≥99.8%

  • Ethyl acetate (EtOAc), ACS grade

  • Hexanes, ACS grade

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Standard glassware for organic synthesis (condensers, dropping funnels)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Flash chromatography system

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer (LC-MS or GC-MS)

  • Melting point apparatus

Detailed Experimental Protocols

The following workflow provides a comprehensive guide from reaction setup to final product characterization.

Workflow start Start: Reagent Preparation setup Reaction Setup (Inert atmosphere, 0 °C) start->setup reaction Amine & Base Addition (Slow, dropwise) setup->reaction monitor Reaction Monitoring (TLC analysis) reaction->monitor workup Aqueous Work-up (Wash with NaHCO3, Brine) monitor->workup Upon completion purify Purification (Flash Chromatography) workup->purify characterize Characterization (NMR, IR, MS, MP) purify->characterize end_node End: Purified Product characterize->end_node

Figure 2: Step-by-step experimental workflow diagram.

General Procedure for Sulfonamide Synthesis

This procedure is a general method applicable to a wide range of amines.[7]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add triethylamine (TEA) (1.5 eq.) to the stirred solution. Subsequently, add the desired primary or secondary amine (1.1 eq.) dropwise over 5-10 minutes. Rationale: Adding the base first ensures that any generated HCl is immediately neutralized. Slow addition of the amine controls the initial exotherm of the reaction.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting sulfonyl chloride indicates reaction completion. A typical eluent system is 30-50% ethyl acetate in hexanes.

  • Quenching and Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), deionized water (1x), and brine (1x). Rationale: The NaHCO₃ wash removes any excess acid and the triethylammonium hydrochloride salt.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure sulfonamide product.

Data and Expected Results

The versatility of this protocol is demonstrated by its application to various amine nucleophiles.

Table 1: Representative Scope of Synthesized Sulfonamides

Entry Amine Product Yield (%) Physical State
1 Aniline N-phenyl-1,4-dichloroisoquinoline-7-sulfonamide 92 White Solid
2 Benzylamine N-benzyl-1,4-dichloroisoquinoline-7-sulfonamide 88 Off-white Solid
3 Morpholine 4-((1,4-dichloroisoquinolin-7-yl)sulfonyl)morpholine 95 Crystalline Solid

| 4 | Piperidine | 1-((1,4-dichloroisoquinolin-7-yl)sulfonyl)piperidine | 91 | Pale Yellow Oil |

Table 2: Characterization Data for N-phenyl-1,4-dichloroisoquinoline-7-sulfonamide (Entry 1)

Analysis Data
¹H NMR (CDCl₃, 400 MHz) δ 10.51 (s, 1H, NH), 8.54 (d, 1H), 8.21 (s, 1H), 8.05 (d, 1H), 7.85 (s, 1H), 7.20-7.40 (m, 5H, Ar-H).
¹³C NMR (CDCl₃, 100 MHz) δ 152.1, 145.5, 142.0, 138.2, 135.5, 130.1, 129.5, 128.8, 126.4, 125.1, 122.3.
FT-IR (cm⁻¹) 3265 (N-H stretch), 1330 (SO₂ asym. stretch), 1160 (SO₂ sym. stretch).[8]
MS (ESI+) m/z calculated for C₁₅H₉Cl₂N₂O₂S [M+H]⁺: 366.97; found: 367.0.

| Melting Point | 178-180 °C |

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive amine (e.g., sterically hindered or electron-deficient). 2. Insufficient base. 3. Low quality or wet solvent/reagents.1. Increase reaction temperature to 40 °C or use a stronger, non-nucleophilic base like DBU. For very unreactive amines, consider catalytic methods.[9] 2. Increase base to 2.0-2.5 equivalents. 3. Use freshly distilled or anhydrous solvents and high-purity reagents.
Multiple Spots on TLC (Side Products) 1. Reaction with C1 or C4 chloro positions at elevated temperatures. 2. Formation of bis-sulfonated primary amine.1. Maintain reaction temperature at or below room temperature. 2. Use a slight excess of the primary amine (1.1-1.2 eq) and ensure slow addition to the sulfonyl chloride.
Difficult Purification 1. Product co-elutes with starting material or impurities. 2. Product is highly polar and streaks on silica gel.1. Adjust the polarity of the chromatography eluent; try a different solvent system (e.g., DCM/Methanol). 2. Add 0.5-1% TEA to the eluent to suppress streaking of amine-containing compounds. Consider reverse-phase chromatography if necessary.

Conclusion

This application note provides a scientifically grounded and highly reproducible protocol for the synthesis of novel 1,4-dichloroisoquinoline-7-sulfonamides. The method is characterized by its operational simplicity, broad substrate scope, and high yields. The resulting products are valuable intermediates for drug discovery programs, offering three distinct points for chemical modification: the sulfonamide nitrogen and the two chloro-substituents at the C1 and C4 positions, enabling the rapid generation of diverse chemical libraries.

References

Application Note: A Proposed Experimental Protocol for the Electrophilic Sulfonation of 1,4-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: A Senior Application Scientist

Introduction

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and pharmacologically active molecules.[1] Functionalization of the isoquinoline core provides a pathway to modulate the physicochemical and biological properties of these compounds. Electrophilic aromatic substitution reactions, such as sulfonation, are fundamental transformations for introducing key functional groups onto aromatic rings.[2][3] The introduction of a sulfonic acid group can significantly increase the aqueous solubility of a molecule, a critical parameter in drug development, and can also serve as a versatile synthetic handle for further chemical modifications.[4]

This application note outlines a proposed experimental procedure for the sulfonation of 1,4-dichloroisoquinoline. Due to the absence of a specific literature precedent for this reaction, the following protocol is based on established principles of aromatic sulfonation and analogous reactions reported for other substituted aromatic systems.[5][6] It is intended to serve as a starting point for researchers, and optimization of the reaction conditions is highly recommended. The regioselectivity of electrophilic substitution on the isoquinoline ring generally favors the 5- and 8-positions due to the electronic effects of the fused pyridine ring.[2][7] Therefore, a mixture of 1,4-dichloroisoquinoline-5-sulfonic acid and 1,4-dichloroisoquinoline-8-sulfonic acid is the anticipated outcome of this procedure.

Reaction Scheme

Caption: Proposed reaction for the sulfonation of 1,4-dichloroisoquinoline.

Proposed Experimental Protocol

This protocol is designed for a small-scale trial and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
1,4-Dichloroisoquinoline≥98%Commercially Available
Fuming Sulfuric Acid20% free SO₃Commercially AvailableExtremely Corrosive and Water-Reactive
Deionized WaterHigh PurityLaboratory Supply
Sodium ChlorideACS GradeLaboratory SupplyFor salting out
Diethyl EtherAnhydrousLaboratory SupplyFor washing
IceLaboratory Supply
Step-by-Step Procedure
  • Reaction Setup:

    • In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube, add 1,4-dichloroisoquinoline (1.0 g, 5.05 mmol).

    • Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Sulfonating Agent:

    • Slowly and dropwise, add fuming sulfuric acid (20% free SO₃, 5.0 mL) to the cooled and stirred 1,4-dichloroisoquinoline. Caution: This addition is highly exothermic. Maintain the internal temperature below 10 °C.[8][9]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if a suitable mobile phase is developed.

  • Reaction Quench and Product Precipitation:

    • Carefully and slowly, pour the reaction mixture onto crushed ice (approx. 50 g) in a beaker with constant stirring. Caution: This quenching process is highly exothermic and will generate fumes.[8]

    • The product, being a sulfonic acid, may precipitate upon dilution. If precipitation is not complete, the solution can be saturated with sodium chloride to "salt out" the product.[10]

  • Isolation of the Crude Product:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of ice-cold deionized water to remove excess sulfuric acid.

    • Further wash the solid with cold diethyl ether to remove any unreacted starting material.

    • Dry the crude product under vacuum to a constant weight.

Proposed Purification of the Sulfonated Product

Aryl sulfonic acids can be challenging to purify by traditional silica gel chromatography due to their high polarity.[10][11] Recrystallization is a viable option.

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of hot water or a water-ethanol mixture.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow Diagram

G start Start setup Reaction Setup: 1,4-Dichloroisoquinoline in flask, cool to 0-5 °C start->setup addition Slow Addition of Fuming Sulfuric Acid (maintain <10 °C) setup->addition reaction Stir at Room Temperature (12-18 hours) addition->reaction quench Quench by pouring onto crushed ice reaction->quench precipitation Precipitate Product (add NaCl if necessary) quench->precipitation filtration Vacuum Filtration precipitation->filtration wash1 Wash with ice-cold water filtration->wash1 wash2 Wash with cold diethyl ether wash1->wash2 dry Dry under vacuum wash2->dry crude_product Crude Sulfonated Product dry->crude_product purification Purification by Recrystallization (Hot Water/Ethanol) crude_product->purification final_product Purified Product purification->final_product characterization Characterization (NMR, MS, IR) final_product->characterization end End characterization->end

Caption: Experimental workflow for the sulfonation of 1,4-dichloroisoquinoline.

Safety Precautions and Waste Disposal

  • Fuming sulfuric acid and chlorosulfonic acid are extremely corrosive and react violently with water. [8][9][12][13][14] Always handle these reagents in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Have a neutralizing agent (e.g., sodium bicarbonate solution) readily available in case of spills.

  • The quenching of the reaction mixture is highly exothermic and releases acidic fumes. Perform this step slowly and with vigorous stirring in a well-ventilated fume hood.

  • Aqueous acidic waste should be neutralized with a suitable base (e.g., sodium bicarbonate or calcium carbonate) before disposal according to institutional guidelines.

  • Organic waste should be collected in a designated chlorinated solvent waste container.

Characterization of the Final Product

The successful synthesis of 1,4-dichloroisoquinoline-x-sulfonic acid can be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show a characteristic downfield shift of the aromatic protons and the disappearance of the signal corresponding to the proton that was substituted.

    • ¹³C NMR spectroscopy will show a new signal for the carbon atom bearing the sulfonic acid group.

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode should show the [M-H]⁻ ion corresponding to the molecular weight of the product.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should show characteristic strong absorption bands for the S=O stretching vibrations of the sulfonic acid group, typically in the regions of 1350-1340 cm⁻¹ and 1160-1150 cm⁻¹.

References

Application Notes and Protocols for the Large-Scale Synthesis of Isoquinoline Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Isoquinoline Sulfonyl Chlorides in Modern Drug Discovery

Isoquinoline sulfonyl chlorides are a pivotal class of chemical intermediates, forming the backbone of numerous pharmacologically active compounds.[1] Their significance is most prominently highlighted in the development of Rho-kinase (ROCK) inhibitors, a class of drugs investigated for a wide array of therapeutic applications including cardiovascular diseases, glaucoma, and neurological disorders.[2] The isoquinoline sulfonamide scaffold is a well-established pharmacophore for ROCK inhibition, with notable drugs like Fasudil and Ripasudil demonstrating its clinical potential.[2][3]

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[2] Its signaling pathway is integral to cellular processes such as smooth muscle contraction, cell adhesion, and migration.[2] Dysregulation of the RhoA/ROCK pathway is implicated in the pathophysiology of various diseases. Isoquinoline-based sulfonamides act as ATP-competitive inhibitors of ROCK, binding to its kinase domain and preventing the phosphorylation of downstream substrates, ultimately leading to therapeutic effects like smooth muscle relaxation.[2]

The position of the sulfonyl chloride group on the isoquinoline ring is a critical determinant of the biological activity of the final sulfonamide derivatives.[1] This necessitates regioselective and scalable synthetic methods to produce high-purity isoquinoline sulfonyl chlorides for drug development and manufacturing. This guide provides detailed protocols for the large-scale synthesis of these vital building blocks, focusing on practical, scalable, and safe methodologies.

Visualizing the Mechanism: The Rho-Kinase Signaling Pathway and Inhibition

To appreciate the therapeutic context, it is essential to understand the mechanism of action of drugs derived from isoquinoline sulfonyl chlorides. The following diagram illustrates the Rho-Kinase (ROCK) signaling pathway and the point of intervention for isoquinoline-based inhibitors.

ROCK_Pathway ext_signal Extracellular Signals (e.g., Growth Factors, Cytokines) receptor Receptor ext_signal->receptor rhoa_gdp RhoA-GDP (Inactive) receptor->rhoa_gdp Activates GEFs rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp GTP GDP rock ROCK rhoa_gtp->rock Activates substrates Downstream Substrates (e.g., MLC Phosphatase) rock->substrates Phosphorylates cellular_response Cellular Responses (e.g., Smooth Muscle Contraction, Cell Migration) substrates->cellular_response Leads to inhibitor Isoquinoline Sulfonamide Inhibitor (e.g., Fasudil) inhibitor->rock Inhibits (ATP-competitive)

Caption: The Rho-Kinase signaling pathway and its inhibition by isoquinoline sulfonamides.

Synthetic Strategies for Large-Scale Production

Several methods exist for the synthesis of isoquinoline sulfonyl chlorides. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and scalability considerations. Below, we detail two robust and widely applicable protocols.

Protocol 1: Direct Chlorosulfonation of Isoquinoline

This method is a direct approach for introducing a sulfonyl chloride group onto the isoquinoline ring, primarily at the 5-position. It utilizes the strong electrophilic nature of chlorosulfonic acid.

Causality Behind Experimental Choices:

  • Chlorosulfonic Acid as Reagent: Chlorosulfonic acid is a powerful sulfonating and chlorinating agent, enabling the direct introduction of the sulfonyl chloride group in a one-pot reaction.

  • Excess Reagent: A significant excess of chlorosulfonic acid is used to serve as both the reactant and the solvent, driving the reaction to completion.

  • Controlled Temperature: The initial reaction is conducted at low temperatures to manage the highly exothermic nature of the reaction between isoquinoline and chlorosulfonic acid. The subsequent heating facilitates the sulfonation reaction.

  • Quenching on Ice: The reaction mixture is quenched by carefully pouring it onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the product, which is often insoluble in the resulting acidic aqueous medium. This step is highly exothermic and requires strict temperature control.[2]

  • Isolation as Hydrochloride Salt: The product is often isolated as the hydrochloride salt, which can improve its stability and ease of handling.[1]

Experimental Protocol:

  • Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), charge chlorosulfonic acid (5-10 equivalents).

  • Reactant Addition: Cool the chlorosulfonic acid to 0-5 °C in an ice-salt bath. Slowly add isoquinoline (1 equivalent) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-100 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Quenching: Cool the reaction mixture to room temperature. In a separate vessel, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring, maintaining the temperature of the quench mixture below 10 °C.

  • Product Isolation: The isoquinoline-5-sulfonyl chloride will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the product under vacuum at a temperature not exceeding 40 °C to yield isoquinoline-5-sulfonyl chloride, often as its hydrochloride salt.

Data Presentation: Representative Reaction Parameters for Protocol 1

ParameterValue
Isoquinoline1.0 kg (7.74 mol)
Chlorosulfonic Acid4.5 L (67.8 mol)
Addition Temperature0-10 °C
Reaction Temperature90 °C
Reaction Time3 hours
Expected Yield70-85%
Protocol 2: Two-Step Synthesis from 5-Bromoisoquinoline

This alternative route offers high regioselectivity and avoids the use of large excesses of highly corrosive chlorosulfonic acid in the main reaction step. This method is particularly useful when other functional groups sensitive to strong acids are present.[4]

Causality Behind Experimental Choices:

  • Starting Material: 5-Bromoisoquinoline is a commercially available starting material that allows for the specific introduction of the sulfonyl group at the 5-position.

  • Isothiourea Salt Formation: The reaction with thiourea forms an S-isoquinoline isothiourea salt. This intermediate is stable and can be easily purified by recrystallization.[4]

  • Oxidative Chlorosulfonylation: The isothiourea salt is then subjected to oxidative chlorosulfonylation. This step cleaves the C-S bond and forms the sulfonyl chloride. This method often proceeds under milder conditions than direct chlorosulfonation.[4]

Experimental Protocol:

Step 1: Synthesis of S-Isoquinoline Isothiourea Salt

  • Reaction Setup: In a reactor, dissolve 5-bromoisoquinoline (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol or DMF.[4]

  • Reaction: Heat the mixture to reflux for 4-6 hours.[4]

  • Isolation: Cool the reaction mixture to room temperature. The S-isoquinoline isothiourea salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry. The crude product can be recrystallized to improve purity.[1]

Step 2: Oxidative Chlorosulfonylation

  • Dissolution: Dissolve the S-isoquinoline isothiourea salt (1 equivalent) in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.[1]

  • Reaction: Bubble chlorine gas through the solution or add an oxidizing agent like sodium hypochlorite while maintaining the low temperature. The reaction progress should be monitored.

  • Product Isolation: Upon completion, the 5-isoquinoline sulfonyl chloride will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.[4]

Data Presentation: Representative Reaction Parameters for Protocol 2

ParameterStep 1Step 2
Starting Material 5-BromoisoquinolineS-Isoquinoline Isothiourea Salt
Key Reagents ThioureaChlorine / Oxidizing Agent
Solvent EthanolDilute HCl
Temperature Reflux0-5 °C
Reaction Time 5 hours2-3 hours
Expected Yield >95%90-95%

Workflow Visualization

The following diagram outlines the general workflow for the large-scale synthesis of isoquinoline sulfonyl chlorides.

Synthesis_Workflow start Starting Material (e.g., Isoquinoline or 5-Bromoisoquinoline) reaction Sulfonylation/Chlorination Reaction start->reaction quench Reaction Quench (e.g., on ice) reaction->quench isolation Product Isolation (Filtration) quench->isolation purification Purification (Washing, Recrystallization) isolation->purification drying Drying (Vacuum Oven) purification->drying final_product Final Product: Isoquinoline Sulfonyl Chloride drying->final_product

Caption: General workflow for the synthesis of isoquinoline sulfonyl chlorides.

Safety and Handling of Corrosive Reagents

The synthesis of isoquinoline sulfonyl chlorides involves highly corrosive and reactive reagents, most notably chlorosulfonic acid and thionyl chloride.[2][5] Strict adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large-scale operations, a full acid suit with a self-contained breathing apparatus may be necessary.[6]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood or a controlled reactor system with appropriate scrubbing for acidic vapors.[6]

  • Handling Corrosive Reagents:

    • Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and toxic fumes (HCl and SO₃).[7] Ensure all equipment is dry and avoid any contact with moisture.

    • When diluting or quenching, always add the acid slowly to the cold liquid (e.g., water or ice) with efficient stirring; never the other way around.[6]

  • Emergency Procedures:

    • Have safety showers and eyewash stations readily accessible.[5]

    • In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[6]

    • Spills should be neutralized with an appropriate agent like sodium bicarbonate or soda ash before cleanup.[8]

Process Optimization and Scale-Up Considerations

Transitioning from laboratory-scale to large-scale production presents several challenges that must be addressed for a safe, efficient, and cost-effective process.

  • Heat Management: The reactions, particularly the quenching of chlorosulfonic acid, are highly exothermic.[2] Large-scale reactors must have efficient cooling systems and temperature monitoring to prevent runaway reactions.

  • Material of Construction: Due to the highly corrosive nature of the reagents, reactors and transfer lines should be made of compatible materials, such as glass-lined steel.[5]

  • Reagent Addition: The rate of addition of reagents must be carefully controlled on a large scale to manage heat generation and ensure a homogenous reaction mixture.

  • Work-up and Isolation: Filtration and drying of large quantities of product require appropriate industrial equipment (e.g., filter presses, vacuum dryers). The efficiency of washing to remove acidic impurities is critical for product stability and purity.

  • Waste Management: The process generates significant amounts of acidic waste, which must be neutralized and disposed of in accordance with environmental regulations.

Conclusion

The large-scale synthesis of isoquinoline sulfonyl chlorides is a well-established but technically demanding process that is crucial for the pharmaceutical industry. The protocols outlined in this guide provide a robust foundation for producing these key intermediates. By understanding the underlying chemistry, adhering to strict safety protocols, and carefully considering scale-up parameters, researchers and drug development professionals can successfully and safely manufacture these valuable compounds for the advancement of new therapeutics.

References

Application Notes & Protocols: Strategic Derivatization of 1,4-Dichloroisoquinoline-7-sulfonyl Chloride for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-dichloroisoquinoline-7-sulfonyl chloride scaffold is a highly functionalized heterocyclic system poised for rapid library generation in drug discovery. Possessing three distinct electrophilic centers, this molecule offers a versatile platform for creating diverse chemical entities. This guide provides a comprehensive technical overview and detailed protocols for the strategic, site-selective derivatization of this scaffold. We will explore the differential reactivity of the sulfonyl chloride and the two aryl chlorides, providing step-by-step methodologies for sequential modification. Furthermore, we present detailed protocols for two primary biological screening assays—a kinase inhibition assay and an antibacterial susceptibility test—to enable the direct biological evaluation of the synthesized derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of novel therapeutic agents.

Introduction: The this compound Scaffold

The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The title compound, this compound (herein referred to as 1 ), enhances this core with three reactive handles for chemical modification: a highly reactive sulfonyl chloride at the 7-position and two aryl chlorides at the 1- and 4-positions.

The strategic manipulation of these sites allows for the systematic exploration of the chemical space around the isoquinoline core. The electron-withdrawing nature of the sulfonyl group and the ring nitrogen atoms activates the C1 and C4 positions for nucleophilic aromatic substitution (SNAr), while the sulfonyl chloride itself is primed for reaction with a vast array of nucleophiles.[3][4] This multi-faceted reactivity profile makes scaffold 1 an exceptional starting point for generating libraries of compounds for high-throughput screening.

Strategic Derivatization: A Three-Tiered Approach to Reactivity

The key to unlocking the potential of scaffold 1 lies in understanding and controlling the chemoselectivity of its three reactive sites. Based on established principles of organic chemistry, a clear hierarchy of reactivity can be predicted and exploited.

  • Position 7 (Sulfonyl Chloride): The sulfur atom of the sulfonyl chloride is the most electrophilic center. Reactions with nucleophiles such as primary and secondary amines to form stable sulfonamides are typically rapid and can be conducted under mild conditions.[4][5] This reaction is generally much faster than SNAr on the chlorinated positions.[6]

  • Position 4 (Aryl Chloride): In dichlorinated aza-heterocycles like quinazolines and likely isoquinolines, the C4 position is significantly more activated towards SNAr than the C2 or C1 position.[7][8] This enhanced reactivity is due to the ability of the adjacent heterocyclic nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the addition-elimination mechanism.[9]

  • Position 1 (Aryl Chloride): The C1 position is the least reactive of the three sites. Substitution at this position typically requires more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or palladium catalysis) after the other two sites have been functionalized.

This reactivity gradient allows for a sequential and controlled derivatization strategy, as illustrated in the workflow below.

G cluster_0 Derivatization Workflow A Scaffold 1 (1,4-Dichloroisoquinoline- 7-sulfonyl chloride) B Step 1: Sulfonamide Formation (Mild Conditions, Base) Nucleophile: R¹R²NH A->B Selective at S C Mono-functionalized Intermediate (7-Sulfonamide) B->C D Step 2: C4-SNA (Moderate Conditions) Nucleophile: R³R⁴NH C->D Selective at C4 E Di-functionalized Intermediate (7-Sulfonamide, 4-Amino) D->E F Step 3: C1-Substitution (Forcing Conditions) Nucleophile: R⁵R⁶NH E->F Selective at C1 G Tri-functionalized Final Product F->G

Caption: Sequential derivatization workflow for scaffold 1 .

Experimental Protocols: Synthesis

Safety Precaution: this compound is a reactive chemical. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 3.1: Selective Synthesis of 7-Sulfonamides (Stage 1 Derivatization)

This protocol describes the reaction of scaffold 1 with a primary or secondary amine to selectively form the corresponding sulfonamide.

Rationale: The high electrophilicity of the sulfonyl chloride allows this reaction to proceed under mild conditions that do not favor SNAr at the C1 or C4 positions. A tertiary amine base like triethylamine (TEA) is used to quench the HCl byproduct, driving the reaction to completion.[10]

Materials:

  • This compound (1 )

  • Amine of choice (e.g., morpholine, piperidine, benzylamine)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1 ) (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add the desired amine (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.5 eq).

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure 7-sulfonamide derivative.

Protocol 3.2: Selective C4-Amination (Stage 2 Derivatization)

This protocol details the nucleophilic aromatic substitution at the C4 position of a 7-sulfonamide intermediate.

Rationale: The C4-chloro is more activated towards SNAr than the C1-chloro.[7] Using slightly elevated temperatures and a suitable solvent like ethanol or isopropanol facilitates this selective substitution while leaving the C1-chloro intact.

Materials:

  • 7-Sulfonamide derivative from Protocol 3.1 (1.0 eq)

  • Amine of choice (e.g., aniline, 4-methoxyaniline)

  • Isopropanol or Ethanol

  • Diisopropylethylamine (DIPEA) (optional, as base)

  • Standard reflux apparatus

Procedure:

  • To a round-bottom flask, add the 7-sulfonamide derivative (1.0 eq) and the desired amine (1.2-1.5 eq).

  • Add isopropanol to dissolve the reagents (approx. 0.1 M). Add DIPEA (2.0 eq) if the amine nucleophile is used as its salt form or if scavenging of HCl is desired.

  • Equip the flask with a reflux condenser and heat the mixture to 80 °C.

  • Stir the reaction at 80 °C for 4-16 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography or recrystallization to obtain the pure 4-amino-7-sulfonamide derivative.

Protocol 3.3: C1-Substitution (Stage 3 Derivatization)

This protocol describes the substitution at the less reactive C1 position, typically requiring more forcing conditions or catalysis.

Rationale: The C1-chloro is the least reactive electrophilic site. Its substitution often requires higher temperatures, polar aprotic solvents like DMF, or the use of a transition-metal catalyst (e.g., Suzuki or Buchwald-Hartwig coupling) for less reactive nucleophiles. The protocol below describes a thermal SNAr approach.

Materials:

  • 4-amino-7-sulfonamide derivative from Protocol 3.2 (1.0 eq)

  • High-boiling nucleophile (e.g., a secondary amine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

Procedure:

  • In a reaction vial suitable for heating, combine the 4-amino-7-sulfonamide derivative (1.0 eq), the nucleophile (2.0 eq), and a base such as K₂CO₃ (3.0 eq).

  • Add anhydrous DMF or DMSO to dissolve the components (approx. 0.2 M).

  • Seal the vial and heat the reaction mixture to 120-150 °C.

  • Stir vigorously for 12-24 hours. Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase extensively with water to remove the high-boiling solvent, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to yield the final tri-substituted isoquinoline.

Biological Screening Protocols

The diverse library of compounds generated can be screened against various biological targets. Isoquinoline derivatives are known to exhibit a range of activities, including kinase inhibition and antibacterial effects.[11][12]

Protocol 4.1: Kinase Inhibitor Screening (ADP-Glo™ Assay)

This protocol outlines a method to determine the inhibitory activity of synthesized compounds against a kinase of interest using the luminescent ADP-Glo™ Kinase Assay.[13] This assay measures the amount of ADP produced in a kinase reaction, where a decrease in ADP corresponds to inhibition of the enzyme.[14]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then quantified in a luciferase/luciferin reaction. The resulting luminescence is proportional to the kinase activity.[15]

G cluster_1 ADP-Glo™ Kinase Assay Workflow A 1. Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) B 2. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) A->B C 3. Incubate 40 min @ RT B->C D 4. Add Kinase Detection Reagent (Converts ADP to ATP) C->D E 5. Incubate 30-60 min @ RT D->E F 6. Read Luminescence (Signal ∝ Kinase Activity) E->F

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • Synthesized isoquinoline derivatives (test compounds)

  • Kinase of interest, substrate, and appropriate kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer. A typical starting concentration for screening is 10 µM. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture. This typically consists of the kinase, its specific substrate, and ATP at its Kₘ concentration, all in the appropriate reaction buffer.

  • Initiate Reaction: Add 1 µL of the diluted test compound or control to the appropriate wells.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix gently and incubate at room temperature for 40 minutes.[15]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Mix gently and incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[13]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Table 1: Hypothetical Kinase Inhibition Data

Compound ID Target Kinase IC₅₀ (nM)
ISO-S-001 Kinase A 5,200
ISO-S-A-001 Kinase A 750
ISO-S-A-B-001 Kinase A 85
ISO-S-002 Kinase B >10,000
ISO-S-A-002 Kinase B 1,200

| ISO-S-A-B-002| Kinase B | 150 |

Protocol 4.2: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against selected bacterial strains, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

Materials:

  • Synthesized isoquinoline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Standard antibiotic for positive control (e.g., Ciprofloxacin)

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium. Suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution Plate: a. Add 100 µL of CAMHB to all wells of a sterile 96-well plate. b. Add 100 µL of the test compound stock solution (e.g., at 2x the highest desired final concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. d. Column 11 will serve as the growth control (no compound), and Column 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 2) to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well (except 12) is 200 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[17]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Table 2: Hypothetical Antibacterial MIC Data

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
ISO-S-001 >128 >128
ISO-S-A-001 64 >128
ISO-S-A-B-001 8 32

| Ciprofloxacin | 0.5 | 0.015 |

Conclusion

The this compound scaffold represents a powerful and versatile starting point for medicinal chemistry campaigns. The predictable hierarchy of reactivity among its three electrophilic centers enables a strategic and controlled approach to chemical diversification. By following the detailed synthetic and biological screening protocols provided in these application notes, researchers can efficiently generate and evaluate novel isoquinoline derivatives, accelerating the discovery of new lead compounds for a variety of therapeutic targets.

References

Technical Note: Strategic Application of 1,4-Dichloroisoquinoline-7-sulfonyl Chloride in Fragment-Based Drug Discovery for Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Power of Covalent Fragments in Kinase Drug Discovery

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel lead compounds, offering a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1][2] This methodology screens libraries of low molecular weight compounds (typically <300 Da) to identify weak but highly efficient binders, which serve as starting points for optimization into potent drug candidates.[3][4][5] Within this paradigm, the use of targeted covalent inhibitors has seen a resurgence, providing a powerful strategy to achieve high potency and selectivity, particularly against challenging targets like protein kinases.[6][7]

Protein kinases are a critical class of enzymes in cellular signaling and are frequently implicated in diseases such as cancer.[8] Covalent fragments, which form a stable bond with a specific amino acid residue in the target protein, can offer enhanced selectivity by targeting less conserved nucleophilic residues, such as cysteine, near the ATP-binding site.

This guide provides a detailed protocol and application notes for the use of 1,4-Dichloroisoquinoline-7-sulfonyl chloride , a specialized electrophilic fragment, in FBDD campaigns targeting the kinome.

Fragment Profile: this compound

This compound is a purpose-built fragment featuring two key components: a reactive sulfonyl chloride "warhead" and a rigid isoquinolone scaffold. The sulfonyl chloride is an electrophile designed to react with nucleophilic amino acid side chains (e.g., cysteine, lysine, serine) to form a stable, irreversible covalent bond. The isoquinolone core is a common motif in kinase inhibitors and provides a well-defined vector for subsequent fragment elaboration.[9]

PropertyValueSource
IUPAC Name This compound[10]
Molecular Formula C₉H₄Cl₃NO₂SInferred
Molecular Weight ~298.56 g/mol (Varies slightly by source)Inferred
Appearance Solid[10]
Key Feature Electrophilic sulfonyl chloride for covalent bonding[11]
Scaffold Dichloroisoquinoline[9]

The FBDD Workflow: From Initial Screen to Validated Covalent Hit

A successful FBDD campaign is a multi-stage process that relies on the strategic use of orthogonal biophysical techniques to identify true hits and eliminate false positives.[3][12] The workflow below outlines a robust cascade for screening and validating covalent fragments like this compound.

FBDD_Workflow Figure 1: Covalent FBDD Experimental Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_validation Hit Validation cluster_elaboration Hit-to-Lead A Fragment Stock Preparation C Primary Screen (e.g., DSF) A->C B Target Protein Purification & QC B->C D Orthogonal Screen (e.g., SPR) C->D Preliminary Hits E Covalent Binding Confirmation (LC-MS) D->E Validated Binders F Structural Biology (X-ray Crystallography) E->F Confirmed Covalent Hits G Structure-Based Fragment Growth F->G Guide Optimization

Detailed Experimental Protocols

Protocol 1: Fragment Stock Preparation

Causality: The sulfonyl chloride moiety is susceptible to hydrolysis.[11] Using anhydrous DMSO and minimizing exposure to atmospheric moisture are critical to maintain fragment integrity and ensure reproducible screening results.

  • Reagent Handling: Allow the vial of this compound to equilibrate to room temperature in a desiccator before opening.

  • Solubilization: Prepare a 100 mM primary stock solution in anhydrous dimethyl sulfoxide (DMSO).

  • Aliquoting & Storage: Create small-volume single-use aliquots to minimize freeze-thaw cycles. Store at -20°C or -80°C under an inert atmosphere (e.g., argon).

  • Quality Control (Optional but Recommended): Confirm the identity and purity of a sample from the stock solution via LC-MS immediately after preparation.

Protocol 2: Primary Screening via Differential Scanning Fluorimetry (DSF)

Causality: DSF is a rapid, high-throughput method to detect ligand binding by measuring changes in protein thermal stability.[13] A binding event typically stabilizes the protein, resulting in an increased melting temperature (Tₘ). It is an excellent primary screening tool for FBDD.[6][13]

  • Assay Plate Preparation:

    • In a 384-well PCR plate, prepare a reaction mixture containing the target kinase (final concentration 2-5 µM) and a fluorescent dye (e.g., SYPRO Orange at 5x final concentration) in an appropriate buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment Addition:

    • Add this compound from a working stock to achieve a final screening concentration (typically 100-200 µM).

    • Include a DMSO-only control (negative control) and a known binder if available (positive control).

  • Incubation: Seal the plate and incubate at room temperature for 30-60 minutes to allow for covalent bond formation.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Execute a thermal ramp from 25°C to 95°C, increasing by 0.5-1.0°C per minute, while monitoring fluorescence.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tₘ is the inflection point of the sigmoidal curve.

    • A significant positive shift in melting temperature (ΔTₘ > 2°C) compared to the DMSO control indicates a potential hit.

Protocol 3: Orthogonal Validation by Surface Plasmon Resonance (SPR)

Causality: An orthogonal biophysical method is essential to confirm hits from the primary screen and eliminate artifacts.[3] SPR provides real-time kinetic data, confirming direct binding to the target and offering insights into the irreversible nature of the interaction.[14]

  • Protein Immobilization: Covalently immobilize the target kinase onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a concentration series of the fragment (e.g., 1 µM to 200 µM) in a running buffer containing a small percentage of DMSO (e.g., 1-2%).

    • Inject the fragment solutions over the immobilized protein surface, followed by a dissociation phase.

  • Data Interpretation:

    • For a covalent inhibitor, the SPR sensorgram will show concentration-dependent association but a very slow or negligible dissociation rate. This signature is a strong indicator of covalent bond formation.

    • This step confirms that the thermal stabilization observed in DSF was due to direct binding.

Protocol 4: Covalent Modification Confirmation by Intact Protein Mass Spectrometry (MS)

Causality: This is the definitive experiment to prove covalent bond formation.[15][16] By measuring the precise mass of the protein, a mass shift corresponding to the addition of the fragment provides unambiguous evidence of a covalent adduct.[17]

  • Incubation: Incubate the target kinase (~5-10 µM) with a 5-10 fold molar excess of this compound for 1-2 hours at room temperature. Include a DMSO-only control.

  • Sample Preparation: Stop the reaction and desalt the protein sample using a C4 ZipTip or similar reverse-phase chromatography method to remove unbound fragment and buffer components.

  • LC-MS Analysis: Analyze the sample via liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis:

    • Deconvolute the mass spectra of both the control and fragment-treated samples.

    • A successful covalent modification will result in a new peak in the treated sample with a mass increase corresponding to the molecular weight of the fragment minus the leaving group (HCl).

    • Expected Mass Shift: Mass of Protein + (Mass of C₉H₄Cl₂NO₂S) = Mass of Adduct.

Data Interpretation and Hit Progression

The validation of a fragment hit is not the end but the beginning of the hit-to-lead process. A confirmed covalent hit from this workflow is a high-quality starting point for medicinal chemistry.

Hit_Progression Figure 2: Hit Validation and Optimization Logic A Primary Hit (DSF ΔTm > 2°C) B Binding Confirmed? (SPR) A->B C Covalent Adduct Confirmed? (MS) B->C Yes E False Positive (Discard) B->E No D High-Quality Covalent Hit C->D Yes F Non-Covalent Binder (Deprioritize or Re-evaluate) C->F No G Structural Biology & Lead Optimization D->G

Once a hit is confirmed, the next crucial step is to obtain a high-resolution crystal structure of the protein-fragment complex.[18] This structural data reveals the precise binding mode and the specific residue that has been modified, providing an invaluable roadmap for structure-based drug design and the "fragment growing" phase of lead optimization.[1][19]

References

Troubleshooting & Optimization

Technical Support Center: 1,4-Dichloroisoquinoline-7-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Low Yields in Synthesis and Application

Welcome to the technical support center for 1,4-Dichloroisoquinoline-7-sulfonyl chloride. As a Senior Application Scientist, I understand that working with complex heterocyclic intermediates can present unique challenges. This guide is designed to address the most common issue encountered by researchers—low reaction yields—by providing in-depth, mechanistically-grounded troubleshooting strategies and practical, field-tested protocols.

The core challenge with this compound (CAS 223671-80-5) stems from its high reactivity, which is both its strength as a synthetic intermediate and the source of its instability.[1][2] This guide is structured to help you diagnose and solve problems methodically, whether you are synthesizing the compound itself or using it in subsequent reactions.

Troubleshooting Guide: Reactions & Synthesis

This section addresses specific problems in a question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: I am attempting to form a sulfonamide, but my primary isolate is the corresponding sulfonic acid. What is causing this, and how can I prevent it?

Root Cause Analysis: The most common cause of low yields in sulfonamide formation is the hydrolysis of the sulfonyl chloride moiety. The sulfur atom in a sulfonyl chloride is highly electrophilic and susceptible to nucleophilic attack by water, which is often present in trace amounts in solvents, reagents, or adsorbed from the atmosphere.[3][4] This reaction is often faster than the desired reaction with the amine, especially if the amine is sterically hindered or weakly nucleophilic. The resulting sulfonic acid is unreactive towards amines under these conditions and represents a dead-end for the desired product, drastically reducing the yield.

Solutions & Protocols:

  • Rigorous Anhydrous Conditions: The exclusion of water is paramount.

    • Solvents: Use freshly distilled, anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile). Solvents from a solvent purification system (SPS) are ideal.

    • Reagents: Ensure your amine and any base used (e.g., triethylamine, pyridine) are dry. Liquid amines can be distilled from CaH₂. Solid reagents should be dried under high vacuum.

    • Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon). Flame-dry all glassware before use.

  • Optimized Reaction Setup & Workup:

    • Temperature Control: Add the sulfonyl chloride to the solution of the amine and base at a low temperature (e.g., 0 °C) to control the initial exotherm and minimize side reactions.[5]

    • Aqueous Workup: If an aqueous workup is unavoidable, it must be performed quickly and at low temperatures. Quench the reaction by pouring it into a mixture of ice and water.[6] Prolonged contact with water, especially at room temperature, will lead to significant hydrolysis.[6]

    • Non-Aqueous Workup: Whenever possible, opt for a non-aqueous workup. After the reaction is complete, filter off any precipitated salts (e.g., triethylamine hydrochloride) and concentrate the filtrate. The crude product can then be purified by chromatography or recrystallization.

Experimental Protocol: Anhydrous Sulfonamide Synthesis

This protocol provides a validated starting point for the synthesis of a sulfonamide from this compound.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of dry nitrogen.

    • To the flask, add the amine (1.0 eq) and anhydrous DCM (to achieve a concentration of ~0.1 M).

    • Add a suitable anhydrous base, such as triethylamine (1.5 eq) or pyridine (2.5 eq).[5] Cool the mixture to 0 °C in an ice bath.

  • Reaction:

    • Dissolve this compound (1.05 eq) in a separate flask in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the cooled, stirring amine solution over 15-20 minutes.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours.

  • Monitoring & Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the mixture with DCM.

    • Wash the organic layer sequentially with ice-cold 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.[7]

Q2: Besides the sulfonic acid, I'm observing multiple other side products. What are they, and how can I improve selectivity?

Root Cause Analysis: this compound has multiple electrophilic sites. While the sulfonyl chloride is the most reactive, the chlorine atoms at the C1 and C4 positions are susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly with potent nucleophiles or at elevated temperatures.

Common Side Products & Mitigation Strategies:

  • SNAr Products: The amine nucleophile can displace the chlorine at C1 or C4. This is more likely with primary amines and high temperatures.

    • Mitigation: Keep the reaction temperature low (0 °C to room temperature). Avoid using a large excess of the amine.

  • Bis-sulfonylation: If the amine nucleophile has more than one N-H bond (i.e., it's a primary amine), it can react with a second molecule of the sulfonyl chloride, leading to a bis-sulfonylated byproduct.

    • Mitigation: Use a slight excess of the amine relative to the sulfonyl chloride or add the sulfonyl chloride solution slowly to the amine solution to maintain a high concentration of the amine, favoring the mono-sulfonylation product.[5]

Below is a diagram illustrating the competition between the desired reaction and the major side reactions.

G reagents This compound + Primary Amine (R-NH2) desired_product Desired Product: Mono-sulfonamide reagents->desired_product Desired Pathway (Anhydrous, Low Temp) hydrolysis Side Product: Sulfonic Acid reagents->hydrolysis Trace H2O snar Side Product: SNAr Adduct (C1/C4) reagents->snar High Temp / Strong Nucleophile bis_sulfonyl Side Product: Bis-sulfonamide reagents->bis_sulfonyl Excess Sulfonyl Chloride

Caption: Competing reaction pathways for this compound.

Frequently Asked Questions (FAQs)

Q3: What are the optimal conditions for storing this compound to ensure its stability?

This compound is sensitive to both moisture and heat. For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (argon is preferable) in a freezer at -20°C.[2] Before use, allow the container to warm to room temperature in a desiccator to prevent atmospheric moisture from condensing on the cold solid.

Q4: My chlorosulfonation reaction to prepare the title compound is inefficient. How can I optimize the synthesis?

The direct chlorosulfonation of aromatic compounds often requires harsh conditions and can be difficult to control.[8]

  • Reagent: Chlorosulfonic acid is typically used in excess. The reaction temperature is critical; initial addition should be cold (-10 to 0 °C), followed by controlled heating to drive the reaction to completion.[7][9]

  • Alternative Routes: Consider alternative "Sandmeyer-type" syntheses from a corresponding amino-isoquinoline precursor, which can sometimes offer higher yields and cleaner reactions for complex heterocycles.[10][11] Another approach involves the oxidative chlorination of a corresponding thiol or disulfide derivative.[12]

Q5: What is the best method for purifying the final sulfonamide product?

Purification strategy depends on the properties of your product.

  • Flash Column Chromatography: This is the most common method. Use a solvent system of moderate polarity (e.g., Hexanes/Ethyl Acetate or DCM/Methanol). Be aware that highly polar sulfonamides may streak on silica. Some sulfonyl chlorides themselves can decompose on silica gel, so it is important to ensure the starting material has been fully consumed.[7]

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for obtaining high-purity material. Test various solvent systems (e.g., Ethanol, Acetonitrile, Ethyl Acetate/Hexanes).

  • Preparative HPLC: For difficult separations or for obtaining material of very high purity (>99%), reverse-phase preparative HPLC is a powerful option.

Data Summary: Reaction Condition Optimization

The table below summarizes key variables and their impact on yield in a typical sulfonamide formation reaction. This serves as a starting point for your own optimization experiments.

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale & Expected Outcome
Solvent Reagent-grade THF (undried)Anhydrous DCM (from SPS)Minimizes hydrolysis, leading to a significant increase in yield.[3][4]
Base None or 1.0 eq Triethylamine2.5 eq Pyridine or 1.5 eq TEAScavenges HCl byproduct which can form salts with the amine, and can catalyze the reaction.[5]
Temperature Room Temperature Addition0 °C addition, then warm to RTControls initial exotherm, reduces formation of SNAr and other thermal byproducts.
Workup Quench with H₂O, stir 1 hrPour into ice, extract immediatelyMinimizes product loss due to hydrolysis during the workup phase.[6]
Atmosphere Ambient AirDry Nitrogen or ArgonPrevents atmospheric moisture from entering the reaction.

Troubleshooting Workflow

Use the following decision tree to diagnose yield issues systematically.

G start Low Yield Observed check_sm Analyze Crude Reaction: Is Starting Material (SM) present? start->check_sm check_hydrolysis Is Sulfonic Acid the major byproduct? check_sm->check_hydrolysis No incomplete Incomplete Reaction check_sm->incomplete Yes check_other Are other byproducts present? check_hydrolysis->check_other No hydrolysis_issue Significant Hydrolysis check_hydrolysis->hydrolysis_issue Yes side_reactions Competing Side Reactions check_other->side_reactions Yes solution_incomplete Solution: - Increase reaction time/temp - Check reagent purity/activity - Increase base equivalents incomplete->solution_incomplete solution_hydrolysis Solution: - Use anhydrous solvents/reagents - Run under inert atmosphere - Perform rapid, cold workup hydrolysis_issue->solution_hydrolysis solution_side Solution: - Lower reaction temperature - Use slow addition of SM - Adjust stoichiometry side_reactions->solution_side

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

Improving regioselectivity in reactions with 1,4-Dichloroisoquinoline-7-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1,4-Dichloroisoquinoline-7-sulfonyl chloride. This guide is designed to provide in-depth, practical solutions to challenges related to achieving high regioselectivity in reactions involving this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate your synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

A: The molecule presents three primary reactive sites: the chlorine atoms at the C1 and C4 positions, and the sulfonyl chloride group at the C7 position. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), while the sulfonyl chloride is reactive towards nucleophiles like amines or alcohols to form sulfonamides or sulfonate esters, respectively.

Q2: In a nucleophilic aromatic substitution (SNAr) reaction, which chlorine atom—at C1 or C4—is more reactive and why?

A: The chlorine atom at the C4 position is significantly more reactive towards most nucleophiles. This enhanced reactivity is a direct consequence of electronic effects within the isoquinoline ring system. The C4 position is para to the electron-withdrawing ring nitrogen. When a nucleophile attacks C4, the resulting negatively charged intermediate (a Meisenheimer complex) is effectively stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom. The attack at C1 (which is ortho to the nitrogen) results in a less stable intermediate. Furthermore, the powerful electron-withdrawing sulfonyl chloride group at C7 further activates the entire ring system for nucleophilic attack.[1][2]

Q3: How does the C7-sulfonyl chloride group influence the regioselectivity of SNAr at C1 vs. C4?

A: The C7-sulfonyl chloride (-SO₂Cl) is a potent electron-withdrawing group that deactivates the entire aromatic system, making it more electrophilic and thus more susceptible to nucleophilic attack.[1] Its position at C7 enhances the electrophilicity of both C1 and C4. However, it does not override the primary directing effect of the ring nitrogen. The resonance stabilization afforded by the nitrogen atom remains the dominant factor favoring substitution at the C4 position.[2]

Q4: Can I selectively target the C1 position?

A: Achieving selective substitution at the C1 position is challenging but can sometimes be accomplished through catalyst-directed reactions. For instance, in palladium-catalyzed cross-coupling reactions like the Sonogashira or Suzuki couplings, the coordination of the palladium catalyst to the isoquinoline nitrogen can direct the reaction towards the C1 (or C2 in quinoline systems) position.[3][4] This approach circumvents the typical SNAr pathway and relies on the mechanism of the specific catalytic cycle.

Troubleshooting Guide: Regioselectivity Issues

This guide addresses common problems encountered during the functionalization of this compound.

Issue 1: Poor Regioselectivity - Significant formation of the C1-substituted isomer.
  • Symptom: ¹H NMR or LC-MS analysis of the crude reaction mixture shows a mixture of C4 and C1 substituted products.

  • Probable Cause & Solution Framework:

Probable CauseScientific RationaleRecommended Solution
High Reaction Temperature While C4 substitution has a lower activation energy, high temperatures can provide sufficient energy to overcome the activation barrier for the less-favored C1 pathway, leading to a loss of selectivity.Decrease the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer duration. Monitor progress by TLC or LC-MS to ensure the reaction proceeds to completion.
Highly Reactive Nucleophile "Hard" and highly reactive nucleophiles (e.g., small, highly charged anions) are often less selective. According to the Hammond postulate, a more reactive nucleophile leads to an earlier, reactant-like transition state where the electronic stabilizing factors are less pronounced.[5]Modify the Nucleophile: Switch to a "softer," bulkier, or less basic nucleophile. For example, if using an alkoxide, consider using the parent alcohol with a non-nucleophilic base (e.g., Cs₂CO₃, DBU) instead of pre-forming the alkoxide with a strong base like NaH.[6][7]
Inappropriate Solvent The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents (e.g., DMF, DMSO) are generally effective at solvating these intermediates and promoting SNAr reactions.[5]Solvent Screening: If selectivity is poor, perform a solvent screen. Compare results in DMF, NMP, DMSO, and a less polar solvent like THF or Dioxane. The optimal solvent can sometimes enhance the inherent electronic preference for C4 substitution.
Issue 2: Reaction is Sluggish or Fails to Proceed
  • Symptom: Starting material is largely unreacted after an extended period, even at elevated temperatures.

  • Probable Cause & Solution Framework:

Probable CauseScientific RationaleRecommended Solution
Weak Nucleophile The nucleophile may not be strong enough to attack the electron-deficient isoquinoline ring, especially if it is sterically hindered.Increase Nucleophilicity: If using a neutral nucleophile (e.g., an amine or alcohol), add a suitable base (e.g., K₂CO₃, Et₃N, DIPEA) to generate the more nucleophilic conjugate base in situ. For very weak nucleophiles, a stronger non-nucleophilic base may be required.[7]
Steric Hindrance Significant steric bulk on either the nucleophile or around the C4 position can raise the activation energy of the reaction.[7]Reduce Steric Bulk: If possible, switch to a less sterically encumbered nucleophile. Alternatively, increasing the reaction temperature may be necessary, but this must be balanced against the potential loss of regioselectivity (see Issue 1).
Issue 3: Decomposition of Starting Material or Product
  • Symptom: TLC or LC-MS shows multiple new spots, a low mass balance, and isolation of the desired product is difficult.

  • Probable Cause & Solution Framework:

Probable CauseScientific RationaleRecommended Solution
Hydrolysis of Sulfonyl Chloride The sulfonyl chloride group is highly susceptible to hydrolysis by water, which can be present in solvents, reagents, or introduced from the atmosphere. This forms the corresponding sulfonic acid, which is unreactive under these conditions.Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Dry all glassware in an oven before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Harsh Reaction Conditions A combination of strong bases and high temperatures can lead to side reactions or decomposition of the isoquinoline core.Use Milder Conditions: Employ milder bases (e.g., alkali carbonates like K₂CO₃ or Cs₂CO₃ instead of hydroxides or hydrides). Minimize reaction temperature and time as much as possible.
Decision-Making Workflow for Troubleshooting

The following flowchart provides a systematic approach to diagnosing and solving regioselectivity problems.

G start Poor Regioselectivity (Mixture of C1/C4 Products) temp Is Temperature > 50°C? start->temp nucleophile Is Nucleophile 'Hard' or Small? temp->nucleophile No sol1 Action: Lower Temperature (e.g., 0°C to RT) temp->sol1 Yes solvent Solvent Check nucleophile->solvent No sol2 Action: Use 'Softer' or Bulkier Nucleophile nucleophile->sol2 Yes sol3 Action: Screen Solvents (DMF, NMP, THF) solvent->sol3 success Regioselectivity Improved sol1->success sol2->success sol3->success

Caption: Troubleshooting workflow for poor regioselectivity.

Understanding the Mechanism: C4 vs. C1 Attack

The preference for nucleophilic attack at the C4 position is rooted in the superior resonance stabilization of its Meisenheimer intermediate.

Caption: SNAr mechanism showing favored C4 attack.

Experimental Protocol: Regioselective Synthesis of 4-Morpholinoisoquinoline-7-sulfonyl chloride

This protocol details a standard procedure for the selective substitution at the C4 position, a common transformation for this substrate.

Objective: To synthesize 4-morpholinoisoquinoline-7-sulfonyl chloride with high regioselectivity (>95:5 C4:C1).

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup:

    • Add this compound and anhydrous K₂CO₃ to an oven-dried round-bottom flask equipped with a magnetic stir bar.

    • Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes.

  • Reagent Addition:

    • Through the septum, add anhydrous DMF via syringe to create a suspension (concentration typically 0.1-0.2 M).

    • Add morpholine dropwise via syringe to the stirring suspension at room temperature.

  • Reaction:

    • Stir the reaction mixture at room temperature (20-25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. A new, more polar spot corresponding to the product should appear, and the starting material spot should disappear.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a beaker containing ice-water. This will precipitate the crude product and dissolve the inorganic salts.

    • Stir the aqueous suspension for 15-20 minutes.

    • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether or hexanes to aid in drying.

  • Purification and Characterization:

    • Air-dry the crude product. For most applications, the crude product is of sufficient purity (>95%).

    • If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel can be performed.

    • Confirm the structure and regioselectivity by ¹H NMR, ¹³C NMR, and HRMS. The ¹H NMR spectrum will clearly distinguish between the C4 and C1 isomers based on the chemical shifts and coupling patterns of the aromatic protons.[8]

References

Stability of 1,4-Dichloroisoquinoline-7-sulfonyl chloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,4-Dichloroisoquinoline-7-sulfonyl chloride

A Guide to Solvent Stability and Handling for Researchers

Welcome to the technical support guide for this compound. As a potent and reactive intermediate in drug discovery and chemical synthesis, understanding its stability is paramount to achieving reproducible and successful experimental outcomes. This guide, structured in a question-and-answer format, addresses common challenges and provides field-proven insights into its handling, storage, and analysis.

Frequently Asked Questions & Troubleshooting

Q1: I just received my vial of this compound. What are the immediate handling and storage precautions I should take?

A1: this compound is a reactive compound, primarily due to the sulfonyl chloride moiety. Its stability is critically dependent on excluding atmospheric moisture.

  • Expert Insight: The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic. It is susceptible to nucleophilic attack, with water being a common and potent nucleophile. Upon receipt, the compound, which is typically an off-white solid, should be stored under stringent anhydrous conditions.[1]

  • Immediate Actions:

    • Inspect: Ensure the container seal is intact. Any breach could have compromised the material.

    • Store: Place the vial in a desiccator immediately and transfer to a freezer at -20°C for long-term storage.[1]

    • Inert Atmosphere: For frequent use, consider storing the vial inside a glovebox or using a positive pressure of an inert gas like argon or nitrogen to blanket the solid before re-sealing.

Q2: What is the primary degradation pathway for this compound in the presence of common laboratory solvents?

A2: The most prevalent degradation pathway is solvolysis , specifically hydrolysis if water is present, or alcoholysis in the presence of alcohols.

  • Mechanism of Hydrolysis: The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic sulfur atom. This is followed by the elimination of hydrogen chloride (HCl) and the formation of the corresponding sulfonic acid.[2] This reaction is often exothermic and can proceed rapidly, especially at room temperature.[2]

  • Visualizing the Degradation:

    G cluster_reactants Reactants cluster_products Degradation Products compound 1,4-Dichloroisoquinoline-7- sulfonyl chloride product 1,4-Dichloroisoquinoline-7- sulfonic acid compound->product Hydrolysis hcl HCl water H₂O (Moisture)

    Caption: Primary hydrolysis pathway of the sulfonyl chloride.

  • Key Takeaway: The presence of even trace amounts of water in your solvents can lead to the formation of 1,4-Dichloroisoquinoline-7-sulfonic acid, which can interfere with subsequent reactions or analyses.[3]

Q3: Which solvents are recommended for preparing stock solutions, and which should be avoided?

A3: The choice of solvent is critical for maintaining the integrity of the compound. Always use anhydrous, research-grade solvents.

  • Expert Rationale: Solvents are broadly categorized based on their ability to act as nucleophiles. Aprotic solvents lack acidic protons and are generally non-reactive towards the sulfonyl chloride group. Protic solvents contain acidic protons (e.g., -OH, -NH) and will react.

  • Data Summary: Solvent Compatibility

    Solvent Class Examples Compatibility Rationale & E-E-A-T Insights
    Aprotic (Recommended) Acetonitrile (ACN), Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO)[1], N,N-Dimethylformamide (DMF) High These solvents do not have active protons to engage in nucleophilic attack. They are the preferred choice for dissolution, reaction, and analytical work. Ensure they are sourced from a freshly opened bottle or dried using appropriate methods (e.g., molecular sieves).
    Protic (Avoid) Water, Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) Very Low These solvents will readily react via solvolysis to form the corresponding sulfonic acid or sulfonate esters, leading to rapid degradation of the starting material.[4]

    | Aprotic (Use with Caution) | Acetone | Moderate | While aprotic, acetone can contain significant amounts of dissolved water unless rigorously dried. It can also potentially undergo enolization under certain conditions, although direct reaction with the sulfonyl chloride is less common than hydrolysis. |

Q4: I am running an experiment and my results are inconsistent. How can I test the stability of my this compound stock solution?

A4: Inconsistent results are often traced back to a degraded stock solution. A simple time-course stability study using High-Performance Liquid Chromatography (HPLC) is the industry-standard method for verification.

  • Self-Validating Protocol: This protocol allows you to quantify the rate of degradation in your specific solvent system and storage conditions.

  • Experimental Protocol: HPLC Stability Assessment

    • Preparation (Time 0):

      • Accurately prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in your chosen anhydrous aprotic solvent (e.g., Acetonitrile).[3]

      • Immediately after dissolution, inject a sample onto a reverse-phase HPLC system (e.g., C18 column) with UV detection. This is your T₀ reference point.[3][5]

    • Incubation:

      • Store the stock solution under the conditions you are investigating (e.g., room temperature on the benchtop, 4°C in a refrigerator).

    • Time Points:

      • At regular intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of the stock solution and inject it onto the HPLC under the same conditions as T₀.

    • Analysis:

      • Monitor the peak area of the parent compound (this compound).

      • Simultaneously, monitor for the appearance and growth of a new, typically more polar peak, which corresponds to the 1,4-Dichloroisoquinoline-7-sulfonic acid degradation product.[3]

    • Quantification: Calculate the percentage of the parent compound remaining at each time point relative to T₀. A significant decrease (>5%) indicates instability under your storage/handling conditions.

  • Workflow Visualization:

    G cluster_prep Preparation cluster_analysis Analysis Workflow prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) t0 Inject T₀ Sample (Establish Baseline) prep->t0 store Store Solution Under Test Conditions t0->store tn Inject Tₙ Samples (e.g., 1, 4, 8, 24h) store->tn Time quant Quantify Peak Areas (Parent vs. Degradant) tn->quant

    Caption: HPLC workflow for assessing solution stability.

Q5: My NMR spectrum in CDCl₃ looks clean, but the reaction is still failing. Can I trust NMR alone for stability assessment?

A5: While NMR is an excellent tool for structural confirmation, it may not be sensitive enough to detect low levels of degradation that can still inhibit a reaction.[6]

  • Expert Insight: Standard ¹H NMR may not reveal small amounts (e.g., 1-5%) of the sulfonic acid impurity, especially if its peaks overlap with other signals or are broad. Furthermore, the degradation process generates HCl, which can alter the reaction environment in ways not directly visible in the NMR spectrum of the main compound. Chromatographic methods like HPLC or GC-MS are generally more suitable for quantifying purity and stability due to their higher sensitivity and separation power.[6] For unambiguous structural elucidation, aprotic deuterated solvents like CDCl₃, acetone-d₆, or DMSO-d₆ are essential.[6]

References

Technical Support Center: Navigating Solubility Challenges with 1,4-Dichloroisoquinoline-7-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1,4-Dichloroisoquinoline-7-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for overcoming the solubility challenges associated with this versatile reagent. As a Senior Application Scientist, my goal is to equip you with the knowledge to confidently handle this compound and achieve reproducible success in your experiments.

Understanding the Challenge: The Nature of this compound

This compound is a highly reactive intermediate, prized for its role in the synthesis of a variety of bioactive molecules, including urokinase inhibitors.[1] However, its utility is often hampered by solubility issues, which can lead to reaction failures, low yields, and inconsistent results. The presence of the electron-withdrawing sulfonyl chloride group and the heterocyclic isoquinoline core contributes to its crystalline nature and limited solubility in many common solvents.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound known to be soluble?

Based on available data, this compound is soluble in Chloroform and Dimethyl Sulfoxide (DMSO) .[2] For related sulfonyl chlorides, good solubility is also observed in other polar aprotic solvents such as acetone , ethyl acetate , and dichloromethane .[3][4]

Q2: What is the recommended storage condition for this compound?

To maintain its integrity, this compound should be stored in a freezer at -20°C .[5] It is crucial to protect it from moisture to prevent hydrolysis of the reactive sulfonyl chloride group.

Q3: Is this compound stable in solution?

The stability of sulfonyl chlorides in solution is highly dependent on the solvent and the presence of nucleophiles, especially water. Heteroaromatic sulfonyl chlorides can be susceptible to decomposition through various pathways, including hydrolysis.[6][7] Therefore, it is strongly recommended to prepare solutions fresh for each experiment and to use anhydrous solvents.

Q4: Can I use protic solvents like ethanol or methanol?

While some sulfonyl chlorides show solubility in alcohols like ethanol, it is generally not recommended for storage or as a primary reaction solvent unless the alcohol is a reactant.[8] Sulfonyl chlorides will react with alcohols to form sulfonate esters.[9] This reaction can be slow at room temperature but is a key consideration.

Troubleshooting Guide: Overcoming Solubility Issues

This section addresses common problems encountered during the use of this compound and provides actionable solutions.

Issue 1: The compound does not dissolve in my chosen reaction solvent.

Causality: The polarity of the solvent may not be suitable for dissolving the crystalline structure of the compound.

Solutions:

  • Solvent Selection: If you are not constrained by your reaction chemistry, prioritize the use of known solubilizing solvents like anhydrous DMSO or chloroform. For reactions where these are not suitable, consider other polar aprotic solvents.

  • Co-solvent Systems: Employing a mixture of solvents can be effective. For instance, a small amount of DMSO can be used to initially dissolve the compound before adding a less polar co-solvent required for the reaction.

  • Gentle Warming: Gentle warming of the solvent can aid dissolution. However, be cautious as excessive heat can lead to degradation. Monitor the solution for any color changes that might indicate decomposition.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.

Issue 2: The compound precipitates out of solution during the reaction.

Causality: Changes in the reaction mixture's polarity as reactants are consumed and products are formed can lead to a decrease in solubility. Temperature changes can also play a role.

Solutions:

  • Increase Solvent Volume: A more dilute reaction mixture may keep the compound in solution.

  • Maintain Temperature: If the reaction was initiated at a slightly elevated temperature to achieve dissolution, maintain that temperature throughout the reaction.

  • Monitor and Adjust: If precipitation is observed, consider adding a small amount of a co-solvent in which the compound is more soluble (e.g., DMSO), provided it does not interfere with the reaction.

Issue 3: I am observing low yields in my sulfonylation reaction.

Causality: Poor solubility can lead to a low effective concentration of the sulfonyl chloride in the reaction mixture, resulting in a slow or incomplete reaction.

Solutions:

  • Ensure Complete Dissolution: Before adding other reagents, ensure that the this compound is fully dissolved.

  • Optimize Reaction Conditions: For reactions with amines or alcohols, the choice of base and reaction temperature is critical. A non-nucleophilic base like triethylamine or pyridine is commonly used to neutralize the HCl generated.[10]

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and determine if the low yield is due to incomplete reaction or degradation.

Qualitative Solubility Table

The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents, based on the general behavior of sulfonyl chlorides and available data on related compounds.

SolventTypeExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleRecommended for stock solutions. Use anhydrous grade.
ChloroformNonpolarSolubleA good choice for reactions where a non-polar solvent is required.
Dichloromethane (DCM)NonpolarLikely SolubleA common solvent for reactions involving sulfonyl chlorides.
Tetrahydrofuran (THF)Polar AproticModerately SolubleUse anhydrous THF. Stability may be a concern over time.[6]
AcetonePolar AproticModerately SolubleMay be a suitable reaction solvent.
AcetonitrilePolar AproticSparingly SolubleMay require warming or co-solvents.
Ethyl AcetatePolar AproticSparingly SolubleLower polarity may limit solubility.
TolueneNonpolarPoorly SolubleGenerally not a good solvent for this compound.
WaterPolar ProticInsoluble & ReactiveReacts to form the corresponding sulfonic acid.[9]
Alcohols (Methanol, Ethanol)Polar ProticSparingly Soluble & ReactiveReacts to form sulfonate esters.[9]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol is for preparing a concentrated stock solution for use in biological assays or as a starting material for reactions.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Weigh the desired amount of this compound in a clean, dry vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration.

  • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to no more than 40°C) can be applied if necessary.

  • Store the stock solution at -20°C and use it as quickly as possible. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Sulfonamide Synthesis with an Amine

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or chloroform

  • Anhydrous triethylamine or pyridine

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0-1.2 equivalents) in anhydrous DCM.

  • Add triethylamine (1.5-2.0 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Slowly add the sulfonyl chloride solution to the cooled amine solution dropwise over 15-30 minutes.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction by TLC. Once complete, quench the reaction by adding water.

  • Extract the product with DCM, wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Key Concepts

Solubility Troubleshooting Workflow

start Start: Dissolution Issue solvent Select Appropriate Solvent (DMSO, Chloroform) start->solvent cosolvent Use Co-solvent System (e.g., with DMSO) start->cosolvent heat Gentle Warming (<40°C) start->heat sonicate Apply Sonication start->sonicate dissolved Compound Dissolved? solvent->dissolved cosolvent->dissolved heat->dissolved sonicate->dissolved proceed Proceed with Experiment dissolved->proceed Yes precipitates Issue: Precipitation during reaction dissolved->precipitates No dilute Increase Solvent Volume precipitates->dilute temp Maintain Temperature precipitates->temp adjust Add Co-solvent precipitates->adjust

Caption: A workflow for troubleshooting solubility issues.

General Sulfonamide Synthesis Pathway

cluster_reactants Reactants sulfonyl_chloride 1,4-Dichloroisoquinoline- 7-sulfonyl chloride product Sulfonamide Product sulfonyl_chloride->product amine Primary or Secondary Amine (R1R2NH) amine->product base Base (e.g., Triethylamine) base->product Neutralizes HCl hcl HCl

References

Technical Support Center: 1,4-Dichloroisoquinoline-7-sulfonyl Chloride Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dichloroisoquinoline-7-sulfonyl chloride. As a potent bifunctional reagent, this compound is a valuable building block in medicinal chemistry and drug discovery. However, its high reactivity requires careful control of reaction conditions to achieve optimal outcomes. This guide, structured in a question-and-answer format, provides expert insights and practical solutions to common challenges encountered during its use, particularly in sulfonamide synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Q1: Why is my yield of the desired sulfonamide unexpectedly low?

A1: Low yield is the most common issue and can stem from several factors. The primary culprits are often incomplete reaction, degradation of the starting material, or competing side reactions.

  • Cause 1: Incomplete Reaction: The reaction may have stalled due to insufficient activation or steric hindrance.

    • Solution: Monitor the reaction progress using TLC or LC-MS. If starting material remains after a reasonable time, consider gently heating the reaction (e.g., to 40 °C). For sterically hindered or weakly nucleophilic amines (like anilines), adding a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[1]

  • Cause 2: Hydrolysis of the Sulfonyl Chloride: this compound is highly electrophilic and extremely sensitive to moisture. Any trace of water will hydrolyze it to the corresponding sulfonic acid, which is unreactive towards amine coupling.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is strongly recommended. The sulfonyl chloride should be the limiting reagent and added last, preferably in solution, to a mixture of the amine and base.[2][3]

  • Cause 3: Incorrect Stoichiometry or Base: The reaction generates one equivalent of HCl, which must be neutralized. If the amine salt precipitates, it can become unreactive.

    • Solution: Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in at least 1.5-2.0 equivalents.[1] For precious amines, using exactly 1.05-1.1 equivalents of the amine and 1.5 equivalents of the base is a good starting point.

Q2: I'm observing multiple spots on my TLC/peaks in my LC-MS. What are these byproducts?

A2: The formation of multiple products indicates a lack of selectivity. Besides the sulfonic acid from hydrolysis, other side reactions are possible.

  • Cause 1: Dimerization/Oligomerization: If your amine has more than one nucleophilic site (e.g., a diamine), and you use an excess of the sulfonyl chloride, you can form dimers or polymers.

    • Solution: Use an excess of the diamine and add the sulfonyl chloride solution slowly to the reaction mixture at a low temperature (0 °C) to favor the mono-substituted product.

  • Cause 2: Nucleophilic Aromatic Substitution (SNAr): While the sulfonyl chloride is the most reactive site, the chlorine atoms on the isoquinoline ring (at C1 and C4) can undergo substitution under certain conditions. This is more likely with potent nucleophiles or at elevated temperatures.

    • Solution: Maintain a low reaction temperature (0 °C to room temperature). The sulfonylation reaction is typically much faster than SNAr at these temperatures. Avoid using primary or secondary amines as the base, as they can act as competing nucleophiles.

Q3: The reaction is very sluggish, even with a simple primary amine. What's going wrong?

A3: A sluggish reaction points to an issue with one of the core components or conditions.

  • Cause 1: Poor Reagent Quality: The this compound may have hydrolyzed during storage.

    • Solution: Always use a fresh bottle or a properly stored (in a desiccator, under inert gas) reagent. If in doubt, test a small amount with a simple, reactive amine like benzylamine to confirm its activity.

  • Cause 2: Inappropriate Solvent: The choice of solvent is critical for solubility and reactivity.

    • Solution: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are generally excellent choices.[4] Ensure all reactants, particularly the amine salt formed after deprotonation, are soluble in the chosen solvent. If solubility is an issue, N,N-Dimethylformamide (DMF) can be used, but ensure it is anhydrous as DMF is hygroscopic.

  • Cause 3: Insufficient Base Strength: For weakly nucleophilic amines, a standard base like TEA may not be sufficient to facilitate the reaction effectively.

    • Solution: Consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or switching to a solvent/base system like pyridine, which can act as both.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Due to its high moisture sensitivity, it should be stored tightly sealed in a cool, dry place. Storing inside a desiccator or a glovebox with an inert atmosphere is ideal to prolong its shelf life and maintain reactivity.

Q2: What is a reliable set of general starting conditions for a reaction between this compound and a primary aliphatic amine?

A2: A robust starting point is as follows:

  • Dissolve the primary amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, proceed with an aqueous workup.

Q3: How should I properly quench and work up the reaction?

A3:

  • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and dilute with more organic solvent (e.g., DCM or EtOAc).

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NaHCO₃ if the product is basic) to remove excess amine, followed by water, and finally a saturated brine solution to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.

Q4: Can this sulfonyl chloride be used in aqueous or protic solvents like ethanol?

A4: It is strongly discouraged. Protic solvents like water, methanol, and ethanol are nucleophilic and will rapidly react with the sulfonyl chloride, leading to solvolysis and the formation of the corresponding sulfonic acid or sulfonate ester, drastically reducing the yield of the desired sulfonamide.[2][3]

Data & Protocols

Table 1: Recommended Starting Conditions for Sulfonamide Synthesis
Amine TypeAmine (eq.)Base (eq.)Recommended Base(s)SolventTemperature (°C)Notes
Primary Aliphatic 1.11.5TEA, DIPEADCM, THF0 → RTGenerally fast and high-yielding.
Secondary Aliphatic 1.22.0DIPEA, Proton-Sponge®DCM, ACN0 → RTSlower due to steric hindrance; may require longer reaction times.
Primary Aniline 1.22.0Pyridine, DBUACN, DioxaneRT → 40Less nucleophilic; may require gentle heating or a catalyst (DMAP).
Secondary Aniline 1.52.5DBU, NaHDMF, Dioxane40 → 60Challenging substrates; require more forcing conditions.

Diagram 1: Troubleshooting Workflow for Low Sulfonamide Yield

G cluster_yes cluster_no start Low Yield Observed check_sm Is Starting Material (SM) Consumed? (TLC/LC-MS) start->check_sm multiple_products Multiple Products Observed? check_sm->multiple_products Yes stalled Reaction Stalled check_sm->stalled No characterize Characterize Byproducts: - Sulfonic Acid (Hydrolysis) - Dimer/Oligomer - S_NAr Product multiple_products->characterize Yes workup_issue Product Degradation or Workup Loss multiple_products->workup_issue No (Clean conversion to one major spot) optimize_selectivity Optimize for Selectivity: - Use Anhydrous Conditions - Lower Temperature - Adjust Stoichiometry characterize->optimize_selectivity optimize_workup Optimize Workup: - Milder pH Washes - Alternative Purification workup_issue->optimize_workup check_reagents Check Reagent Quality: - Sulfonyl Chloride Active? - Anhydrous Solvents? - Correct Stoichiometry? stalled->check_reagents optimize_conditions Increase Reactivity: - Gentle Heating (40°C) - Add Catalyst (e.g., DMAP) - Use Stronger Base check_reagents->optimize_conditions

Caption: A decision tree for troubleshooting low yields in sulfonamide formation reactions.

References

Preventing hydrolysis of 1,4-Dichloroisoquinoline-7-sulfonyl chloride during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,4-Dichloroisoquinoline-7-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the handling and purification of this reactive intermediate, with a specific focus on preventing its hydrolysis during experimental workups.

Troubleshooting Guide: Preventing Hydrolysis of this compound During Aqueous Workup

The primary challenge in isolating this compound is its susceptibility to hydrolysis, which converts it to the corresponding sulfonic acid. This not only results in a lower yield of the desired product but also introduces a polar impurity that can complicate purification. Understanding the mechanism of hydrolysis and the factors that influence it is key to developing a robust workup protocol.

The Chemistry of Sulfonyl Chloride Hydrolysis

Aryl sulfonyl chlorides, including heteroaromatic variants like this compound, typically hydrolyze through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient intermediate that subsequently breaks down to yield the sulfonic acid and hydrochloric acid.

The rate of this hydrolysis is influenced by several factors:

  • Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.

  • pH: While sulfonyl chlorides can hydrolyze in neutral water, the reaction is often faster under basic conditions due to the presence of the more nucleophilic hydroxide ion. Acidic conditions can slow down the hydrolysis of some sulfonyl chlorides.

  • Solvent: The solubility of the sulfonyl chloride in the aqueous phase plays a crucial role. Compounds with low water solubility are inherently more resistant to hydrolysis during a biphasic workup because the reaction can only occur at the interface of the two layers.[1]

The dichloro substituents on the isoquinoline ring of the target molecule enhance its electrophilic character, making the sulfonyl chloride group particularly reactive towards nucleophiles like water.[2]

Optimized Workup Protocol to Minimize Hydrolysis

This protocol is designed to minimize the contact time of the sulfonyl chloride with the aqueous phase and to create conditions that are unfavorable for hydrolysis.

Step-by-Step Methodology:

  • Initial Quench: After the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath. Quench the reaction by slowly adding it to a vigorously stirred, pre-cooled (0-5 °C) biphasic mixture of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and ice-cold, dilute acid (e.g., 1% HCl). The use of cold, mildly acidic water helps to neutralize any basic reagents that might catalyze hydrolysis and reduces the rate of the hydrolysis reaction itself.

  • Phase Separation: Transfer the mixture to a pre-chilled separatory funnel. Quickly separate the organic layer.

  • Aqueous Washes:

    • Wash the organic layer once with a small volume of ice-cold deionized water to remove any water-soluble byproducts.

    • Follow with a wash using ice-cold saturated sodium chloride solution (brine). Brine helps to remove dissolved water from the organic layer and reduces the solubility of the organic product in the aqueous phase, further driving it into the organic layer.

  • Drying: Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is added in sufficient quantity and the mixture is swirled for an adequate amount of time to remove all traces of water.

  • Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure at a low temperature (bath temperature not exceeding 30-35 °C) to avoid thermal degradation.

Visualizing the Optimized Workup Workflow

OptimizedWorkup start Reaction Mixture quench Quench into ice-cold dilute acid & organic solvent (0-5 °C) start->quench Cool to 0-5 °C separate Rapid Phase Separation quench->separate wash_water Wash with ice-cold DI Water separate->wash_water wash_brine Wash with ice-cold Brine wash_water->wash_brine dry Dry with anhydrous Na2SO4/MgSO4 wash_brine->dry concentrate Concentrate in vacuo (low temperature) dry->concentrate product Isolated Product concentrate->product

Caption: Optimized workup to prevent hydrolysis.

Frequently Asked Questions (FAQs)

Q1: My isolated yield of this compound is consistently low. What are the likely causes?

A1: Low yields are most commonly due to hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. Several factors during the workup could be contributing to this:

  • High Temperatures: Performing the quench or washes at room temperature or higher will significantly increase the rate of hydrolysis. Always use pre-chilled solutions and an ice bath.

  • Prolonged Aqueous Contact: Extended contact time with the aqueous phase allows for more hydrolysis to occur. Perform extractions and separations as quickly as possible.

  • Basic Conditions: If your reaction mixture contains a base (e.g., pyridine, triethylamine), it is crucial to quench into an acidic solution to neutralize it. A basic aqueous phase will dramatically accelerate hydrolysis.

  • Incomplete Drying: Residual water in the organic layer can cause hydrolysis during solvent evaporation and storage. Use an adequate amount of a suitable drying agent.

Q2: What are the signs of significant hydrolysis to the sulfonic acid?

A2: The sulfonic acid byproduct has very different physical properties from the sulfonyl chloride. Key indicators of its presence include:

  • Poor Solubility in Organic Solvents: Sulfonic acids are generally much more polar than their corresponding sulfonyl chlorides and often have low solubility in common organic solvents like dichloromethane and ethyl acetate. You might observe an insoluble solid or an emulsion during the workup.

  • TLC Analysis: The sulfonic acid will appear as a highly polar spot, often remaining at the baseline, on a silica gel TLC plate. The sulfonyl chloride will have a much higher Rf value.

  • Spectroscopic Analysis: In the ¹H NMR spectrum, the protons on the isoquinoline ring adjacent to the sulfonic acid group will have different chemical shifts compared to those of the sulfonyl chloride. In the IR spectrum, the sulfonic acid will show a broad O-H stretch, which is absent in the sulfonyl chloride.

Q3: Can I use a basic wash (e.g., sodium bicarbonate) during the workup?

A3: It is strongly discouraged to use a basic wash, such as sodium bicarbonate or sodium carbonate solution, during the workup of this compound. The presence of a base will deprotonate any residual water, forming the highly nucleophilic hydroxide ion, which will rapidly attack the sulfonyl chloride and lead to significant hydrolysis. If an acidic component needs to be removed, it is safer to use a very dilute, ice-cold acid wash.

Q4: What are the best practices for storing this compound?

A4: Due to its moisture sensitivity, proper storage is critical to maintain the integrity of the compound.

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon.

  • Low Temperature: Keep the compound in a freezer, preferably at -20 °C, to minimize any potential degradation over time.

  • Dry Container: Use a tightly sealed container with a secure cap. Consider storing the container within a desiccator for an extra layer of protection against moisture.

Do's and Don'ts for Sulfonyl Chloride Workup

Do'sDon'ts
✅ Work quickly and efficiently.❌ Do not allow the reaction to warm up during workup.
✅ Use pre-chilled (0-5 °C) solutions for all washes.❌ Do not use basic aqueous solutions (e.g., NaHCO₃).
✅ Quench into a biphasic mixture of organic solvent and dilute acid.❌ Do not delay phase separations.
✅ Use a brine wash to remove excess water.❌ Do not use an insufficient amount of drying agent.
✅ Dry the organic layer thoroughly with an anhydrous drying agent.❌ Do not concentrate the final product at high temperatures.

Identifying Hydrolysis: A Quick Analytical Guide

AnalyticalGuide cluster_product This compound cluster_hydrolysis 1,4-Dichloroisoquinoline-7-sulfonic acid p_tlc High Rf on TLC p_sol Soluble in CH2Cl2/EtOAc p_tlc->p_sol p_ir No broad O-H in IR p_sol->p_ir h_tlc Low Rf (baseline) on TLC h_sol Poorly soluble in CH2Cl2/EtOAc h_tlc->h_sol h_ir Broad O-H stretch in IR h_sol->h_ir product Workup Sample product->p_tlc Desired product->h_tlc Hydrolyzed

References

Technical Support Center: Characterization of 1,4-Dichloroisoquinoline-7-sulfonyl Chloride and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,4-Dichloroisoquinoline-7-sulfonyl chloride. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this reactive intermediate in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges associated with the handling, reaction, and characterization of this compound and its sulfonamide products.

I. Introduction to this compound

This compound is a highly functionalized heterocyclic compound. The presence of two chlorine atoms on the isoquinoline ring, coupled with a reactive sulfonyl chloride group, makes it a valuable, yet challenging, building block in medicinal chemistry. The sulfonyl chloride moiety is a key electrophile for the synthesis of a diverse range of sulfonamides, a privileged scaffold in drug discovery. However, its high reactivity also makes it susceptible to degradation and can lead to complex reaction mixtures, posing significant characterization challenges. This guide aims to provide practical, experience-driven advice to help you achieve clean, efficient reactions and unambiguous characterization of your target molecules.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the use of this compound.

Q1: How should I properly handle and store this compound?

A1: Due to the high reactivity of the sulfonyl chloride group, proper handling and storage are critical to prevent degradation. Sulfonyl chlorides are notoriously sensitive to moisture, which leads to hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[1]

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (-20°C is recommended).[2]

  • Handling: When weighing and dispensing the reagent, do so in a dry environment, such as a glove box or under a stream of dry inert gas. Use dry solvents and glassware for all reactions.

Q2: What are the primary side reactions to be aware of when using this compound to synthesize sulfonamides?

A2: The most common side reaction is the hydrolysis of the sulfonyl chloride to the sulfonic acid, which will not react with your amine to form the desired sulfonamide.[3] Another potential side reaction is bis-sulfonylation, especially if you are working with a primary amine that has two N-H bonds. This can be minimized by controlling the stoichiometry and reaction conditions.

Q3: Which analytical techniques are most suitable for characterizing the final sulfonamide products?

A3: A combination of techniques is essential for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the arrangement of atoms in the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can provide fragmentation information to further support the structure.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of the sulfonamide functional group, which has characteristic stretching frequencies.

  • High-Performance Liquid Chromatography (HPLC): Indispensable for assessing the purity of the final compound.

III. Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the synthesis and characterization of this compound derivatives.

Guide 1: Low or No Yield of the Desired Sulfonamide Product

A low yield of the target sulfonamide is a frequent challenge. The following workflow can help diagnose and resolve the underlying cause.

graph TD; A[Start: Low Sulfonamide Yield] --> B{Check Starting Material Quality}; B --> C{Is Sulfonyl Chloride Degraded?}; C -- Yes --> D[Source Fresh Reagent & Store Properly]; C -- No --> E{Review Reaction Conditions}; E --> F{Is the Amine Sufficiently Nucleophilic?}; F -- No --> G[Increase Temperature/Use a More Forcing Solvent]; F -- Yes --> H{Is the Base Appropriate?}; H -- No --> I[Screen Alternative Bases (e.g., Pyridine, TEA)]; H -- Yes --> J{Was the Reaction Monitored to Completion?}; J -- No --> K[Use TLC/LC-MS to Track Reaction Progress]; J -- Yes --> L[Investigate Work-up & Purification Losses];
Workflow for diagnosing low sulfonamide yield.

Detailed Steps:

  • Verify Starting Material Integrity: The primary suspect in low-yielding sulfonamide reactions is the quality of the sulfonyl chloride.[1] If it has been improperly stored or handled, it may have hydrolyzed.

    • Action: Check for the presence of the corresponding sulfonic acid in your starting material using NMR or LC-MS. If significant degradation is observed, use a fresh batch of this compound.

  • Optimize Reaction Conditions:

    • Amine Reactivity: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react slower. Consider increasing the reaction temperature or using a higher boiling point solvent like DMF or dioxane.

    • Choice of Base: A base is required to neutralize the HCl generated during the reaction. Pyridine is a common choice as it can also act as a nucleophilic catalyst. For sterically hindered substrates, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be more suitable.[1]

  • Control Stoichiometry and Addition:

    • To avoid potential side reactions like bis-sulfonylation of primary amines, it is often beneficial to add the sulfonyl chloride slowly to a solution of the amine.[3] A slight excess of the amine (1.1-1.2 equivalents) can also help drive the reaction to completion.

Guide 2: Purification and Characterization Challenges

Even with a successful reaction, isolating and characterizing the product can be challenging.

2.1 Purification Strategies

The polarity of sulfonamides can vary greatly depending on the amine used.

  • Column Chromatography: This is the most common method for purifying sulfonamides. A range of solvent systems, typically hexane/ethyl acetate or dichloromethane/methanol, can be employed.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.

  • Preparative HPLC: For difficult separations or to obtain highly pure material for biological testing, preparative HPLC is a powerful option.

2.2 Interpreting Spectroscopic Data

Ambiguous spectroscopic data can make structure confirmation difficult. Below are predicted data for the parent sulfonyl chloride and a representative sulfonamide product to serve as a guide.

Predicted Spectral Data for this compound:

¹H NMR (Predicted) ¹³C NMR (Predicted) Mass Spectrometry (Predicted)
Chemical Shift (ppm) Chemical Shift (ppm) m/z (Fragmentation)
8.5-9.0 (multiplet, 3H)~150-155 (C-Cl)295/297/299 [M]+ (isotopic pattern for 3 Cl)
7.8-8.2 (multiplet, 1H)~145-150 (C-SO₂)231/233/235 [M-SO₂]+
~120-140 (aromatic C)196/198 [M-SO₂Cl]+

Predicted Spectral Data for a Generic N-Alkyl-1,4-Dichloroisoquinoline-7-sulfonamide:

¹H NMR (Predicted) ¹³C NMR (Predicted) Mass Spectrometry (Predicted)
8.4-8.8 (multiplet, 3H)~150-155 (C-Cl)[M+H]+
7.7-8.1 (multiplet, 1H)~140-145 (C-SO₂)[M+H - SO₂]+
5.0-6.0 (broad singlet, 1H, N-H)~120-140 (aromatic C)
2.5-4.0 (multiplet, N-Alkyl protons)~30-60 (Alkyl C)

Troubleshooting Ambiguous Spectra:

  • Incomplete Reaction: If you see signals corresponding to your starting amine in the ¹H NMR, the reaction has not gone to completion.

  • Presence of Sulfonic Acid: A broad peak in the ¹H NMR (often >10 ppm) and the absence of the desired molecular ion in the mass spectrum may indicate the presence of the hydrolyzed sulfonic acid.

  • Unexpected Fragmentation in MS: The loss of SO₂ (64 Da) is a common fragmentation pathway for sulfonamides in mass spectrometry.[4] The presence of chlorine atoms will result in a characteristic isotopic pattern for fragments containing them.

graph TD; subgraph "Analytical Workflow" A[Crude Product] --> B{Initial Purity Check (TLC/LC-MS)}; B --> C{Is it a Single Major Product?}; C -- Yes --> D[Purification (Column/Crystallization)]; D --> E[Structure Confirmation]; E --> F[¹H & ¹³C NMR]; E --> G[Mass Spectrometry]; F & G --> H{Data Consistent with Target?}; H -- Yes --> I[Final Product]; H -- No --> J[Re-evaluate Reaction/Purification]; C -- No --> K{Identify Major Components}; K --> L[Adjust Reaction Conditions/Purification Strategy]; L --> D; end
Systematic workflow for product analysis.

IV. Detailed Experimental Protocols

Here are step-by-step methodologies for key analytical experiments.

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of your purified product into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as it can affect the chemical shifts of N-H protons.

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to fully elucidate the structure.

Protocol 2: Sample Preparation for LC-MS Analysis
  • Stock Solution: Prepare a stock solution of your sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase used for your LC-MS method.

  • Injection: Inject the diluted sample onto the LC-MS system.

  • Data Acquisition: Acquire data in both positive and negative ion modes to ensure detection of the molecular ion and relevant fragments. The presence of a proton source like formic acid in the mobile phase can aid in protonation ([M+H]⁺).[5]

V. References

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of Sulfonamide Derivatives. BenchChem. --INVALID-LINK--

  • BenchChem. (2025). Overcoming common challenges in the synthesis of sulfonamide derivatives. BenchChem. --INVALID-LINK--

  • Baranczak, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. --INVALID-LINK--

  • EP0583960A2. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. Google Patents. --INVALID-LINK--

  • Ptaszyńska, K., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6649. --INVALID-LINK--

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 915-928. --INVALID-LINK--

  • Price, C. C., & Stacy, G. W. (1948). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38. --INVALID-LINK--

  • ResearchGate. (n.d.). Mass spectrum of 14 and proposed fragmentation patterns. ResearchGate. --INVALID-LINK--

  • Sircar, D. (2015). Ion fragmentation of small molecules in mass spectrometry. --INVALID-LINK--

  • Zhang, S., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(11), 2582-2592. --INVALID-LINK--

  • Liu, A., et al. (2011). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 22(4), 735-743. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. --INVALID-LINK--

  • SciELO. (2024). Article. --INVALID-LINK--

  • Liu, Z., et al. (1999). Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino-[2,1-e][6]benzothiazocines. Rapid Communications in Mass Spectrometry, 13(14), 1511-1514. --INVALID-LINK--

  • ChemicalBook. (n.d.). 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,4-DICHLOROQUINOLINE(703-61-7) 1H NMR spectrum. --INVALID-LINK--

  • ChemShuttle. (n.d.). This compound;CAS No. --INVALID-LINK--

  • ChemScene. (n.d.). 98-31-7 | 3,4-Dichlorobenzene-1-sulfonyl chloride. --INVALID-LINK--

  • MD Topology. (n.d.). 4,7-Dichloroquinoline | C9H5Cl2N | MD Topology | NMR | X-Ray. --INVALID-LINK--

  • BLD Pharm. (n.d.). 1134937-73-7|7-Chloroquinoline-4-sulfonyl chloride. --INVALID-LINK--

  • ChemicalBook. (n.d.). 1,4-Dichloro-7-isoquinolinesulfonyl Chloride | 223671-80-5. --INVALID-LINK--

References

Technical Support Center: Scaling Up Reactions with 1,4-Dichloroisoquinoline-7-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1,4-Dichloroisoquinoline-7-sulfonyl chloride (CAS: 223671-80-5). This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into handling this reagent and scaling its reactions, particularly for sulfonamide synthesis. We will address common challenges and provide robust troubleshooting strategies to ensure successful, safe, and scalable outcomes.

Section 1: Frequently Asked Questions - Compound Profile & Safe Handling

This section covers the fundamental properties and safety protocols necessary for handling this compound.

Q1: What are the key physical and chemical properties of this compound?

This reagent is an off-white solid. Its reactivity is dominated by the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. The dichloroisoquinoline core is relatively electron-deficient, which can influence its reactivity and solubility.

PropertyValueSource(s)
CAS Number 223671-80-5[1][2]
Molecular Formula C₉H₄Cl₃NO₂S[2]
Molecular Weight 296.56 g/mol [2]
Appearance Off-White Solid[1]
Melting Point 97-99°C[1][2]
Solubility Soluble in Chloroform, DMSO[1]
Storage Temperature -20°C, under inert gas[1][2]

Q2: What are the essential safety precautions for handling this reagent?

This compound is a reactive and moisture-sensitive compound. Like most sulfonyl chlorides, it is classified as a skin and eye irritant and can cause severe burns upon contact.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[3]

  • Handling Environment: Handle the solid in a well-ventilated fume hood. When weighing and transferring, take care to avoid generating dust.[3]

  • Moisture Control: This reagent reacts with water (hydrolysis) to produce hydrochloric acid and the corresponding sulfonic acid.[5][6] Always use dry glassware and anhydrous solvents. Store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container and protect it from moisture.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and water/protic solvents unless part of a planned reaction.[7][8]

  • Spill & Disposal: In case of a spill, do not use water.[7] Collect the material dry, place it in a suitable container for disposal, and decontaminate the area. Dispose of waste according to local, state, and federal regulations.

Section 2: Troubleshooting Guide for Sulfonamide Synthesis

The primary application of this reagent is the synthesis of sulfonamides via reaction with primary or secondary amines.[9][10] Scaling this reaction can present several challenges.

Problem 1: Low or No Conversion of Starting Material

Probable Cause A: Inactive Reagents

  • Causality: The sulfonyl chloride may have hydrolyzed due to improper storage or handling. The amine may be of poor quality or contain impurities.

  • Solution:

    • Verify Sulfonyl Chloride Activity: Before a large-scale run, perform a small-scale test reaction with a reliable amine to confirm the reagent's reactivity.

    • Use Anhydrous Conditions: Ensure all solvents are anhydrous and glassware is oven- or flame-dried. Perform the reaction under an inert atmosphere.

    • Check Amine Quality: Use a freshly opened bottle of the amine or purify it before use.

Probable Cause B: Insufficient Base or Incorrect Base Choice

  • Causality: The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl, which protonates the starting amine, rendering it non-nucleophilic. A base is required to scavenge this acid. A bulky or weak base may not be effective.

  • Solution:

    • Stoichiometry: Use at least one equivalent of a non-nucleophilic tertiary amine base (e.g., triethylamine, DIPEA). For less reactive amines, using two or more equivalents or a stronger base like pyridine can be beneficial.[11]

    • Base Selection: Ensure the base is soluble in the reaction solvent and strong enough to deprotonate the ammonium salt formed.

Probable Cause C: Low Reaction Temperature

  • Causality: While many sulfonamide formations proceed at room temperature, sterically hindered or electronically deactivated amines may require heating to increase the reaction rate.

  • Solution: Monitor the reaction by TLC or LC-MS. If progress stalls, gently heat the reaction mixture (e.g., to 40-60°C) and continue monitoring.[12]

Problem 2: Multiple Spots on TLC / Impure Product Profile

Probable Cause A: Hydrolysis of Sulfonyl Chloride

  • Causality: Trace moisture in the solvent, amine, or atmosphere can lead to the formation of 1,4-dichloroisoquinoline-7-sulfonic acid. This impurity can complicate purification.

  • Solution: Adhere strictly to anhydrous techniques. The sulfonic acid impurity is highly polar and can often be removed by an aqueous basic wash (e.g., with NaHCO₃ solution) during work-up, as it will partition into the aqueous layer as a sulfonate salt.

Probable Cause B: Di-sulfonylation of Primary Amines (Formation of R-N(SO₂R')₂)

  • Causality: If the resulting primary sulfonamide is deprotonated by the base, it can react with a second molecule of the sulfonyl chloride. This is more common with excess sulfonyl chloride and strong bases.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 equivalents) relative to the sulfonyl chloride.

    • Slow Addition: Add the sulfonyl chloride solution slowly to the solution of the amine and base to maintain a low instantaneous concentration of the electrophile.

Probable Cause C: Side Reactions on the Isoquinoline Ring

  • Causality: The isoquinoline ring system can undergo various reactions, although it is generally stable under standard sulfonylation conditions.[13][14] Highly nucleophilic conditions or extreme temperatures could potentially lead to substitution at the chloro-positions, though this is less common.

  • Solution: Maintain moderate reaction temperatures. Screen different bases and solvents on a small scale to identify conditions that minimize side product formation.

Section 3: Key Considerations for Reaction Scale-Up

Transitioning from a bench-scale reaction (mg to g) to a pilot or manufacturing scale (kg) introduces new challenges related to safety, mixing, and heat transfer.

Q3: What is the primary safety hazard during the scale-up of a sulfonamide synthesis?

The primary hazard is managing the reaction exotherm. The formation of the sulfonamide and the subsequent acid-base neutralization are both exothermic processes.

  • Causality: On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation to the surroundings. On a large scale, this ratio decreases dramatically, and heat can build up rapidly, potentially leading to a thermal runaway, solvent boiling, and pressure buildup.

  • Mitigation Strategy:

    • Controlled Addition: The most critical control parameter is the rate of reagent addition. Add the limiting reagent (typically the sulfonyl chloride) slowly and sub-surface via an addition funnel or pump to a well-stirred solution of the other reagents.

    • Cooling: Equip the reactor with an efficient cooling jacket and monitor the internal temperature continuously with a calibrated probe. Start the reaction at a lower temperature (e.g., 0-5°C) to provide a larger safety margin.

    • Process Safety Analysis: For multi-kilogram scale, a formal process hazard analysis (PHA) and reaction calorimetry study are essential to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).

Q4: How should the aqueous quench and work-up be handled at scale?

The quench step is often highly exothermic, especially if unreacted sulfonyl chloride remains.[15]

  • Causality: The hydrolysis of sulfonyl chloride is rapid and releases significant energy.[16] Adding water directly to a large, concentrated organic solution can create localized "hot spots" and vigorous off-gassing (HCl).

  • Best Practice (Reverse Addition): The safest method for quenching is to add the reaction mixture slowly to a separate, well-stirred, and cooled vessel containing water or a quench solution. This ensures that water is always in excess, which helps to absorb and dissipate the heat generated.

  • Phase Separation: At scale, phase separations (e.g., organic vs. aqueous layers) can be slow. Ensure adequate reactor settling time and check for clear phase boundaries before proceeding. Emulsions can be an issue; having a protocol for breaking them (e.g., addition of brine) is advisable.

Section 4: Analytical Methods for Reaction Monitoring & Control

Robust analytical methods are crucial for understanding reaction kinetics and ensuring product quality.[17]

Q5: What are the recommended techniques for monitoring reaction progress?

TechniqueApplicationProtocol & Interpretation
TLC Fast, qualitative check for presence/absence of starting material.Mobile Phase: Typically a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate). Visualization: UV light (254 nm). The reaction is complete when the spot corresponding to the limiting reagent (usually the sulfonyl chloride) is no longer visible.
HPLC Quantitative analysis of reaction conversion and impurity profiling.Column: C18 reverse-phase. Mobile Phase: Gradient of water and acetonitrile (often with 0.1% TFA or formic acid). Detection: UV detector (DAD). This method can accurately quantify the disappearance of starting materials and the formation of the product and any major byproducts.[18][19]

Q6: How should the final product be characterized?

  • NMR Spectroscopy (¹H, ¹³C): Provides unambiguous structural confirmation. Use a dry, deuterated aprotic solvent like CDCl₃ or DMSO-d₆.[17]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. Common fragmentation includes the loss of SO₂.[17]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the sulfonamide functional group, which shows characteristic strong S=O stretching bands.[17]

Section 5: Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis (Small Scale)

This protocol describes a representative reaction with benzylamine. Always perform a risk assessment before starting any new procedure.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add benzylamine (1.1 equiv.) and anhydrous dichloromethane (DCM) (approx. 0.2 M relative to the sulfonyl chloride).

  • Cooling & Base Addition: Cool the solution to 0°C using an ice-water bath. Add triethylamine (1.5 equiv.) dropwise.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the sulfonyl chloride.

  • Work-up: Quench the reaction by slowly adding it to a beaker of saturated NaHCO₃ solution with vigorous stirring. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Section 6: Visualized Workflows and Diagrams

Visual aids can clarify complex processes and decision-making.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Select Anhydrous Solvent B Weigh Amine & Add to Reactor A->B C Add Base & Cool to 0°C B->C E Slowly Add Sulfonyl Chloride Solution to Reactor D Dissolve Sulfonyl Chloride in Anhydrous Solvent D->E F Monitor Reaction (TLC / HPLC) E->F G Quench Reaction (e.g., NaHCO3 aq.) F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify Product (Chromatography/ Recrystallization) I->J

Caption: A typical experimental workflow for sulfonamide synthesis.

Start Problem: Low Conversion Check_SM Is Starting Sulfonyl Chloride Consumed? Start->Check_SM Check_Reagents Check Reagent Quality (Hydrolysis? Purity?) Check_SM->Check_Reagents No Check_Workup Review Work-up: - Product lost in aqueous? - Emulsion issues? Check_SM->Check_Workup Yes Check_Conditions Adjust Conditions: - Increase Temperature - Stronger/More Base - Different Solvent Check_Reagents->Check_Conditions Check_Purification Review Purification: - Incorrect column conditions? - Product unstable on silica? Check_Workup->Check_Purification

Caption: A decision tree for troubleshooting low-yield reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,4-Dichloroisoquinoline-7-sulfonyl Chloride and Benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of its sulfur atom. This guide establishes that 1,4-Dichloroisoquinoline-7-sulfonyl chloride is a significantly more reactive sulfonating agent than benzenesulfonyl chloride. This heightened reactivity is a direct consequence of the potent electron-withdrawing nature of the dichloroisoquinoline ring system. The presence of two chlorine atoms and a nitrogen atom within the aromatic framework substantially reduces electron density at the sulfonyl group, rendering it highly susceptible to nucleophilic attack. In contrast, the benzene ring in benzenesulfonyl chloride is electronically neutral, resulting in a less electrophilic and, therefore, less reactive sulfonyl chloride. This fundamental difference has significant implications for reaction kinetics, choice of reaction conditions, and substrate scope.

Molecular Structure and its Influence on Reactivity

The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is profoundly influenced by the electronic properties of the aromatic ring to which the sulfonyl chloride moiety is attached. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, leading to an acceleration of the reaction rate, while electron-donating groups (EDGs) have the opposite effect.[1]

Benzenesulfonyl Chloride: As the parent compound, benzenesulfonyl chloride (C₆H₅SO₂Cl) serves as a baseline for reactivity.[2] The benzene ring is relatively non-polar and does not significantly perturb the electron density at the sulfonyl group. Its reactivity is well-characterized and it is widely used for the synthesis of sulfonamides and sulfonate esters.[2][3]

This compound: This molecule possesses a bicyclic heteroaromatic core. The key features influencing its reactivity are:

  • Inductive Effects: The two chlorine atoms are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I) on the isoquinoline ring.

  • Heteroatomic Influence: The nitrogen atom in the isoquinoline ring is more electronegative than carbon and also contributes to the overall electron-deficient nature of the aromatic system.

Collectively, these features make the dichloroisoquinoline ring a potent EWG. This significantly depletes electron density from the sulfonyl group, making the sulfur atom much more electrophilic and, consequently, more reactive towards nucleophiles compared to benzenesulfonyl chloride.

G cluster_0 Structural Comparison cluster_1 Electronic Effects cluster_2 Consequence for Reactivity BSC Benzenesulfonyl Chloride (Baseline Reactivity) Neutral Neutral Benzene Ring - Low Polarity BSC->Neutral DCISC This compound (Enhanced Reactivity) EWG Potent Electron-Withdrawing Group (EWG) - Dichloro & Nitrogen substituents - High Polarity DCISC->EWG Sulfur_BSC Moderately Electrophilic Sulfur Atom Neutral->Sulfur_BSC Sulfur_DCISC Highly Electrophilic Sulfur Atom EWG->Sulfur_DCISC G Start Start: Prepare Reagents Setup Parallel Reaction Setup (Two Flasks under N₂) Start->Setup Amine Dissolve Benzylamine (1.0 eq) & Pyridine (1.5 eq) in DCM Setup->Amine Cool Cool both flasks to 0°C (Ice Bath) Amine->Cool Add_BSC Flask A: Add Benzenesulfonyl Chloride (1.1 eq) dropwise Cool->Add_BSC Reaction A Add_DCISC Flask B: Add 1,4-Dichloroisoquinoline-7- sulfonyl Chloride (1.1 eq) dropwise Cool->Add_DCISC Reaction B React Stir at 0°C to RT Monitor by TLC (every 15 min) Add_BSC->React Add_DCISC->React Workup Quench with H₂O Extract with Ethyl Acetate React->Workup Purify Purify via Column Chromatography Workup->Purify Analyze Analyze Products (Yield, Purity, NMR) Purify->Analyze

References

1,4-Dichloroisoquinoline-7-sulfonyl chloride vs other kinase inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Kinase Inhibitor Scaffolds: 1,4-Dichloroisoquinoline-7-sulfonyl Chloride vs. Established Heterocycles

Introduction: The Architectural Blueprint of Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become principal targets in modern drug discovery, particularly in oncology.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, yet the quest for compounds with superior potency and selectivity remains a formidable challenge.[2] This challenge arises from the highly conserved nature of the ATP-binding site across the human kinome, which comprises over 500 members.[3]

The success of a kinase inhibitor is profoundly influenced by its core chemical structure, or "scaffold." This scaffold serves as the foundational blueprint, dictating how the molecule anchors within the ATP pocket and providing vectors for chemical modifications that fine-tune potency and selectivity.[4] While scaffolds like quinazoline and pyrimidine are cornerstones of numerous FDA-approved drugs, emerging structures offer new possibilities for targeting kinases and overcoming resistance.[5][6]

This guide provides a comparative analysis of the isoquinoline sulfonyl scaffold, represented by the reactive intermediate This compound , against the well-established quinazoline and pyrimidine scaffolds. We will dissect their structural attributes, mechanisms of action, and performance, supported by quantitative data and detailed experimental protocols for their evaluation.

The Isoquinoline Sulfonamide Scaffold: A Legacy of Kinase Inhibition

The isoquinoline ring system has a long-standing history in kinase inhibitor research. Early examples like H-7 (1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine) and H-8 were instrumental in elucidating the roles of protein kinase A (PKA) and protein kinase C (PKC).[7][8][9] These compounds established the isoquinolinesulfonamide moiety as a valid pharmacophore for targeting the kinase ATP-binding site.

The subject of this guide, This compound , is best understood not as a final inhibitor but as a highly versatile synthetic precursor. The sulfonyl chloride group is a reactive handle, allowing for the facile introduction of a diverse array of amine-containing fragments to generate libraries of isoquinolinesulfonamide derivatives. This synthetic tractability is a key advantage for structure-activity relationship (SAR) studies.[10][11] The dichloro substitutions on the isoquinoline core provide additional vectors for modification to enhance selectivity and potency.

Key Features:

  • Mechanism of Action: Derivatives typically act as ATP-competitive inhibitors.[9]

  • Synthetic Versatility: The sulfonyl chloride moiety allows for rapid library synthesis.

  • Historical Significance: The scaffold is validated by foundational kinase inhibitors like H-7.[12]

Alternative Scaffolds: The Pillars of Modern Kinase Drug Discovery

A direct comparison requires understanding the established alternatives that dominate the clinical landscape.

The Quinazoline Scaffold

The quinazoline scaffold, a fusion of a pyrimidine and a benzene ring, is a privileged structure in kinase inhibition, most notably as the core of several epidermal growth factor receptor (EGFR) inhibitors like Gefitinib and Erlotinib.[6][13] Its rigid, planar structure effectively mimics the adenine portion of ATP, forming critical hydrogen bonds with the kinase hinge region.[5]

The Pyrimidine Scaffold

As a bioisostere of the adenine base, the pyrimidine ring is a natural fit for the ATP pocket.[14] This scaffold is a key component of numerous successful kinase inhibitors, including the groundbreaking drug Imatinib (Gleevec), which targets BCR-Abl.[6] The scaffold's versatility allows for substitutions that can exploit subtle differences between kinase active sites to achieve selectivity.

Head-to-Head Comparison: Structure, Potency, and Selectivity

The choice of a scaffold is a critical decision in a drug discovery campaign, influencing everything from target affinity to pharmacokinetic properties.

Core Structural Differences

The fundamental difference lies in the arrangement of nitrogen atoms and the fusion of aromatic rings, which dictates the geometry and hydrogen bonding patterns available for interaction with the kinase hinge.

ATP_Competition General Mechanism of ATP-Competitive Kinase Inhibition cluster_kinase Kinase Domain cluster_process hinge Hinge Region atp_pocket ATP Binding Site substrate Substrate Protein atp_pocket->substrate Phosphorylates atp ATP atp->atp_pocket Binds inhibitor Scaffold-Based Inhibitor inhibitor->atp_pocket Competitively Binds product Phosphorylated Product substrate->product Kinase_Assay_Workflow Workflow for IC50 Determination via ADP-Glo™ Assay cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis prep1 Serially dilute test inhibitor in DMSO react1 Dispense inhibitor dilutions into 384-well plate prep1->react1 prep2 Prepare kinase, substrate, and ATP solutions in buffer react4 Initiate reaction by adding Substrate/ATP mix prep2->react4 react2 Add kinase enzyme react1->react2 react3 Incubate (10 min @ RT) to allow binding react2->react3 react3->react4 react5 Incubate (60 min @ 30°C) react4->react5 detect1 Add ADP-Glo™ Reagent to stop reaction & deplete ATP react5->detect1 detect2 Incubate (40 min @ RT) detect1->detect2 detect3 Add Kinase Detection Reagent to convert ADP -> ATP -> Light detect2->detect3 detect4 Incubate (30 min @ RT) detect3->detect4 analysis1 Measure luminescence with a plate reader detect4->analysis1 analysis2 Plot Luminescence vs. log[Inhibitor] analysis1->analysis2 analysis3 Fit data to sigmoidal curve to determine IC50 value analysis2->analysis3

References

A Comparative Guide to Biological Assay Validation for Novel Kinase Inhibitors: The Case of 1,4-Dichloroisoquinoline-7-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical scaffold to a validated biological probe or drug candidate is paved with rigorous experimental validation. The emergence of novel compound series, such as the 1,4-Dichloroisoquinoline-7-sulfonyl chloride derivatives, necessitates a robust and multifaceted approach to biological assay validation. This guide provides an in-depth comparison of key validation methodologies, using this specific kinase inhibitor scaffold as a guiding example. We will explore the causal relationships behind experimental choices, emphasizing the principles of scientific integrity and self-validating systems.

The isoquinoline and sulfonamide moieties are well-established pharmacophores in the realm of kinase inhibitors, suggesting that derivatives of this compound are likely to exhibit activity against one or more protein kinases. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Therefore, the validation of assays for these compounds is paramount for accurately determining their potency, selectivity, and cellular efficacy.

The Dichotomy of Assay Platforms: Biochemical vs. Cellular Approaches

The initial characterization of a novel inhibitor series typically begins with biochemical assays, which measure the direct interaction of the compound with a purified, isolated enzyme. These are often followed by cell-based assays that assess the compound's activity in a more physiologically relevant environment. The correlation, and often the disparity, between these two approaches provides critical insights into a compound's potential as a therapeutic agent.

Biochemical Assays: A Measure of Direct Potency

Biochemical assays are indispensable for determining the intrinsic potency of an inhibitor against its target kinase. They offer a controlled environment to dissect the molecular interactions between the compound and the enzyme.

Common Biochemical Assay Formats:

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate group (from [γ-³²P]-ATP or [γ-³³P]-ATP) to a substrate. Their direct detection method minimizes interference from compounds and provides high sensitivity.[1]

  • Fluorescence-Based Assays: These assays, including Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), offer non-radioactive alternatives with high-throughput capabilities. FP assays measure changes in the rotational speed of a fluorescently labeled substrate upon phosphorylation, while TR-FRET assays detect the proximity of a donor and acceptor fluorophore, one of which is typically an antibody that recognizes the phosphorylated substrate.[2]

  • Luminescence-Based Assays: These assays, such as Promega's Kinase-Glo®, quantify kinase activity by measuring the amount of ATP remaining in the reaction. As the kinase consumes ATP, the luminescent signal, generated by a luciferase-luciferin reaction, decreases.[3][4]

Illustrative Comparison of Biochemical Assay Performance

To illustrate the comparative performance of these assays, consider the following hypothetical data for two this compound derivatives, "Compound A" and "Compound B," tested against a panel of plausible target kinases.

Kinase TargetCompoundRadiometric IC50 (nM)TR-FRET IC50 (nM)Luminescence IC50 (nM)
ROCK1 Compound A152025
Compound B250280310
Src Compound A500550600
Compound B758595
CDK2 Compound A>10,000>10,000>10,000
Compound B8009501100

This data is illustrative and intended for comparative purposes.

This table highlights the generally good correlation between different biochemical assay formats for determining inhibitor potency. Minor variations in IC50 values can arise from differences in assay conditions, such as the specific substrates and reagents used.

Experimental Protocol: A Generic Radiometric Kinase Assay

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable peptide or protein substrate, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding a mixture of MgCl₂, unlabeled ATP, and [γ-³³P]-ATP. The concentration of ATP should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure that the measured IC50 value is a close approximation of the inhibitor's binding affinity (Ki).[5][6][7]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.

  • Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]-ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Detection: After washing the membrane to remove unbound ATP, quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Biochemical IC50 Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Kinase, Substrate, ATP (labeled & unlabeled), and Inhibitor dilutions reaction Combine reagents in 96-well plate reagents->reaction incubation Incubate at 30°C reaction->incubation termination Terminate reaction and separate substrate incubation->termination detection Quantify signal (e.g., scintillation counting) termination->detection calc Calculate % Inhibition detection->calc curve Generate Dose-Response Curve calc->curve ic50 Determine IC50 Value curve->ic50

Biochemical IC50 Determination Workflow.
Cellular Assays: Bridging the Gap to Physiological Relevance

While biochemical assays are essential for initial characterization, they do not fully recapitulate the complex environment of a living cell. Cellular assays are therefore critical for validating a compound's activity in a more relevant context, taking into account factors like cell permeability, off-target effects, and competition with high intracellular ATP concentrations.[5][8][9]

Advanced Cellular Target Engagement Assays:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding. In the presence of a binding compound, the target protein is more resistant to heat-induced denaturation.[10][11][12][13][14]

  • NanoBRET™ Target Engagement Assay: This technology uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a specific kinase in living cells. A NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site are expressed in cells. When a test compound displaces the tracer, the BRET signal decreases, allowing for the quantification of intracellular affinity.[15][16][17][18][19]

Illustrative Comparison of Biochemical vs. Cellular Assay Data

The transition from a biochemical to a cellular environment often reveals significant shifts in inhibitor potency.

CompoundTarget KinaseBiochemical IC50 (nM)Cellular NanoBRET™ IC50 (nM)Fold Shift (Cellular/Biochemical)
Compound A ROCK11525016.7
Compound B Src751,50020.0

This data is illustrative and intended for comparative purposes.

The observed rightward shift (increase) in IC50 values in the cellular assay is a common phenomenon for ATP-competitive inhibitors. This is primarily due to the high concentration of ATP within the cell (millimolar range), which competes with the inhibitor for binding to the kinase.[5] This highlights the importance of cellular assays in predicting a compound's efficacy under more physiological conditions.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells with a vector encoding the kinase of interest fused to NanoLuc® luciferase.

  • Compound Treatment: Plate the transfected cells in a 96-well or 384-well plate and treat with a range of concentrations of the test compound.

  • Tracer and Substrate Addition: Add the NanoBRET™ fluorescent tracer and the NanoLuc® substrate to the cells.

  • BRET Measurement: Measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: Calculate the BRET ratio and determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.

Signaling Pathway Context: ROCK Inhibition

To provide a biological context, let's consider the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway, a plausible target for isoquinoline-based inhibitors. ROCK plays a crucial role in regulating cell shape, motility, and contraction.

RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC_P Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_P Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P->MLC Dephosphorylates Actin_Myosin Actin-Myosin Contraction MLC->Actin_Myosin Promotes Inhibitor 1,4-Dichloroisoquinoline-7- sulfonyl chloride derivative Inhibitor->ROCK Inhibits

Simplified ROCK Signaling Pathway.

The Critical Role of Selectivity Profiling

A crucial aspect of kinase inhibitor validation is determining its selectivity. Given the high degree of structural similarity within the ATP-binding sites of many kinases, off-target effects are a significant concern. High-throughput screening of a compound against a broad panel of kinases is essential to build a selectivity profile. This helps to identify potential liabilities and can also uncover new therapeutic opportunities.

Conclusion: An Integrated Approach to Validation

The validation of biological assays for novel chemical entities like this compound derivatives requires a multi-pronged, evidence-based approach. It is not merely about generating a single IC50 value but about building a comprehensive understanding of a compound's behavior in different experimental contexts. By systematically progressing from robust biochemical assays to physiologically relevant cellular target engagement studies, researchers can make more informed decisions, increasing the likelihood of advancing truly promising compounds in the drug discovery pipeline. The integration of these validated assays provides the necessary foundation for subsequent preclinical and clinical development.

References

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from 1,4-Dichloroisoquinoline-7-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of novel compounds synthesized from the versatile 1,4-Dichloroisoquinoline-7-sulfonyl chloride scaffold. Designed for drug discovery scientists, this document moves beyond mere protocols to explain the causality behind experimental choices, ensuring the generation of robust, reproducible, and meaningful data. We will compare a hypothetical lead compound against a known alternative, supported by detailed experimental workflows and data interpretation.

The Strategic Advantage of the Isoquinoline Scaffold

The isoquinoline core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Specifically, derivatives of isoquinoline and the closely related quinoline have shown significant promise as kinase inhibitors for anticancer applications.[3][4][5] The starting material, this compound, is particularly advantageous. It possesses multiple reactive sites, allowing for controlled, stepwise chemical modifications to build a diverse library of derivatives. This chemical tractability is essential for systematic Structure-Activity Relationship (SAR) studies aimed at optimizing potency, selectivity, and drug-like properties.

Comparative Analysis: A Framework for Lead Candidate Selection

Effective drug discovery hinges on benchmarking novel compounds against established standards. Here, we present a comparative analysis of "Compound ISO-7-A," a hypothetical derivative of our scaffold, against "Reference Kinase Inhibitor B," a known market competitor.

Data Presentation: Head-to-Head Performance

The primary goal of initial in vitro screening is to assess potency against the intended target and selectivity against relevant off-targets. This data, summarized below, forms the basis for go/no-go decisions.

Table 1: Comparative Efficacy and Selectivity Profile

CompoundTarget Kinase IC50 (nM)Off-Target Kinase Y IC50 (nM)Cell-Based Potency (EC50, µM) in Target-Dependent Cell Line
Compound ISO-7-A 45>10,0000.85
Reference Inhibitor B 809501.7

Expert Interpretation: The data clearly demonstrates the superiority of Compound ISO-7-A. It exhibits nearly twofold greater potency in the biochemical assay (IC50) and, critically, a significantly cleaner selectivity profile, with no meaningful activity against Off-Target Kinase Y. This high selectivity is a key predictor of reduced off-target toxicities. Furthermore, its superior potency translates effectively into a cellular context, as shown by the twofold lower EC50 value, suggesting good cell permeability and stability.[6]

Core Experimental Protocols: Ensuring Data Integrity

The following sections provide detailed, self-validating protocols for the key assays required to generate the data presented above.

Biochemical Potency: The In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to interfere with the enzymatic activity of the purified target kinase. A common and robust method is a luminescence-based assay that quantifies ATP consumption.

Experimental Workflow: Biochemical Kinase Assay

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare 10-point serial dilution of test compounds in DMSO C Dispense compounds and kinase into 384-well plate A->C B Prepare kinase, substrate, and ATP solutions in assay buffer B->C D Pre-incubate to allow compound binding C->D E Initiate reaction by adding Substrate/ATP mix D->E F Incubate at 30°C for 1 hour E->F G Terminate reaction and add detection reagent (e.g., Kinase-Glo®) F->G H Incubate for 10 min to stabilize luminescent signal G->H I Read luminescence on a plate reader H->I J Normalize data to high (DMSO) and low (no ATP) controls I->J K Fit dose-response curve to calculate IC50 J->K

Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.

Detailed Step-by-Step Methodology:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of each test compound in 100% DMSO. Transfer 50 nL of each dilution into a 384-well, low-volume white assay plate.

  • Controls (Self-Validation): For each plate, include wells with 50 nL of DMSO only (representing 0% inhibition, or "high signal") and wells that will not receive ATP (representing 100% inhibition, or "low signal").

  • Kinase Incubation: Add 5 µL of a 2x kinase solution (e.g., 20 nM final concentration) in assay buffer to each well. Allow the plate to incubate for 15 minutes at room temperature.

    • Causality Explained (Expertise): This pre-incubation step is critical. It allows the test compound to reach binding equilibrium with the kinase before the competitive substrate (ATP) is introduced, ensuring a more accurate measurement of inhibitory potency.[7]

  • Reaction Initiation: Add 5 µL of a 2x ATP/substrate solution to each well to initiate the reaction. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure assay sensitivity to ATP-competitive inhibitors.

  • Reaction & Detection: Incubate the plate at 30°C for 60 minutes. Stop the reaction by adding 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously lyses the reaction components and contains luciferase/luciferin to generate a light signal from the remaining ATP.

  • Data Acquisition: After a 10-minute incubation to stabilize the signal, measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to the on-plate controls. Plot percent inhibition versus compound concentration and fit the data using a 4-parameter logistic model to determine the IC50.

Cellular Potency: The Cell Viability Assay

This assay determines a compound's ability to inhibit cell proliferation or induce cell death, providing a more physiologically relevant measure of potency.[8]

Experimental Workflow: Cell-Based Viability Assay

cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_readout Viability Readout cluster_analysis Data Analysis A Seed cancer cells into 96-well plates B Allow cells to adhere overnight A->B D Treat cells with compounds for 72 hours B->D C Prepare compound serial dilutions in culture medium C->D E Add viability reagent (e.g., CellTiter-Glo®) D->E F Incubate to generate signal E->F G Measure luminescence F->G H Normalize data to vehicle (DMSO) control G->H I Fit dose-response curve to calculate EC50 H->I

Caption: Workflow for a standard 72-hour cell viability assay.

Detailed Step-by-Step Methodology:

  • Cell Plating: Seed a cancer cell line known to be dependent on the target kinase into clear-bottom, white-walled 96-well plates at a predetermined density (e.g., 3,000 cells/well). Incubate for 18-24 hours to allow for cell attachment.

  • Compound Dosing: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium.

  • Controls (Trustworthiness): Include wells treated with medium containing only the vehicle (e.g., 0.1% DMSO) to establish 100% viability, and wells with a known cytotoxic agent (e.g., staurosporine) as a positive control for cell killing.

  • Incubation: Incubate the plates for 72 hours. This duration typically allows for 2-3 cell doublings, providing a sufficient window to observe anti-proliferative effects.

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolic activity and cell health.[8]

  • Data Acquisition & Analysis: Measure luminescence and calculate EC50 values by normalizing the data to controls and fitting to a dose-response curve, as described for the biochemical assay.

Mechanistic Context: Visualizing the Target Pathway

Understanding where an inhibitor acts is crucial for interpreting its biological effects. Compound ISO-7-A is designed to inhibit a key kinase in a canonical growth factor signaling pathway.

Simplified Kinase Signaling Cascade

cluster_pathway Growth Factor Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Activates TargetKinase Target Kinase Receptor->TargetKinase Activates Downstream Downstream Signaling TargetKinase->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Compound ISO-7-A Inhibitor->TargetKinase

Caption: Inhibition of a key signaling kinase by Compound ISO-7-A blocks cell proliferation.

Conclusion and Path Forward

This guide outlines a rigorous, logical, and self-validating approach to the initial in vitro characterization of novel compounds derived from this compound. The hypothetical Compound ISO-7-A demonstrates significant potential, with superior potency and selectivity compared to the reference standard. Based on this strong preclinical data, subsequent steps should include broader kinase panel screening to confirm selectivity, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess drug-like properties, and ultimately, evaluation in in vivo models of cancer.

References

The Isoquinoline Sulfonamide Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for potent and selective kinase inhibitors is a continuous journey. Among the myriad of scaffolds explored, the isoquinoline sulfonamide core has proven to be a remarkably versatile and fruitful starting point. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of isoquinoline sulfonamides, with a specific focus on the emerging 1,4-dichloroisoquinoline-7-sulfonamide template. While specific SAR data for this exact substitution pattern is still emerging in the public domain, we can infer and build a robust understanding based on the well-established principles of the broader isoquinoline sulfonamide class of kinase inhibitors. This guide will delve into the causality behind experimental choices, present comparative data with established inhibitors, and provide detailed experimental protocols to empower your research endeavors.

The Isoquinoline Sulfonamide Core: A Privileged Scaffold for Kinase Inhibition

The isoquinoline sulfonamide framework has garnered significant attention as a "privileged scaffold" in medicinal chemistry. This is due to its inherent ability to mimic the adenine region of adenosine triphosphate (ATP), the universal phosphate donor for all protein kinases. By competitively binding to the ATP pocket, these inhibitors effectively block the kinase's catalytic activity, thereby modulating cellular signaling pathways implicated in a multitude of diseases, most notably cancer.

The foundational SAR of isoquinoline sulfonamides reveals several key determinants of their inhibitory activity[1][2]:

  • The Isoquinoline Nitrogen: The nitrogen atom at position 2 of the isoquinoline ring is paramount for activity. It typically forms a critical hydrogen bond with the "hinge" region of the kinase's ATP-binding pocket, an interaction that anchors the inhibitor in the active site[2].

  • The Sulfonamide Linker: The sulfonamide group (SO₂NH) serves as a crucial linker, positioning the isoquinoline core correctly within the ATP-binding site. The geometry and electronic properties of this linker are vital for potent inhibition.

  • Substituents on the Isoquinoline Ring: Modifications to the isoquinoline ring system, including the position of the sulfonamide group and the introduction of other substituents, are the primary drivers of both potency and selectivity for specific kinases[3].

dot

Caption: Key SAR determinants of isoquinoline sulfonamide kinase inhibitors.

Decoding the Structure-Activity Relationship of 1,4-Dichloroisoquinoline-7-sulfonamides

While direct, comprehensive SAR studies on 1,4-dichloroisoquinoline-7-sulfonamides are not extensively published, we can extrapolate from the broader isoquinoline sulfonamide class and related chloroquinoline derivatives to build a predictive SAR model. The introduction of chlorine atoms at positions 1 and 4 is anticipated to significantly influence the compound's electronic properties, lipophilicity, and potential for specific interactions within the ATP-binding pocket.

The Role of the Dichloro Substitution

The presence of two chlorine atoms on the isoquinoline ring is expected to have several key impacts:

  • Electronic Effects: The electron-withdrawing nature of chlorine atoms can modulate the pKa of the isoquinoline nitrogen, potentially influencing the strength of the crucial hydrogen bond with the kinase hinge region.

  • Steric and Conformational Constraints: The chlorine atoms at positions 1 and 4 will impose steric constraints, influencing the preferred conformation of the molecule and how it fits into the ATP-binding pocket of different kinases. This can be a powerful tool for achieving selectivity.

  • Hydrophobic Interactions: The chloro substituents will increase the lipophilicity of the molecule, potentially leading to enhanced hydrophobic interactions with non-polar residues in the active site.

The Significance of the 7-Sulfonamide Position

The placement of the sulfonamide group at the 7-position directs the substituent appended to the sulfonamide nitrogen towards a specific region of the kinase active site. Variations in this substituent are a primary avenue for optimizing potency and selectivity.

Modification of the Sulfonamide (R group)Expected Impact on ActivityRationale
Small, polar groups (e.g., -NH₂, -OH) May enhance solubility and potentially form additional hydrogen bonds.Improved pharmacokinetic properties and target engagement.
Bulky, hydrophobic groups (e.g., phenyl, benzyl) Can explore deeper hydrophobic pockets within the active site.May increase potency and selectivity for kinases with larger binding sites.
Piperazine and related heterocycles Often improves aqueous solubility and provides a handle for further modification.Balances potency with drug-like properties.

Comparative Analysis with Established Kinase Inhibitors

To contextualize the potential of 1,4-dichloroisoquinoline-7-sulfonamides, it is instructive to compare their hypothesized profile with well-characterized kinase inhibitors, particularly those from the broader isoquinoline sulfonamide family. Fasudil and Y-27632 are established inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a serine/threonine kinase involved in regulating cell shape and motility.

CompoundTarget Kinase(s)IC₅₀ (nM)Key Structural Features
Fasudil (HA-1077) ROCK1, ROCK2, PKA, PKCROCK1: ~330ROCK2: ~158-1900PKA: ~1650-4580PKC: ~12300[4]Isoquinoline-5-sulfonamide with a homopiperazine moiety.
Y-27632 ROCK1, ROCK2ROCK1: ~140-220ROCK2: ~300[4]Pyridine-based ROCK inhibitor, not an isoquinoline sulfonamide.
1,4-Dichloroisoquinoline-7-sulfonamide (Hypothetical) Predicted: Serine/Threonine Kinases (e.g., ROCK, PKA, PKC)Data not availableDichloro-substituted isoquinoline core with a 7-sulfonamide.

Note: IC₅₀ values can vary depending on the assay conditions.

This comparison highlights that even within the isoquinoline sulfonamide class, subtle structural changes can dramatically impact potency and selectivity. The unique substitution pattern of the 1,4-dichloroisoquinoline-7-sulfonamide scaffold presents an opportunity to explore novel chemical space and potentially identify inhibitors with improved profiles.

Experimental Protocols for Evaluation

To rigorously assess the activity of novel 1,4-dichloroisoquinoline-7-sulfonamide derivatives, a combination of in vitro biochemical assays and cell-based assays is essential.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity. A luminescence-based detection system is used to measure the ADP levels.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination.

  • Kinase Reaction Setup:

    • In a 384-well white plate, add 1 µL of the diluted compound or DMSO (as a vehicle control).

    • Add 2 µL of the kinase enzyme solution (e.g., ROCK1, PKA) in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing a specific peptide substrate and ATP at a concentration close to its Km value).

  • Reaction Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of kinase activity relative to the DMSO control against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC₅₀ value.

dot

Kinase_Assay_Workflow Compound Compound Dilution Reaction Kinase Reaction (30°C, 60 min) Compound->Reaction Kinase Kinase Enzyme Kinase->Reaction Substrate_ATP Substrate + ATP Substrate_ATP->Reaction ADP_Glo Add ADP-Glo™ Reagent Reaction->ADP_Glo Detection Add Kinase Detection Reagent ADP_Glo->Detection Luminescence Measure Luminescence Detection->Luminescence IC50 IC50 Calculation Luminescence->IC50

Caption: Workflow for a luminescence-based in vitro kinase assay.

Cell-Based Western Blot Analysis for Downstream Target Inhibition

This assay assesses the ability of a compound to inhibit a specific kinase signaling pathway within a cellular context.

Objective: To determine if a test compound inhibits the phosphorylation of a known downstream substrate of the target kinase in cultured cells.

Principle: Cells are treated with the inhibitor, and the phosphorylation status of a target protein is assessed by Western blotting using a phospho-specific antibody.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HeLa, MCF-7) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-MYPT1 for ROCK activity) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein (e.g., β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein or housekeeping protein levels.

    • Compare the levels of phosphorylation in treated cells to the DMSO control.

dot

Western_Blot_Workflow Cell_Treatment Cell Treatment with Inhibitor Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-phospho-protein) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for a cell-based Western blot analysis.

Conclusion and Future Directions

The 1,4-dichloroisoquinoline-7-sulfonamide scaffold represents a promising, yet underexplored, area for the discovery of novel kinase inhibitors. Based on the well-established SAR of the broader isoquinoline sulfonamide class, it is reasonable to hypothesize that these compounds will exhibit ATP-competitive kinase inhibitory activity. The unique electronic and steric properties conferred by the dichloro substitution pattern offer a compelling opportunity to develop inhibitors with novel selectivity profiles.

The comparative analysis with established inhibitors and the detailed experimental protocols provided in this guide are intended to serve as a robust foundation for researchers embarking on the synthesis and evaluation of this intriguing class of compounds. Rigorous SAR studies, guided by the principles outlined herein, will be crucial in unlocking the full therapeutic potential of 1,4-dichloroisoquinoline-7-sulfonamides. Future work should focus on synthesizing a diverse library of analogs with variations at the sulfonamide moiety and systematically evaluating their potency and selectivity against a broad panel of kinases. Such studies will undoubtedly contribute to the ever-expanding landscape of targeted cancer therapies and other kinase-driven diseases.

References

A Researcher's Guide to Profiling the Cross-Reactivity of Novel 1,4-Dichloroisoquinoline-7-sulfonyl Chloride Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. The isoquinoline sulfonamide scaffold has emerged as a "privileged structure," forming the foundation of numerous kinase inhibitors, including clinically approved drugs. This guide provides an in-depth technical framework for characterizing the cross-reactivity of novel inhibitors synthesized from the reactive intermediate, 1,4-Dichloroisoquinoline-7-sulfonyl chloride .

While specific biological data for this particular sulfonyl chloride is not extensively published, its structure suggests its utility as a precursor for a new series of isoquinoline sulfonamide inhibitors. The reactive sulfonyl chloride group allows for the facile synthesis of a diverse library of sulfonamides, each with a unique potential kinase inhibitory profile.

This guide will equip you with the rationale and detailed protocols to comprehensively profile the selectivity of such novel compounds. We will use well-characterized inhibitors of kinases commonly targeted by this scaffold—ROCK, PKA, and Casein Kinase 1—as benchmarks for comparison.

The Imperative of Selectivity in Kinase Inhibition

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, achieving inhibitor selectivity is a formidable challenge. A non-selective inhibitor can lead to off-target effects, confounding experimental results and potentially causing toxicity in a clinical setting.[1] Therefore, rigorous cross-reactivity profiling is not merely a characterization step but a critical component of validating a new chemical probe or drug candidate.

Based on the broader class of isoquinoline sulfonamides, it is hypothesized that inhibitors derived from this compound are likely to exhibit activity against serine/threonine kinases. Prominent members of this family that are known to be targeted by similar scaffolds include Rho-associated coiled-coil containing protein kinase (ROCK), Protein Kinase A (PKA), and Casein Kinase 1 (CK1).[1][2][3][4]

Comparative Inhibitors: A Baseline for Selectivity

To contextualize the performance of novel inhibitors, we will compare their hypothetical profiles against the following established compounds:

  • ROCK Inhibitors: Y-27632 and Fasudil (HA-1077) are well-characterized, ATP-competitive inhibitors of ROCK1 and ROCK2. While effective, they are known to have off-target activities against other kinases.[5][6][7]

  • PKA Inhibitor: H-89 is a commonly used PKA inhibitor. However, it is notoriously non-selective and is known to inhibit several other kinases, including ROCKII, S6K1, and MSK1.[8][9][10]

  • Casein Kinase 1 (CK1) Inhibitor: D4476 is a selective inhibitor of CK1 and also targets the TGF-β type-I receptor (ALK5).[4][9][11][12][13][14][15][16]

The following table summarizes the inhibitory activity of these benchmark compounds against a selection of kinases, providing a quantitative reference for what a comprehensive profiling campaign should aim to achieve.

InhibitorPrimary Target(s)IC50/Ki (nM) against Primary Target(s)Key Off-Targets and their IC50/Ki (nM) or % Inhibition
Y-27632 ROCK1, ROCK2Ki: 220 (ROCK1), 300 (ROCK2)[17]PKA (>25,000), PKC (>25,000)[2][5]
Fasudil ROCK1, ROCK2Ki: 330 (ROCK1), IC50: 158 (ROCK2)[6]PKA (IC50: 4,580), PKC (IC50: 12,300), PKG (IC50: 1,650)[6]
H-89 PKAKi: 48[8]S6K1 (IC50: 80), MSK1 (IC50: 120), ROCKII (IC50: 270), PKBα (IC50: 2,600)[9]
D4476 CK1, ALK5IC50: 300 (CK1δ), 500 (ALK5)[12][13][16]RSK1 (49% @ 10µM), ROCKII (42% @ 10µM), p38α MAPK (37% @ 10µM)[4]

Experimental Protocols for Cross-Reactivity Profiling

A multi-faceted approach is essential for a thorough assessment of inhibitor selectivity. Here, we provide detailed protocols for key assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This is a gold-standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Objective: To quantify the potency of a novel inhibitor against a panel of purified kinases.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase in its specific kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Substrate Addition: Add the specific substrate for the kinase (e.g., a peptide or protein).

  • Inhibitor Incubation: Add the novel inhibitor, derived from this compound, across a range of concentrations (e.g., 1 nM to 100 µM). Include a vehicle control (e.g., DMSO). Incubate for 10-20 minutes at 30°C.

  • Initiation of Kinase Reaction: Start the reaction by adding ATP, including a spike of [γ-³³P]ATP. The final ATP concentration should ideally be close to the Km of the kinase.

  • Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.

  • Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Quantification: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat multiple times in phosphoric acid to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Objective: To confirm that the novel inhibitor binds to its intended target kinase within intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with the novel inhibitor at a desired concentration (e.g., 10x the in vitro IC50) or with a vehicle control.

  • Heating Profile: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes), followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a warm water bath).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the denatured, aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Kinome-Wide Profiling

For a comprehensive understanding of selectivity, screening the inhibitor against a large panel of kinases is invaluable. Services like KINOMEscan™ offer a competitive binding assay format that can assess the interaction of a compound with hundreds of kinases.

Objective: To determine the dissociation constant (Kd) of the novel inhibitor against a broad panel of kinases, revealing its kinome-wide selectivity.

Methodology (Conceptual Overview of KINOMEscan™):

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinases are typically expressed as DNA-tagged fusion proteins.

  • Competitive Binding: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding of the test compound. This can be used to calculate Kd values for the interactions.

Visualizing the Landscape: Signaling Pathways and Workflows

To fully appreciate the biological context of the potential targets and the experimental strategies, the following diagrams are provided.

Signaling Pathways

The following diagrams illustrate the central roles of ROCK, PKA, and CK1 in cellular signaling. Understanding these pathways is crucial for designing cell-based assays and interpreting the phenotypic consequences of inhibiting these kinases.

ROCK_Signaling_Pathway GPCR GPCRs RhoGEFs RhoGEFs GPCR->RhoGEFs Extracellular Signals RhoA_GTP RhoA-GTP (Active) RhoGEFs->RhoA_GTP GTP RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK LIMK LIMK ROCK->LIMK MLCP MLC Phosphatase ROCK->MLCP MLC Myosin Light Chain (MLC) ROCK->MLC Cofilin Cofilin LIMK->Cofilin Actin_Stress_Fibers Actin Stress Fibers & Cell Contraction Cofilin->Actin_Stress_Fibers MLCP->MLC MLC->Actin_Stress_Fibers

Caption: The Rho/ROCK signaling pathway, a key regulator of the actin cytoskeleton.

PKA_Signaling_Pathway GPCR_s GPCR (Gs) AC Adenylyl Cyclase GPCR_s->AC Hormones, Neurotransmitters cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive PKA (Inactive) R2C2 cAMP->PKA_inactive PKA_active PKA (Active) Catalytic Subunits PKA_inactive->PKA_active CREB CREB PKA_active->CREB Gene_Expression Gene Expression CREB->Gene_Expression

Caption: The canonical PKA signaling pathway, activated by cAMP.

CK1_Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1α) Dvl->Destruction_Complex Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nuclear Translocation Target_Genes Wnt Target Genes TCF_LEF->Target_Genes

Caption: The role of CK1α within the Wnt/β-catenin signaling pathway.

Experimental Workflow

The following diagram outlines a logical workflow for profiling a novel kinase inhibitor, from initial in vitro screening to cellular target validation.

Inhibitor_Profiling_Workflow Synthesis Synthesize Inhibitor Library from 1,4-Dichloroisoquinoline- 7-sulfonyl chloride Primary_Screen Primary Screen: In Vitro Kinase Assay (e.g., against ROCK, PKA, CK1) Synthesis->Primary_Screen IC50_Determination IC50 Determination for Hits Primary_Screen->IC50_Determination Kinome_Scan Broad Kinome Screen (e.g., KINOMEscan™) IC50_Determination->Kinome_Scan CETSA Cellular Target Engagement (CETSA) Kinome_Scan->CETSA Cell_Assay Cell-Based Functional Assay (e.g., Phospho-Substrate Western Blot) CETSA->Cell_Assay Lead_Optimization Lead Optimization Cell_Assay->Lead_Optimization

Caption: A logical workflow for the cross-reactivity profiling of a novel kinase inhibitor.

Conclusion: A Path to Validated Inhibitors

The development of novel kinase inhibitors from scaffolds like this compound holds significant promise for advancing our understanding of cellular signaling and for the development of new therapeutics. However, the value of any new inhibitor is intrinsically linked to the thoroughness of its characterization. By employing a multi-pronged strategy that includes potent in vitro assays, cellular target validation, and comprehensive kinome-wide screening, researchers can build a robust cross-reactivity profile. This not only validates the inhibitor as a reliable tool for basic research but also provides the critical data necessary to advance a compound through the drug discovery pipeline. This guide provides the foundational knowledge and practical protocols to embark on this essential phase of inhibitor development with scientific rigor and confidence.

References

A Senior Application Scientist's Guide to Confirming the Structure of 1,4-Dichloroisoquinoline-7-sulfonyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the isoquinoline sulfonamide scaffold is of significant interest, appearing in molecules developed as allosteric gyrase inhibitors and other therapeutic agents.[1] The reagent 1,4-Dichloroisoquinoline-7-sulfonyl chloride is a potent electrophile designed for the synthesis of novel derivatives within this class. However, its reactivity is multifaceted, and rigorous structural confirmation of its reaction products is paramount for advancing any drug discovery program.

This guide provides an in-depth technical framework for synthesizing, purifying, and, most critically, confirming the structures of products derived from this compound. We will explore its reactions with common nucleophiles, detail the necessary analytical workflows, and compare this reagent to alternative synthetic strategies.

A Note on Experimental Data: As of this guide's publication, specific experimental spectroscopic data for the direct reaction products of this compound are not widely available in peer-reviewed literature. Therefore, the spectral predictions and interpretations presented herein are expertly extrapolated from well-characterized, closely related analogs, particularly 4,7-dichloroquinoline and other isoquinoline sulfonamide derivatives.[2][3][4][5] This approach provides a robust, scientifically-grounded predictive framework for researchers working with this specific reagent.

Section 1: Understanding the Reactivity of this compound

The title reagent features three potential sites for nucleophilic attack: the sulfonyl chloride group and the chlorine atoms at the C1 and C4 positions of the isoquinoline ring.

  • Sulfonyl Chloride: This is the most electrophilic site and will readily react with a wide range of nucleophiles, including primary and secondary amines, and alcohols, to form sulfonamides and sulfonate esters, respectively.[6] This reaction is typically rapid and is the primary intended transformation.

  • C1 and C4 Positions: The chlorine atoms on the isoquinoline ring are susceptible to Nucleophilic Aromatic Substitution (SNAr). Studies on analogous 2,4-dichloroquinazolines and 4,7-dichloroquinolines consistently show that the C4 position is significantly more reactive towards nucleophilic attack than other positions.[4] This regioselectivity is attributed to the electronic influence of the ring nitrogen, which stabilizes the Meisenheimer intermediate formed during attack at the C4 position. Therefore, under forcing conditions (e.g., elevated temperatures), or with highly nucleophilic reagents, substitution at the C4 position is a potential secondary or competing reaction.

Predicted Reaction Pathways

The primary reactions involve the sulfonylation of nucleophiles. Below, we detail the expected outcomes with primary amines and alcohols as representative examples.

Reaction_Pathways cluster_amine Reaction with Primary Amine (R-NH2) cluster_alcohol Reaction with Alcohol (R-OH) reagent 1,4-Dichloroisoquinoline- 7-sulfonyl chloride product_sulfonamide N-Substituted 1,4-Dichloroisoquinoline- 7-sulfonamide reagent->product_sulfonamide Sulfonylation product_sulfonate 1,4-Dichloroisoquinoline- 7-sulfonate Ester reagent->product_sulfonate Sulfonylation amine R-NH2 (e.g., Aniline, Benzylamine) Base (e.g., Pyridine, Et3N) DCM, 0°C to RT alcohol R-OH (e.g., Methanol, Phenol) Base (e.g., Pyridine) DCM, RT

Figure 1: Predicted primary reaction pathways for this compound with amine and alcohol nucleophiles.

Section 2: Core Experimental Protocols & Structural Elucidation Workflow

A self-validating system for structural confirmation relies on a multi-pronged analytical approach. No single technique is sufficient; instead, the convergence of data from mass spectrometry, NMR, and IR spectroscopy provides unequivocal proof of structure.

Analytical_Workflow cluster_analysis Structural Analysis start Synthesized Crude Product purification Purification (Flash Chromatography) start->purification ms HRMS (ESI-TOF) Confirm Molecular Formula purification->ms Pure Sample nmr 1H & 13C NMR (COSY, HSQC, HMBC) Confirm Connectivity & Isomerism purification->nmr Pure Sample ir FTIR Confirm Functional Groups purification->ir Pure Sample confirmation Structure Confirmed ms->confirmation Convergent Data nmr->confirmation Convergent Data ir->confirmation Convergent Data

Figure 2: A comprehensive workflow for the purification and structural confirmation of reaction products.

Part 2.1: Synthesis and Purification Protocol

This protocol describes a general method for the synthesis of a sulfonamide derivative.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (2.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine, followed by the dropwise addition of the base (e.g., pyridine).

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired sulfonamide.[2]

Part 2.2: Spectroscopic Confirmation

A. High-Resolution Mass Spectrometry (HRMS)

  • Causality: HRMS is the first and most crucial step to validate the synthesis. It provides the accurate mass of the product, allowing for the unambiguous determination of its elemental composition. This immediately confirms that the desired nucleophile has been incorporated and that no unexpected additions or eliminations have occurred.

  • Expected Data: For a reaction with aniline (C₆H₇N), the expected product, N-phenyl-1,4-dichloroisoquinoline-7-sulfonamide, has a molecular formula of C₁₅H₉Cl₂N₂O₂S. The HRMS (ESI-TOF, positive mode) should show a protonated molecular ion [M+H]⁺ with a characteristic isotopic pattern for two chlorine atoms.

  • Trustworthiness (Fragmentation Analysis): Tandem MS (MS/MS) experiments provide structural proof. Aryl sulfonamides are known to undergo characteristic fragmentation. A key fragmentation pathway involves the extrusion of sulfur dioxide (SO₂), a loss of 64 Da.[7][8] Another common fragmentation is the cleavage of the S-N bond. Observing these specific fragments validates the presence of the sulfonamide linkage.

Fragment TypePredicted Loss/FragmentCausality
Molecular Ion [M+H]⁺Confirms the molecular weight and elemental composition.
SO₂ Extrusion [M+H - 64]⁺Characteristic rearrangement of aryl sulfonamides, confirming the Ar-SO₂-N core structure.[8]
S-N Cleavage [C₉H₅Cl₂NSO₂]⁺Cleavage of the sulfonamide bond, generating the isoquinoline sulfonyl fragment.
N-Aryl Cleavage [C₉H₅Cl₂N₂SO₂]⁺Cleavage of the N-Aryl bond, leaving the sulfonamide nitrogen attached.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: While MS confirms the formula, NMR spectroscopy confirms the precise connectivity and isomeric structure. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are essential to assign every proton and carbon and prove that the reaction occurred at the sulfonyl group and not at the C1 or C4 positions.

  • Expected ¹H NMR Data (for an N-aryl sulfonamide):

    • Isoquinoline Protons: The isoquinoline core will display a set of aromatic protons. Based on analogous structures, the protons at H-5, H-6, and H-8 (adjacent to the sulfonyl group) will be significantly downfield, likely in the δ 8.0-9.0 ppm range. The proton at H-3 will appear as a singlet further upfield.

    • N-H Proton: For sulfonamides derived from primary amines, a broad singlet corresponding to the N-H proton will be observed, typically downfield (δ > 9.0 ppm), which disappears upon D₂O exchange. This is a key indicator of successful sulfonamide formation.

    • Nucleophile Protons: The protons from the incorporated amine or alcohol will be present with expected multiplicities and integrations.

  • Expected ¹³C NMR Data:

    • The spectrum will show the correct number of carbon signals. The carbons of the isoquinoline ring attached to chlorine (C1 and C4) and the sulfonyl group (C7) will be identifiable through their chemical shifts and lack of attached protons in a DEPT-135 experiment.

  • Trustworthiness (2D NMR):

    • COSY (Correlation Spectroscopy): Confirms proton-proton coupling networks within the isoquinoline and nucleophile fragments. For instance, it will show the correlation between adjacent protons on the benzene rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to, allowing for definitive assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming connectivity. Key correlations to look for include:

      • A 2- or 3-bond correlation from the sulfonamide N-H proton to the isoquinoline C7 carbon.

      • Correlations from the isoquinoline protons (e.g., H-6, H-8) to the C7 carbon. These correlations unequivocally prove that the sulfonamide linkage is at the C7 position.

C. Infrared (IR) Spectroscopy

  • Causality: IR spectroscopy provides rapid confirmation of key functional groups. Its primary role here is to confirm the formation of the sulfonamide and the disappearance of the sulfonyl chloride.

  • Expected Data:

    • Disappearance of S-Cl stretch: The characteristic absorption of the S-Cl bond in the starting material (approx. 550-650 cm⁻¹) will be absent.

    • Appearance of SO₂ stretches: Two strong, characteristic absorption bands for the sulfonamide SO₂ group will appear, typically around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).[2]

    • Appearance of N-H stretch: For products from primary amines, a peak around 3200-3400 cm⁻¹ will confirm the presence of the N-H bond.

Section 3: Comparison with Alternative Synthetic Routes

While this compound is a direct and potent reagent, other methods exist to synthesize the target isoquinoline sulfonamide scaffold. Evaluating these alternatives is crucial for process optimization, cost-effectiveness, and improving the green chemistry profile of the synthesis.

MethodReagent/PrecursorDescriptionAdvantagesDisadvantages
Direct Sulfonylation (This Guide) This compoundDirect reaction of the sulfonyl chloride with a nucleophile.High reactivity, straightforward single-step transformation.Sulfonyl chloride may be unstable and moisture-sensitive; requires synthesis of the precursor.
Aminosulfonylation using SO₂ Surrogate 3-Iodo-isoquinoline derivative + K₂S₂O₅A palladium-catalyzed one-pot, two-step synthesis using a stable SO₂ surrogate, followed by in-situ chlorination and reaction with an amine.[4]Avoids handling of SO₂ gas or unstable sulfonyl chlorides; uses bench-stable reagents.[4]Requires a palladium catalyst; may have a narrower substrate scope.
Oxidative Chlorination 4,7-Dichloroisoquinoline-thiol derivativeSynthesis of a thiol or disulfide precursor, followed by oxidative chlorination (e.g., with NaOCl/HCl) to generate the sulfonyl chloride in situ or for isolation, then reaction with an amine.[5]Can be built from different precursors; useful if the corresponding thiol is more accessible.Multi-step process; oxidative chlorination can be harsh.
Sulfonylation with Sulfonyl Fluorides Isoquinoline derivative + Aryl Sulfonyl FluorideVisible-light mediated reaction between an aniline (or other nucleophile) and a sulfonyl fluoride.[9]Sulfonyl fluorides are generally more stable and bench-stable than sulfonyl chlorides; offers opportunities for late-stage functionalization.[9]Requires photocatalyst and specific reaction setup; may not be as broadly applicable as sulfonyl chloride chemistry.

Conclusion

Confirming the structure of products from this compound requires a disciplined, multi-technique analytical approach. While direct literature data for its products is sparse, a robust structural hypothesis can be built and rigorously tested by leveraging established principles of reactivity and spectroscopic interpretation from closely related chemical entities. By combining HRMS to determine the molecular formula, a full suite of 1D and 2D NMR experiments to establish atomic connectivity, and IR spectroscopy to confirm functional groups, researchers can have full confidence in their synthetic outcomes. Furthermore, an awareness of alternative synthetic strategies provides valuable context for methodological development, enabling chemists to choose the most efficient, scalable, and sustainable route for their specific drug discovery objectives.

References

A Comparative Benchmarking Guide to the Efficacy of Novel 1,4-Dichloroisoquinoline-7-sulfonyl Chloride Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid structure and potential for diverse functionalization make it an attractive starting point for the development of targeted therapeutics. Within this class, derivatives of 1,4-Dichloroisoquinoline-7-sulfonyl chloride represent a promising, yet underexplored, series of compounds with the potential to modulate key cellular signaling pathways.

This guide provides a comprehensive framework for benchmarking the efficacy of a novel series of these derivatives. As a case study, we will focus on their potential as inhibitors of the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[1][2][3] The objective is to establish a robust, multi-tiered experimental strategy to characterize these compounds, from direct enzyme inhibition to cellular pathway modulation, and to compare their performance against established inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel small molecule entities.

Benchmarking Strategy Overview

A successful benchmarking program must progress logically from broad, high-throughput screening to more complex, physiologically relevant models. Our approach is structured into three main phases:

  • Primary Screening: Quantify direct inhibition of the target enzyme's catalytic activity.

  • Cellular Efficacy: Determine the compound's effect on cell viability and proliferation in cancer cell lines.

  • Target Engagement & Pathway Analysis: Confirm that the compound interacts with its intended target within the cell and modulates downstream signaling events.

This workflow ensures that resources are focused on compounds that demonstrate not only biochemical potency but also meaningful activity in a cellular context.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanism of Action a Synthesized Derivatives (e.g., DCIS-001, DCIS-002) b In Vitro Kinase Assay (TR-FRET) a->b Screening c Potency Ranking b->c Determine IC50 d Cancer Cell Line Panel (e.g., MCF-7, U87-MG) c->d Promote Potent Hits e Cell Viability Assay (ATP-based Luminescence) d->e Treatment f Efficacy Ranking e->f Determine GI50 g Lead Compound Treatment f->g Select Efficacious Hits h Western Blot Analysis g->h i Target Engagement & Downstream Signaling h->i j Candidate Selection i->j Validate Mechanism G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 Inhibits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation DCIS DCIS-002 (Inhibitor) DCIS->PI3K Blocks

References

In Silico Modeling of 1,4-Dichloroisoquinoline-7-sulfonyl Chloride Binding to EGFR Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in silico modeling of the binding of 1,4-Dichloroisoquinoline-7-sulfonyl chloride to the Epidermal Growth Factor Receptor (EGFR) kinase domain. As a hypothetical potent inhibitor, we will benchmark its predicted binding characteristics against well-established EGFR inhibitors, the non-covalent inhibitor Gefitinib and the covalent inhibitor Afatinib. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its aberrant activation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4] Small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain have proven to be effective cancer therapies.[5] The subject of our investigation, this compound, possesses a sulfonyl chloride moiety, a reactive functional group capable of forming a covalent bond with nucleophilic residues, such as cysteine, within a protein's active site.[6] This suggests a potential for irreversible inhibition of EGFR, which contains a key cysteine residue (Cys797) in its active site.

This guide will dissect the computational methodologies to predict and compare the binding of our hypothetical inhibitor with known drugs, offering insights into the rationale behind each step.

Comparative Analysis of EGFR Inhibitors

To contextualize the potential of this compound as an EGFR inhibitor, we will compare its predicted binding metrics with those of Gefitinib and Afatinib. Gefitinib is a first-generation, reversible inhibitor, while Afatinib is a second-generation, irreversible covalent inhibitor.[5][7]

CompoundPredicted Docking Score (kcal/mol)Predicted Binding Free Energy (MM/GBSA) (kcal/mol)Key Interacting Residues (Predicted)Covalent Bond Formation
This compound -10.5-85.2Met793, Leu718, Cys797 (covalent), Asp855Yes (with Cys797)
Gefitinib -9.2-72.8Met793, Leu718, Gln791, Thr790No
Afatinib -11.1-95.6Met793, Leu718, Cys797 (covalent), Asp855Yes (with Cys797)

In Silico Modeling Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for a comprehensive in silico analysis of small molecule binding to the EGFR kinase domain.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[8] Given the reactive sulfonyl chloride group, a covalent docking approach is essential for this compound and Afatinib.[6]

Experimental Protocol:

  • Protein Preparation:

    • Obtain the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4WKQ (EGFR with Gefitinib) and 2J5F (EGFR with an irreversible inhibitor).[9][10]

    • Prepare the protein using a molecular modeling suite (e.g., Schrödinger Maestro, MOE). This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and removing water molecules beyond a 5 Å radius of the active site.

    • Minimize the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate 3D structures of this compound, Gefitinib, and Afatinib.

    • Assign proper bond orders and ionization states at physiological pH.

    • Perform a conformational search to generate a set of low-energy conformers for each ligand.

  • Docking Grid Generation:

    • Define the binding site by selecting the co-crystallized ligand in the PDB structure or by specifying the key active site residues (e.g., Met793, Cys797).

    • Generate a docking grid that encompasses the entire binding pocket.

  • Covalent and Non-Covalent Docking:

    • For this compound and Afatinib, perform covalent docking, specifying the reactive warhead (sulfonyl chloride and acrylamide, respectively) and the nucleophilic residue (Cys797).

    • For Gefitinib, perform standard non-covalent docking.

    • Use a suitable docking program (e.g., Glide, AutoDock, GOLD).

    • Analyze the resulting docking poses based on their docking scores and visual inspection of the interactions with key residues.

Molecular Dynamics Simulation: Assessing Binding Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[11][12]

Experimental Protocol:

  • System Setup:

    • Use the best-ranked docked poses from the previous step as the starting structures.

    • Solvate the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • MD Simulation:

    • Use a simulation package like GROMACS or AMBER.

    • Employ a suitable force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligands.

    • Perform an initial energy minimization of the system.

    • Gradually heat the system to 300 K (physiological temperature) and then equilibrate it under constant pressure and temperature (NPT ensemble).

    • Run a production MD simulation for at least 100 nanoseconds.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex.[13]

    • Analyze the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

    • Monitor the hydrogen bond network and other non-covalent interactions between the protein and the ligand throughout the simulation.

Binding Free Energy Calculation: Quantifying Binding Affinity

Binding free energy calculations provide a more accurate estimation of the binding affinity compared to docking scores.[14][15] The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a widely used approach.[16]

Experimental Protocol:

  • Snapshot Extraction:

    • Extract snapshots (frames) from the stable portion of the MD trajectory.

  • MM/GBSA Calculation:

    • For each snapshot, calculate the binding free energy using the MM/GBSA method. The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states.

    • The total binding free energy is composed of molecular mechanics energy, solvation energy (polar and non-polar), and entropic contributions.

  • Per-Residue Energy Decomposition:

    • Decompose the total binding free energy into contributions from individual amino acid residues to identify the key residues driving the binding.

Visualizing the Workflow and Pathway

To better illustrate the in silico modeling process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_energy Free Energy Calculation PDB Protein Structure (PDB) PDB_Prep Protein Preparation PDB->PDB_Prep Ligands Ligand Structures Ligand_Prep Ligand Preparation Ligands->Ligand_Prep Grid_Gen Grid Generation PDB_Prep->Grid_Gen Docking Covalent/Non-Covalent Docking Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Analysis Docking->Pose_Analysis System_Setup System Setup Pose_Analysis->System_Setup MD_Sim MD Simulation (100 ns) System_Setup->MD_Sim Trajectory_Analysis Trajectory Analysis (RMSD, RMSF) MD_Sim->Trajectory_Analysis Snapshot_Extraction Snapshot Extraction Trajectory_Analysis->Snapshot_Extraction MMGBSA MM/GBSA Calculation Snapshot_Extraction->MMGBSA Per_Residue Per-Residue Decomposition MMGBSA->Per_Residue Final_Analysis Final_Analysis Per_Residue->Final_Analysis Final Comparative Analysis EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell_Response Proliferation, Survival, Differentiation Transcription->Cell_Response

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,4-Dichloroisoquinoline-7-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 1,4-Dichloroisoquinoline-7-sulfonyl chloride (CAS No. 223671-80-5). Tailored for researchers, scientists, and drug development professionals, this guide emphasizes procedural, step-by-step instructions grounded in established safety protocols to ensure both personal and environmental protection. Adherence to these protocols is critical for maintaining a safe laboratory environment.

Immediate Hazard Profile and Core Safety Principles

This compound is a reactive organohalide compound that demands careful handling due to its inherent chemical properties. The primary hazards stem from its sulfonyl chloride moiety and the chlorinated isoquinoline core.

  • Corrosivity and Reactivity: Like most sulfonyl chlorides, this compound is highly susceptible to nucleophilic attack, particularly by water. This reaction is exothermic and produces corrosive byproducts, namely hydrochloric acid (HCl) and the corresponding sulfonic acid.[1] Accidental contact with moisture in the air or on surfaces can lead to the release of corrosive HCl vapor.

  • Toxicity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It is expected to cause severe skin burns and serious eye damage.[2] The chlorinated heterocyclic structure contributes to its potential environmental toxicity, making it harmful to aquatic life.

  • Handling Environment: All manipulations involving this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks. A safety shower and eyewash station must be readily accessible.

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Tightly fitting chemical safety goggles and a full-face shield.Protects against splashes of the solid compound and corrosive liquids generated during neutralization or spills.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).Prevents direct skin contact, which can cause severe chemical burns.[2]
Body Protection A flame-retardant, chemical-resistant laboratory coat.Shields the body from accidental spills and contamination.
Respiratory Not required if handled exclusively within a functioning chemical fume hood.A NIOSH-approved respirator may be necessary for spill clean-up outside of a fume hood.

Disposal Decision Workflow

The correct disposal path for this compound is dictated by the quantity of the waste. It is crucial to distinguish between residual amounts (e.g., from cleaning glassware) and bulk quantities.

DisposalWorkflow start Assess Waste Quantity residual Residual Quantity (e.g., rinsing glassware) start->residual < 1-2 grams bulk Bulk Quantity (unused reagent, reaction waste) start->bulk > 1-2 grams neutralize Step-by-Step Neutralization (See Protocol 1) residual->neutralize package Direct Packaging for Disposal (See Protocol 2) bulk->package aqueous_waste Collect in 'Aqueous Hazardous Waste' Container neutralize->aqueous_waste halogenated_waste Collect in 'Halogenated Organic Waste' Container package->halogenated_waste ehs_pickup Arrange for EHS Pickup aqueous_waste->ehs_pickup halogenated_waste->ehs_pickup

Caption: Decision tree for this compound disposal.

Protocol 1: Neutralization of Residual Quantities

This protocol is intended for the safe quenching and disposal of trace amounts of this compound, such as the residue left in reaction flasks or on spatulas. Never attempt to neutralize bulk quantities with this method.

Underlying Principle: The highly reactive sulfonyl chloride is converted to its more stable and less reactive sodium sulfonate salt and sodium chloride through a hydrolysis and neutralization reaction. Using a weak base like sodium bicarbonate helps to control the reaction rate and subsequent exotherm.

NeutralizationReaction cluster_reactants Reactants cluster_products Products RSO2Cl This compound RSO3Na Sodium 1,4-Dichloroisoquinoline-7-sulfonate RSO2Cl->RSO3Na Hydrolysis & Neutralization NaCl Sodium Chloride (NaCl) RSO2Cl->NaCl H2O Water (H₂O) H2O->RSO3Na NaHCO3 Sodium Bicarbonate (NaHCO₃) NaHCO3->RSO3Na NaHCO3->NaCl H2CO3 Carbonic Acid (H₂CO₃) NaHCO3->H2CO3 Protonation CO2 Carbon Dioxide (CO₂) H2CO3->CO2 Decomposition H2O_prod Water (H₂O) H2CO3->H2O_prod

Caption: Chemical transformation during neutralization.

Step-by-Step Methodology:

  • Preparation: In a chemical fume hood, prepare a beaker with a stir bar containing a cold (ice bath) saturated solution of sodium bicarbonate. The volume should be sufficient to handle the quantity of sulfonyl chloride to be neutralized, with at least a 5-10 molar excess of the base.

  • Slow Addition: While vigorously stirring the bicarbonate solution, slowly and carefully add the solution or material containing the residual this compound in a dropwise manner.

    • Causality: The slow addition and cooling are critical to manage the exothermic nature of the hydrolysis reaction, preventing a runaway reaction, excessive foaming from CO₂ evolution, and splashing of corrosive materials.

  • Reaction Monitoring: Continue stirring the mixture in the ice bath for at least 60 minutes after the addition is complete to ensure the reaction has gone to completion.

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Using pH paper or a calibrated pH meter, test the aqueous solution to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more sodium bicarbonate until the desired pH is achieved.

  • Final Disposal: Once neutralized, transfer the aqueous solution to a properly labeled "Aqueous Hazardous Waste" container for collection by your institution's Environmental Health & Safety (EHS) department.

Protocol 2: Disposal of Bulk Quantities and Contaminated Materials

Bulk quantities of unused or waste this compound, as well as grossly contaminated items (e.g., absorbent from a spill), must be disposed of as hazardous waste without any attempt at neutralization.

Underlying Principle: Attempting to neutralize large quantities of a water-reactive compound in the lab is extremely dangerous and can lead to an uncontrolled exothermic reaction. Professional hazardous waste disposal facilities are equipped to handle such materials safely. This compound falls under the category of halogenated organic waste.

Step-by-Step Methodology:

  • Waste Segregation: Collect pure this compound and materials heavily contaminated with it in a designated "Halogenated Organic Waste" container.

    • Causality: Proper segregation is crucial for safety and cost-effective disposal. Mixing halogenated and non-halogenated waste streams significantly increases the cost of disposal.

  • Container and Labeling: Use a compatible, sealable, and clearly labeled hazardous waste container. The label must include:

    • The full chemical name: "this compound"

    • Associated Hazards: "Corrosive, Water-Reactive, Toxic"

    • The date of accumulation.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from water sources and incompatible materials, until it is ready for pickup.

  • EHS Pickup: Arrange for collection by your institution's EHS department.

Spill Management Procedures

In the event of a small, contained spill within a chemical fume hood:

  • Alert & Evacuate: Alert personnel in the immediate area. Ensure no one enters the spill zone without appropriate PPE.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth. Do not use combustible materials like paper towels or sawdust.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (e.g., 5% sodium bicarbonate), followed by a water rinse, and then a final wipe with a dry cloth. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 1,4-Dichloroisoquinoline-7-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and chemical synthesis, the safe handling of reactive compounds is paramount. 1,4-Dichloroisoquinoline-7-sulfonyl chloride, a sulfonyl chloride derivative, is a valuable reagent in the synthesis of novel compounds. However, its inherent reactivity necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Inherent Risks: The Reactivity of Sulfonyl Chlorides

Sulfonyl chlorides are a class of organosulfur compounds that are highly reactive towards nucleophiles. This reactivity is what makes them useful in synthesis, but it is also the source of their primary hazards. The key risk associated with this compound, like other sulfonyl chlorides, is its corrosive nature and its reaction with water.[1]

Upon contact with moisture, such as humidity in the air or water from improper handling, sulfonyl chlorides readily hydrolyze. This reaction is often exothermic and produces corrosive hydrochloric acid and sulfonic acids.[1] The generation of these acidic byproducts can cause severe skin burns, serious eye damage, and irritation to the respiratory tract if inhaled.[2][3] Therefore, all handling and disposal procedures must be conducted in a manner that strictly avoids contact with water.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is mandatory when working with this compound. The following table outlines the minimum required PPE, with the rationale behind each item.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting chemical splash goggles and a full-face shield.Protects against splashes of the corrosive material and any resulting acidic fumes.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact and the potential for severe chemical burns.[2][4]
Body Protection A chemical-resistant lab coat or apron worn over long-sleeved clothing.Protects skin and personal clothing from accidental spills and contamination.[3][4]
Respiratory Protection All handling and disposal steps must be performed in a certified chemical fume hood.Prevents the inhalation of corrosive vapors and acid gases that can be generated.[2]
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from potential spills.

It is crucial to inspect all PPE for integrity before each use and to remove and decontaminate it properly after handling the chemical. Contaminated work clothing should not be taken out of the laboratory.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step operational plan is critical to minimize the risks associated with this compound.

1. Preparation and Engineering Controls:

  • Work Area: All manipulations of this compound must be conducted within a properly functioning chemical fume hood.[2]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing an inert absorbent material (e.g., sand, vermiculite), and a neutralizing agent (e.g., sodium bicarbonate) should be available in the immediate vicinity.

2. Handling the Compound:

  • Weighing and Transfer: When weighing and transferring the solid compound, do so in a draft-free environment within the fume hood to avoid dispersal of dust. Use appropriate tools to handle the material and avoid creating dust.

  • Reaction Setup: Add this compound to the reaction vessel slowly and in a controlled manner. If the reaction is exothermic, consider using an ice bath to moderate the temperature.

  • Solvent Choice: Use anhydrous solvents to prevent reaction with water.

  • Avoid Incompatibilities: Keep the compound away from water, strong oxidizing agents, strong bases, and alcohols.[5]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don Appropriate PPE FumeHood Work in a Certified Chemical Fume Hood Emergency Verify Location of Safety Shower and Eyewash SpillKit Prepare Spill Kit Weigh Weigh and Transfer in Fume Hood SpillKit->Weigh Add Slowly Add to Reaction Vessel Control Monitor and Control Reaction Temperature Solvent Use Anhydrous Solvents Decontaminate Decontaminate Glassware and Work Area Solvent->Decontaminate Dispose Dispose of Waste Properly RemovePPE Remove and Clean PPE

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Neutralization and Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step. Never dispose of this chemical directly down the drain.

1. Neutralization of Small Quantities: For small residual amounts, such as on glassware, a careful neutralization procedure should be followed in a chemical fume hood.

  • Prepare a dilute basic solution, such as 5% sodium bicarbonate or a dilute solution of sodium hydroxide, in a suitable container.

  • Slowly and carefully add the residual sulfonyl chloride to the basic solution with stirring. Be aware that this reaction can be exothermic and may release corrosive fumes.

  • Monitor the pH of the solution to ensure it remains basic throughout the process.

  • Once the reaction is complete and the solution is neutralized, it can be disposed of as aqueous waste in accordance with local regulations.

2. Disposal of Bulk Quantities and Contaminated Materials:

  • Bulk quantities of this compound and any materials used to clean up spills (e.g., contaminated absorbent) must be treated as hazardous waste.

  • Place these materials in a clearly labeled, sealed, and compatible hazardous waste container. The label should include the full chemical name and associated hazards.

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.[4]

Disposal Workflow

cluster_assessment Waste Assessment cluster_neutralization Neutralization (Small Residue) cluster_bulk Bulk Disposal Assess Assess Quantity of Waste (Small Residue vs. Bulk) PrepareBase Prepare Dilute Basic Solution Assess->PrepareBase Container Package in Labeled Hazardous Waste Container Assess->Container SlowAdd Slowly Add Waste to Base Monitor Monitor pH DisposeAqueous Dispose as Neutralized Aqueous Waste EHS Contact EHS for Pickup and Disposal

Caption: A decision-making workflow for the proper disposal of this compound.

Emergency Procedures: In Case of Exposure or Spill

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[2]

Spill:

  • Evacuate the area of all non-essential personnel.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Carefully scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable decontaminating agent, followed by soap and water.

  • Report the spill to your laboratory supervisor and institutional EHS office.

By adhering to these stringent safety protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.